molecular formula C16H14O2 B133822 3-Methoxy Dibenzosuberone CAS No. 17910-76-8

3-Methoxy Dibenzosuberone

Katalognummer: B133822
CAS-Nummer: 17910-76-8
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: JPZSNCJZMJUYHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy Dibenzosuberone, also known as 3-Methoxy Dibenzosuberone, is a useful research compound. Its molecular formula is C16H14O2 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy Dibenzosuberone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy Dibenzosuberone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-methoxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-18-13-9-8-12-7-6-11-4-2-3-5-14(11)16(17)15(12)10-13/h2-5,8-10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZSNCJZMJUYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC3=CC=CC=C3C2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80603917
Record name 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17910-76-8
Record name 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy Dibenzosuberone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Dibenzosuberone Scaffold

3-Methoxy Dibenzosuberone, with the chemical identifier CAS 17910-76-8, is a key organic compound featuring a dibenzosuberone core structure.[1] This tricyclic framework, consisting of two benzene rings fused to a central seven-membered ring, is a privileged scaffold in medicinal chemistry.[2] Dibenzosuberone derivatives have been successfully developed as therapeutics, most notably as tricyclic antidepressants (TCAs).[2][3] The introduction of a methoxy group at the 3-position of the dibenzosuberone structure can significantly influence its physicochemical properties and biological activity, making it a valuable intermediate in the synthesis of novel drug candidates.[1][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-Methoxy Dibenzosuberone, offering insights for its application in research and drug development.

Physicochemical Properties

The physicochemical properties of 3-Methoxy Dibenzosuberone are crucial for its handling, formulation, and role in chemical synthesis. While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer its properties based on its structure and data from the parent compound, dibenzosuberone. The presence of the methoxy group is expected to increase its polarity compared to the unsubstituted dibenzosuberone.

Table 1: Physicochemical Properties of 3-Methoxy Dibenzosuberone and Related Compounds

Property3-Methoxy DibenzosuberoneDibenzosuberone (Parent Compound)
CAS Number 17910-76-8[1]1210-35-1[5]
Molecular Formula C₁₆H₁₄O₂[4][6]C₁₅H₁₂O[5]
Molecular Weight 238.29 g/mol [6]208.26 g/mol [5]
Appearance Expected to be a solidYellow solid[7]
Melting Point Not available32-34 °C[7][8]
Boiling Point Not available378.3 °C at 760 mmHg[8]
Solubility Expected to be soluble in common organic solvents like chloroform and ethyl acetate. Insoluble in water.[9]Insoluble in water.[7]
Storage 2-8°C Refrigerator[6]Store below +30°C[7]

Synthesis of 3-Methoxy Dibenzosuberone

The synthesis of dibenzosuberone and its derivatives typically involves an intramolecular Friedel-Crafts acylation of a diaryl carboxylic acid. This classical approach provides a reliable method for the construction of the tricyclic ring system. The following protocol outlines a probable synthetic route to 3-Methoxy Dibenzosuberone, based on established chemical principles.

Proposed Synthetic Workflow

G cluster_0 Synthesis of 3-Methoxy Dibenzosuberone A 3-Methoxyphenylacetic acid C Intermediate Ester A->C Esterification B 2-Phenylethyl bromide B->C Alkylation D 2-(2-(3-Methoxyphenyl)ethyl)benzoic acid C->D Hydrolysis E 3-Methoxy Dibenzosuberone D->E Intramolecular Friedel-Crafts Acylation

Sources

The Enigmatic Core: A Technical Guide to the Biological Activity of 3-Methoxy Dibenzosuberone

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide delves into the core biological activities of 3-Methoxy Dibenzosuberone. Eschewing rigid templates, this document is structured to logically unfold the scientific narrative of this intriguing molecule, from its foundational chemistry to its potential therapeutic applications and the experimental methodologies required for its investigation.

Introduction: The Significance of the Dibenzosuberone Scaffold

The dibenzosuberone framework, a tricyclic structure composed of two benzene rings fused to a central seven-membered ring, is a privileged scaffold in medicinal chemistry.[1] Derivatives of this core structure are well-established as potent pharmacological agents, most notably as tricyclic antidepressants (TCAs).[2][3] The parent compound, dibenzosuberone, serves as a key intermediate in the synthesis of widely prescribed drugs like Amitriptyline.[4] The introduction of various substituents onto this scaffold allows for the fine-tuning of its biological activity, opening avenues for the development of novel therapeutics for a range of conditions, including depression, anxiety disorders, and even cancer.[5][6] This guide focuses specifically on the 3-methoxy substituted derivative, exploring how this modification may influence its biological profile.

Chemical Identity and Synthesis

3-Methoxy Dibenzosuberone, with the chemical formula C₁₆H₁₄O₂, is characterized by a methoxy group (-OCH₃) at the 3-position of the dibenzosuberone core.[7] This methoxy group is expected to increase the polarity of the molecule compared to the unsubstituted dibenzosuberone, which can influence its solubility and chemical reactivity.[7]

The synthesis of dibenzosuberone derivatives often involves multi-step processes. While specific synthesis routes for 3-Methoxy Dibenzosuberone are not extensively detailed in publicly available literature, a general approach can be extrapolated from the synthesis of related compounds. A common strategy involves the functionalization of the dibenzosuberone core. For instance, the synthesis of novel dibenzosuberone derivatives with potential antidepressant activity has been achieved through reactions like regioselective bromination followed by the introduction of side chains via a Grignard reaction.[1][8]

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for generating biologically active derivatives from a 3-methoxy dibenzosuberone precursor, based on established chemical methodologies for related compounds.

G cluster_synthesis Synthetic Pathway Start 3-Methoxy Dibenzosuberone Reaction1 Functionalization of Carbonyl Group (e.g., Grignard Reaction) Start->Reaction1 With organometallic reagent Reaction3 Functionalization of Aromatic Ring (e.g., Nitration, Halogenation) Start->Reaction3 Intermediate1 Tertiary Alcohol Intermediate Reaction1->Intermediate1 Reaction2 Dehydration Intermediate1->Reaction2 Acid catalyst Product1 Exocyclic Double Bond Derivative (Potential Antidepressant) Reaction2->Product1 Intermediate2 Substituted 3-Methoxy Dibenzosuberone Reaction3->Intermediate2 Reaction4 Further Derivatization Intermediate2->Reaction4 Product2 Novel Bioactive Compound (e.g., Anticancer Agent) Reaction4->Product2

Caption: Proposed synthetic pathways for derivatizing 3-Methoxy Dibenzosuberone.

Part 1: Potential as a Tricyclic Antidepressant

The dibenzosuberone scaffold is the cornerstone of many TCAs.[3] These drugs primarily exert their therapeutic effect by inhibiting the reuptake of the neurotransmitters serotonin and norepinephrine in the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.

Proposed Mechanism of Action

It is hypothesized that 3-Methoxy Dibenzosuberone, or more likely, its derivatives bearing an amino side chain, could function as a norepinephrine and serotonin reuptake inhibitor. The tricyclic structure would provide the necessary conformation to bind to the respective monoamine transporters. The 3-methoxy group might influence the binding affinity and selectivity for these transporters.

G cluster_moa Hypothesized Antidepressant Mechanism of Action Drug 3-Methoxy Dibenzosuberone Derivative SERT Serotonin Transporter (SERT) Drug->SERT Inhibits NET Norepinephrine Transporter (NET) Drug->NET Inhibits PresynapticNeuron Presynaptic Neuron SERT->PresynapticNeuron Reuptake Reuptake Blocked NET->PresynapticNeuron SynapticCleft Synaptic Cleft SynapticCleft->SERT Reuptake SynapticCleft->NET Reuptake PostsynapticNeuron Postsynaptic Neuron SynapticCleft->PostsynapticNeuron Neurotransmitter Binding PresynapticNeuron->SynapticCleft Releases Serotonin Serotonin Norepinephrine Norepinephrine

Caption: Hypothesized mechanism of action for a 3-Methoxy Dibenzosuberone derivative as a TCA.

Experimental Protocol: In Vitro Serotonin Transporter (SERT) Inhibition Assay

To validate the antidepressant potential, a crucial first step is to determine the compound's affinity for the serotonin transporter.

Objective: To quantify the inhibitory activity of 3-Methoxy Dibenzosuberone derivatives on the human serotonin transporter (hSERT).

Materials:

  • HEK293 cells stably expressing hSERT

  • [³H]-Citalopram (a radiolabeled ligand for hSERT)

  • Test compounds (3-Methoxy Dibenzosuberone derivatives)

  • Fluoxetine (positive control)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation fluid

  • Microplates (96-well)

  • Filtration apparatus and glass fiber filters

  • Liquid scintillation counter

Methodology:

  • Cell Preparation: Culture HEK293-hSERT cells to confluency. On the day of the assay, harvest the cells and prepare a cell membrane suspension.

  • Assay Setup: In a 96-well microplate, add the assay buffer, [³H]-Citalopram, and varying concentrations of the test compound or control.

  • Incubation: Add the cell membrane suspension to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Citalopram (IC₅₀ value).

Part 2: Potential as an Anticancer Agent

Emerging research has highlighted the anticancer potential of various dibenzosuberone derivatives.[5] The cytotoxic effects of these compounds are often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and microtubule dynamics.[6]

Proposed Mechanism of Action

The planar, aromatic nature of the dibenzosuberone scaffold suggests that it could act as an intercalating agent, inserting itself between the base pairs of DNA and disrupting DNA replication and transcription. Alternatively, similar to other methoxy-substituted stilbene derivatives, it might interfere with tubulin polymerization, leading to mitotic arrest and apoptosis.[6] The presence and position of the methoxy group can significantly influence this activity.[9]

G cluster_cancer Hypothesized Anticancer Mechanisms of Action Compound 3-Methoxy Dibenzosuberone Derivative DNA DNA Intercalation Compound->DNA Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Replication DNA Replication Inhibition DNA->Replication Transcription Transcription Inhibition DNA->Transcription Microtubules Microtubule Disruption Tubulin->Microtubules Apoptosis Apoptosis Replication->Apoptosis Transcription->Apoptosis Mitosis Mitotic Arrest Microtubules->Mitosis Mitosis->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Potential mechanisms for the anticancer activity of 3-Methoxy Dibenzosuberone derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To assess the potential anticancer activity, a fundamental experiment is to determine the compound's effect on the viability of cancer cell lines.

Objective: To evaluate the cytotoxic effect of 3-Methoxy Dibenzosuberone on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, U87)[6]

  • Normal human cell line (e.g., HEK293) for assessing selectivity[6]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding: Seed the cancer and normal cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-Methoxy Dibenzosuberone (and/or its derivatives) for a specified duration (e.g., 48 hours).[10] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) for each cell line.

Structure-Activity Relationship (SAR) Insights

Table 1: Hypothetical Structure-Activity Relationship for 3-Methoxy Dibenzosuberone Derivatives

Position of SubstitutionType of SubstituentPredicted Impact on Antidepressant ActivityPredicted Impact on Anticancer Activity
5DimethylaminopropylideneLikely essential for transporter bindingMay contribute to cytotoxicity
7BromoMay enhance potencyMay enhance cytotoxicity
2, 8MethylMay alter selectivity and metabolismCould influence binding to target
3Methoxy (the focus compound)Modulates polarity and potential for H-bondingCould be critical for target interaction

Conclusion and Future Directions

3-Methoxy Dibenzosuberone represents a compelling, yet underexplored, chemical entity. Its structural similarity to known psychoactive and anticancer agents strongly suggests a rich biological activity profile waiting to be elucidated. The presence of the 3-methoxy group provides a key point of differentiation from the parent dibenzosuberone, likely influencing its pharmacokinetic and pharmacodynamic properties.

Future research should focus on the systematic synthesis and biological evaluation of a library of 3-Methoxy Dibenzosuberone derivatives. In-depth mechanistic studies, including target identification and validation, are crucial. Furthermore, comprehensive pharmacokinetic and in vivo efficacy studies in relevant animal models will be necessary to translate the in vitro findings into potential therapeutic applications. The technical guide provided herein offers a foundational framework for initiating such investigations.

References

  • Juniper Publishers. (2018, June 5). A Brief Review on Chemistry of Dibenzosuberenones. Retrieved from [Link]

  • MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • ResearchGate. (2016, October 25). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Retrieved from [Link]

  • MDPI. (2005, December 31). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • PubMed. (2017). Evaluation of Anti-cancer Activity of Stilbene and Methoxydibenzo[b,f] oxepin Derivatives. Retrieved from [Link]

  • PubMed. (2010, June 10). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Retrieved from [Link]

  • ResearchGate. (2018, September 11). (PDF) Evaluation of Anti-cancer Activity of Stilbene and Methoxydibenzo[b,f] oxepin Derivatives. Retrieved from [Link]

  • Frontiers. (2023, July 24). Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well plates. Retrieved from [Link]

  • PubMed. (2014, May 14). Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. Retrieved from [Link]

  • ResearchGate. (2016, August 7). Synthesis and Characterization of Dibenzo[a,d]cyclohepten-5-one Derivatives for Light-Emitting Diodes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, October 19). Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, November 28). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 25). Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well plates. Retrieved from [Link]

  • PubMed Central. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. Retrieved from [Link]

  • PubMed. (2007, March 28). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • MDPI. (2026, January 10). Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. Retrieved from [Link]

  • njppp. (n.d.). An experimental study evaluating antidepressant activity of methanolic leaf and fruit pulp extracts of Aegle marmelos in Wistar. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, November 15). Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC. Retrieved from [Link]

  • PubMed. (2005, December 31). Synthesis of novel, potentially biologically active dibenzosuberone derivatives. Retrieved from [Link]

  • MDPI. (2024, August 8). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Retrieved from [Link]

  • Biomedical and Pharmacology Journal. (2017, March 25). Evaluation of Antidepressant Activity of Ethanolic Extract of Alangium Salviifolium (L. F.) Wangerin in Swiss Albino Mice. Retrieved from [Link]

  • PubMed. (2013, December 15). Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents. Retrieved from [Link]

  • Arkivoc. (n.d.). On the syntheses of dibenzosuberenone and 2,8-dimethyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, May 1). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Retrieved from [Link]

  • Research Journal of Pharmacognosy and Phytochemistry. (2023). A Review on Medicinal Herbs with Potential Anti-Depressant Activities. Retrieved from [Link]

Sources

3-Methoxy Dibenzosuberone solubility profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 3-Methoxy Dibenzosuberone

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. 3-Methoxy Dibenzosuberone, a derivative of the dibenzosuberone scaffold, presents a unique physicochemical profile that warrants a thorough investigation of its solubility.[1] This guide provides a comprehensive framework for researchers and drug development professionals to characterize the aqueous and organic solubility of this compound. We will explore the theoretical underpinnings of solubility, detail robust experimental protocols for both thermodynamic and kinetic solubility determination, and analyze the key factors—pH, temperature, and solid-state form—that modulate this essential property. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for pre-formulation and formulation development.

Introduction: The Central Role of Solubility

3-Methoxy Dibenzosuberone (CAS: 17910-76-8) is a polycyclic aromatic compound featuring a dibenzosuberone framework with a methoxy group substitution.[2] This structural modification, specifically the addition of the polar methoxy group, is anticipated to influence its solubility profile compared to its non-methoxylated parent compound, Dibenzosuberone.[1][2] Dibenzosuberone is known to be practically insoluble in water, a characteristic that often poses significant challenges in drug development.[3][4] Understanding the precise solubility of 3-Methoxy Dibenzosuberone is therefore not merely an academic exercise; it is a fundamental prerequisite for advancing the molecule through the development pipeline. Poor aqueous solubility can lead to low absorption, inadequate bioavailability, and high inter-patient variability, ultimately hindering clinical success.[5]

This guide will provide the necessary protocols and theoretical background to rigorously assess the solubility of 3-Methoxy Dibenzosuberone, enabling informed decisions in salt selection, formulation design, and overall development strategy.

Physicochemical Profile of 3-Methoxy Dibenzosuberone

A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental solubility studies. The key physicochemical parameters are summarized below.

PropertyValueSource
Chemical Name 10,11-Dihydro-3-methoxy-5H-dibenzo[a,d]cyclohepten-5-one[2]
CAS Number 17910-76-8[2]
Molecular Formula C₁₆H₁₄O₂[1]
Molecular Weight 238.28 g/mol [1]
Structure A dibenzosuberone core with a methoxy (-OCH₃) group at the 3-position.[1]
Predicted Polarity The methoxy group increases polarity compared to the parent Dibenzosuberone.[2]
Parent Compound Dibenzosuberone (CAS: 1210-35-1)[3]
Parent Solubility Insoluble in water (0.03 g/L reported for Dibenzosuberone).[4]

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

It is critical to distinguish between two primary types of solubility measurements, as they provide different, yet complementary, insights relevant to different stages of drug discovery.

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions of temperature and pressure.[6] It is determined by allowing an excess of the solid compound to equilibrate with the solvent for an extended period (typically >24 hours). This is the gold-standard measurement for pre-formulation.

  • Kinetic Solubility is a measure of how much of a compound, typically dissolved in a high-concentration DMSO stock, can be added to an aqueous buffer before it precipitates.[7] This high-throughput method is invaluable in early drug discovery for screening large numbers of compounds, but it often overestimates the true thermodynamic solubility.[8]

The choice between these assays depends on the development stage. Early screening relies on the speed of kinetic assays, while later-stage development demands the accuracy of thermodynamic measurements.

G cluster_0 Drug Discovery Stage cluster_1 Solubility Assay Type Early Discovery\n(HTS) Early Discovery (HTS) Lead Optimization Lead Optimization Early Discovery\n(HTS)->Lead Optimization Kinetic Solubility\n(DMSO Stock Method) Kinetic Solubility (DMSO Stock Method) Early Discovery\n(HTS)->Kinetic Solubility\n(DMSO Stock Method) informs Thermodynamic Solubility\n(Shake-Flask Method) Thermodynamic Solubility (Shake-Flask Method) Lead Optimization->Thermodynamic Solubility\n(Shake-Flask Method) requires Kinetic Solubility\n(DMSO Stock Method)->Thermodynamic Solubility\n(Shake-Flask Method) K_char Fast High-Throughput Often overestimates Kinetic Solubility\n(DMSO Stock Method)->K_char T_char Slow Low-Throughput 'Gold Standard' Thermodynamic Solubility\n(Shake-Flask Method)->T_char

Caption: Decision workflow for selecting solubility assays.

Experimental Determination of Solubility

The following sections provide detailed, self-validating protocols for determining the solubility of 3-Methoxy Dibenzosuberone.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This method establishes the equilibrium solubility and is the definitive measure for regulatory submissions and formulation design.[6]

Causality: The core principle is to create a saturated solution by ensuring an excess of solid material is present during a prolonged equilibration period. This allows the system to reach its lowest energy state, reflecting true thermodynamic equilibrium.

Methodology:

  • Preparation: Add an excess amount of solid 3-Methoxy Dibenzosuberone (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., deionized water, 50 mM phosphate buffer pH 7.4) in a glass vial. A visible excess of solid must remain at the end of the experiment.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the samples (e.g., 15,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. For validation, it is advisable to filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the supernatant with an appropriate mobile phase and quantify the concentration of dissolved 3-Methoxy Dibenzosuberone using a validated analytical method, such as HPLC-UV.[10]

  • Validation: The presence of undissolved solid at the end of the experiment visually confirms that a saturated solution was achieved.

Protocol: Kinetic Solubility via Nephelometry

This high-throughput method is ideal for early-stage assessment and relies on detecting light scattering from precipitated particles.[11][12]

Causality: This assay determines the concentration at which a compound, rapidly introduced from a DMSO solution into an aqueous buffer, begins to precipitate. The onset of precipitation is detected by an increase in light scattering (nephelometry) or turbidity.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of 3-Methoxy Dibenzosuberone (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a 96- or 384-well plate, perform serial dilutions of the DMSO stock solution.

  • Precipitation Induction: Rapidly add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., room temperature).[7]

  • Measurement: Measure the light scattering in each well using a microplate nephelometer (e.g., at 635 nm).[12]

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering above the background.

Analytical Finish: A Validated HPLC-UV Method

Accurate quantification is paramount for any solubility assay. A reverse-phase HPLC method is standard for this purpose.[13]

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water with 0.1% trifluoroacetic acid or formic acid. For example, a gradient from 30% to 90% ACN over 10 minutes.

  • Flow Rate: 1.0 mL/min.[14]

  • Detection: UV detection at a wavelength appropriate for the chromophore of 3-Methoxy Dibenzosuberone (a starting point would be ~230-254 nm).[15]

  • Quantification: Generate a standard curve using known concentrations of 3-Methoxy Dibenzosuberone. The concentration of the samples from the solubility assay is then determined by interpolating their peak areas against this curve.

  • Validation: The method should be validated for linearity, accuracy, and precision according to ICH guidelines.[13]

Key Factors Influencing Solubility

The solubility of a compound is not a single value but is dependent on several environmental and physical factors.

Effect of pH

The solubility of ionizable compounds is highly pH-dependent.[16] 3-Methoxy Dibenzosuberone lacks strongly acidic or basic functional groups. The ketone and ether moieties are generally considered neutral in the physiological pH range. Therefore, its solubility is expected to be largely independent of pH.[17] However, this must be experimentally verified.

Experimental Approach: Perform the thermodynamic shake-flask solubility assay using a series of buffers across a relevant pH range (e.g., pH 2.0, pH 5.0, pH 7.4, and pH 9.0). A flat solubility profile across this range would confirm its neutral character.[18]

Effect of Temperature

The dissolution of most solid compounds is an endothermic process, meaning solubility increases with temperature.[5] This relationship is described by the van 't Hoff equation and is a critical consideration for manufacturing processes and understanding in vivo performance, as body temperature (37°C) differs from ambient storage conditions.[19][20]

Experimental Approach: Conduct the thermodynamic shake-flask assay at a minimum of two temperatures, for instance, room temperature (25°C) and physiological temperature (37°C).[9] A significant increase in solubility at the higher temperature would indicate an endothermic dissolution process.

Impact of Solid-State Properties (Polymorphism)

Polymorphism is the ability of a compound to exist in multiple crystalline forms.[21] Different polymorphs can have significantly different physical properties, including melting point, stability, and, most importantly, solubility.[22][23] The least stable polymorph is generally the most soluble.

Causality: A metastable polymorph has higher free energy than the stable form. This higher energy state translates to a lower energy barrier for dissolution, resulting in higher apparent solubility. However, over time, the metastable form may convert to the more stable, less soluble form, which can have disastrous consequences for a drug product's shelf life and bioavailability.[24] Therefore, identifying and controlling the polymorphic form is a regulatory requirement and a scientific necessity.[25]

Recommended Characterization:

  • X-Ray Powder Diffraction (XRPD): To identify the crystal form.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect phase transitions.

G cluster_0 Solid State Form cluster_1 Physicochemical Properties cluster_2 Developmental Impact Polymorph A\n(Metastable) Polymorph A (Metastable) Higher Solubility Higher Solubility Polymorph A\n(Metastable)->Higher Solubility Lower Melting Point Lower Melting Point Polymorph A\n(Metastable)->Lower Melting Point Formulation Stability Risk Formulation Stability Risk Polymorph A\n(Metastable)->Formulation Stability Risk can convert to B Polymorph B\n(Stable) Polymorph B (Stable) Lower Solubility Lower Solubility Polymorph B\n(Stable)->Lower Solubility Higher Melting Point Higher Melting Point Polymorph B\n(Stable)->Higher Melting Point Higher Bioavailability\n(Potentially) Higher Bioavailability (Potentially) Higher Solubility->Higher Bioavailability\n(Potentially) Lower Bioavailability Lower Bioavailability Lower Solubility->Lower Bioavailability Manufacturing Challenges Manufacturing Challenges Lower Solubility->Manufacturing Challenges

Caption: The impact of polymorphism on drug development.

Conclusion

Characterizing the solubility profile of 3-Methoxy Dibenzosuberone is a multi-faceted process that forms the bedrock of its pharmaceutical development. By employing the rigorous thermodynamic and kinetic protocols outlined in this guide, researchers can generate the high-quality data needed to understand and overcome potential biopharmaceutical challenges. A comprehensive assessment must include an investigation into the effects of pH and temperature, and crucially, a thorough characterization of the solid-state form to mitigate risks associated with polymorphism. This systematic approach will enable the rational design of formulations that ensure consistent and effective delivery of 3-Methoxy Dibenzosuberone.

References

  • Cheméo. Chemical Properties of Dibenzosuberone (CAS 1210-35-1). [Link]

  • Chemsrc. Dibenzosuberone | CAS#:1210-35-1. [Link]

  • National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

  • PubMed. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ResearchGate. (PDF) Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Fiveable. pH and Solubility - AP Chem. [Link]

  • Veeprho. Effect of Polymorphism Formulations. [Link]

  • Chemistry LibreTexts. Temperature Effects on Solubility. [Link]

  • Acta Chimica Slovaca. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • YouTube. 17.6 pH Effects on Solubility | General Chemistry. [Link]

  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]

  • ResearchGate. (PDF) High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes. [Link]

  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Journal of Chemical and Pharmaceutical Research. Impact of Polymorphism on Drug Formulation and Bioavailability. [Link]

  • ResearchGate. Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling | Request PDF. [Link]

  • Farmacia Journal. hplc method for the simultaneous determination of the components of an aqueous antidote solution. [Link]

  • PubMed. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. [Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

  • ResearchGate. Kinetic solubility: Experimental and machine‐learning modeling perspectives | Request PDF. [Link]

  • MDPI. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. [Link]

  • Open Access Journals. Solubility: The Important Phenomenon in Pharmaceutical Analysis. [Link]

  • Journal of Drug Delivery and Therapeutics. Development and Validation of RP-HPLC Method for Desoximetasone in Bulk and Cream Formulation. [Link]

Sources

An In-depth Technical Guide to 3-Methoxy Dibenzosuberone Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dibenzosuberone scaffold represents a privileged core in medicinal chemistry, most notably as the foundational structure for a class of tricyclic antidepressants (TCAs). This technical guide focuses on the 3-methoxy substituted derivatives and analogs of dibenzosuberone, providing a comprehensive overview of their synthesis, chemical properties, and biological activities. We will delve into detailed experimental protocols, explore the underlying principles of their mechanisms of action, and present key analytical data to support researchers in the fields of drug discovery and development. This guide is intended to be a practical resource, bridging foundational knowledge with actionable laboratory insights.

Introduction: The Dibenzosuberone Core and the Significance of Methoxy Substitution

Dibenzosuberone, chemically known as 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, is a tricyclic ketone that has served as a versatile starting material for a wide array of biologically active compounds.[1][2] Its rigid, three-dimensional structure provides a unique framework for interacting with various biological targets. The most prominent application of the dibenzosuberone core has been in the development of TCAs, such as amitriptyline and nortriptyline, which have been mainstays in the treatment of major depressive disorder for decades.[3][4] These compounds primarily exert their therapeutic effects by inhibiting the reuptake of the neurotransmitters serotonin and norepinephrine in the synaptic cleft.[5]

The introduction of a methoxy group at the 3-position of the dibenzosuberone ring can significantly influence the molecule's physicochemical and pharmacological properties. The methoxy group, being an electron-donating group, can alter the electron density of the aromatic system, potentially impacting receptor binding affinity and metabolic stability. Furthermore, its presence can affect the overall lipophilicity of the molecule, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the impact of this substitution is crucial for the rational design of novel dibenzosuberone-based therapeutic agents with improved efficacy and safety profiles.

Synthetic Strategies for 3-Methoxy Dibenzosuberone and its Analogs

The synthesis of the 3-methoxy dibenzosuberone core and its subsequent derivatization can be achieved through several strategic approaches. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of the Core Scaffold: 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one

Conceptual Synthetic Workflow:

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Intramolecular Cyclization A 3-Methoxyphenylacetic acid C Intermediate: 2-(2-(3-methoxyphenyl)ethyl)benzoic acid A->C Alkylation B 2-Phenylethyl bromide B->C D 2-(2-(3-methoxyphenyl)ethyl)benzoic acid E 3-Methoxy Dibenzosuberone D->E Polyphosphoric Acid (PPA) or Eaton's Reagent

Figure 1: Conceptual workflow for the synthesis of the 3-Methoxy Dibenzosuberone core.

Rationale for Experimental Choices:

  • Friedel-Crafts Acylation: This classic carbon-carbon bond-forming reaction is a cornerstone of aromatic chemistry. The use of a strong Lewis acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (methanesulfonic acid/phosphorus pentoxide), facilitates the intramolecular cyclization of the carboxylic acid onto the second aromatic ring to form the seven-membered ring of the dibenzosuberone core.

  • Starting Material Selection: The choice of 3-methoxyphenylacetic acid and a suitable phenethyl halide derivative allows for the regioselective introduction of the methoxy group at the desired 3-position.

Synthesis of Amitriptyline Analogs from the 3-Methoxy Dibenzosuberone Core

A primary application of the dibenzosuberone scaffold is the synthesis of amitriptyline and its analogs. The general strategy involves the addition of a Grignard reagent to the ketone, followed by dehydration.

Experimental Protocol: Synthesis of a 3-Methoxy Amitriptyline Analog

This protocol is adapted from the known synthesis of amitriptyline and its derivatives.[3][4]

Step 1: Grignard Reaction

  • Prepare the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF).

  • Slowly add a solution of 3-chloro-N,N-dimethylpropan-1-amine (1.1 eq) in anhydrous THF to the magnesium suspension. The reaction is initiated by gentle heating.

  • Once the Grignard reagent formation is complete (disappearance of magnesium), cool the reaction mixture to 0°C.

  • Addition of the Ketone: Slowly add a solution of 3-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (1.0 eq) in anhydrous THF to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol intermediate.

Step 2: Dehydration

  • Dissolve the crude tertiary alcohol from the previous step in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-methoxy amitriptyline analog.

G A 3-Methoxy Dibenzosuberone C Tertiary Alcohol Intermediate A->C Grignard Reaction B 3-(Dimethylamino)propylmagnesium chloride (Grignard Reagent) B->C D 3-Methoxy Amitriptyline Analog C->D Dehydration (Acid Catalyst)

Figure 2: General synthetic scheme for a 3-methoxy amitriptyline analog.

Characterization of 3-Methoxy Dibenzosuberone Derivatives

The structural elucidation and confirmation of purity of synthesized compounds are paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis
TechniqueExpected Observations for 3-Methoxy Dibenzosuberone Core
¹H NMR Aromatic protons in the range of δ 7.0-8.0 ppm. A singlet for the methoxy group protons around δ 3.8 ppm. Aliphatic protons of the cycloheptene ring appearing as multiplets in the upfield region.
¹³C NMR Carbonyl carbon signal around δ 200 ppm. Aromatic carbon signals in the range of δ 120-160 ppm. A signal for the methoxy carbon around δ 55 ppm. Aliphatic carbon signals in the upfield region.
Mass Spec. The molecular ion peak (M+) corresponding to the calculated molecular weight of the compound (for C₁₆H₁₄O₂, M.W. = 238.29 g/mol ).[2] Characteristic fragmentation patterns can provide further structural information.
IR Spec. A strong absorption band for the carbonyl group (C=O) stretch, typically in the range of 1650-1680 cm⁻¹. C-O stretching vibrations for the methoxy group. Aromatic C-H and C=C stretching vibrations.
Chromatographic and Physical Analysis
  • Thin-Layer Chromatography (TLC): Used for monitoring reaction progress and assessing the purity of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

Biological Activity and Mechanism of Action

The biological activity of 3-methoxy dibenzosuberone derivatives is expected to be in line with that of other tricyclic antidepressants, primarily acting as inhibitors of monoamine reuptake.

Primary Mechanism of Action: Neurotransmitter Reuptake Inhibition

The prevailing hypothesis for the antidepressant effect of TCAs is their ability to block the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron.[5] This action increases the concentration of these neurotransmitters in the synapse, leading to enhanced neurotransmission.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Neurotransmitter (Serotonin/Norepinephrine) C Vesicular Storage A->C Reuptake D Increased Neurotransmitter Concentration A->D B Reuptake Transporter (SERT/NET) C->A Release E Postsynaptic Receptors D->E F Signal Transduction E->F G 3-Methoxy Dibenzosuberone Derivative G->B Inhibition

Figure 3: Simplified signaling pathway of TCA action.

Structure-Activity Relationships (SAR)

While specific SAR data for 3-methoxy dibenzosuberone derivatives are limited, general trends for TCAs can be extrapolated:

  • The Tricyclic Core: The rigid, bent structure of the dibenzosuberone nucleus is crucial for activity.

  • The Side Chain: The length and nature of the aminoalkyl side chain significantly influence potency and selectivity for serotonin versus norepinephrine transporters. A three-carbon chain is generally optimal for antidepressant activity.

  • Substitution on the Aromatic Rings: Halogen substitution, as seen in some TCAs, can enhance potency.[3] The introduction of a methoxy group at the 3-position is expected to modulate the electronic properties of the aromatic ring, which could influence binding affinity to the monoamine transporters. Structure-activity relationship studies on other classes of compounds have shown that electron-donating groups like methoxy can sometimes reduce biological activity compared to electron-withdrawing groups.[6]

Potential for Other Biological Activities

Beyond their antidepressant effects, dibenzosuberone derivatives have been investigated for a range of other biological activities, including:

  • Antimicrobial and Anti-inflammatory Properties: The dibenzosuberone scaffold has been explored for these activities, although specific data on 3-methoxy derivatives are scarce.[7]

  • Anticancer Activity: Some dibenzosuberone analogs have shown potential as anticancer agents.

Future Directions and Conclusion

The 3-methoxy dibenzosuberone scaffold holds promise for the development of novel therapeutic agents. Further research is warranted to fully elucidate the pharmacological profile of this class of compounds. Key areas for future investigation include:

  • Systematic Synthesis and SAR Studies: A comprehensive library of 3-methoxy dibenzosuberone derivatives with variations in the aminoalkyl side chain should be synthesized to establish clear structure-activity relationships.

  • In-depth Pharmacological Profiling: Detailed in vitro and in vivo studies are needed to determine the binding affinities for monoamine transporters, receptor promiscuity, and the overall efficacy and safety of these compounds.

  • Exploration of Novel Therapeutic Applications: Beyond depression, the potential of these compounds in other therapeutic areas, such as chronic pain and anxiety disorders, should be investigated.

References

  • Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules, 10(12), 1429–1437. [Link]

  • Moger, M., & Pati, H. N. (2018). A Brief Review on Chemistry of Dibenzosuberenones. Organic & Medicinal Chemistry International Journal, 7(1). [Link]

  • Khan, I., et al. (2023). Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice. ACS Omega, 8(13), 12285-12294. [Link]

  • Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 49, 128264. [Link]

  • U.S. Patent No. 4,560,787. (1985). Process for preparing 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one compounds.
  • Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005). Synthesis of novel, potentially biologically active dibenzosuberone derivatives. Molecules (Basel, Switzerland), 10(12), 1429–1437. [Link]

  • Nowak, M., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977. [Link]

  • Al-Said, M. S., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(19), 6683. [Link]

  • Pharmaffiliates. (n.d.). 3-Methoxy Dibenzosuberone. Retrieved from [Link]

  • Wikipedia. (2024). Amitriptyline. [Link]

  • Sroor, F. M., Terme, T., Vanelle, P., & Spitz, C. (2024). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 14(5), 3235–3240. [Link]

  • Nagaki, A., et al. (2018). Synthesis of amitriptyline precursor 51 from 1‐bromo‐2‐(bromomethyl)benzene and CO2 in continuous flow. Chemistry–A European Journal, 24(53), 14073-14077. [Link]

  • Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules, 10(12), 1429-1437. [Link]

  • World Intellectual Property Organization. (1999).
  • World Intellectual Property Organization. (1993). Reagents and methods for the quantification of amitriptyline or nortriptyline in biological fluids. (WO/1993/003370).
  • Al-Hulli, Z. A., et al. (2022). SAR of Novel 3‑Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. Journal of Medicinal Chemistry, 65(6), 4847–4864. [Link]

  • E-ARKIV. (2006). On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone. Arkivoc, 2006(13), 16-21. [Link]

  • Gatti, F., et al. (2020). 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. Molecules, 25(18), 4287. [Link]

  • McClure, E. W., & Daniels, R. N. (2021). Classics in Chemical Neuroscience: Amitriptyline. ACS chemical neuroscience, 12(3), 354–362. [Link]

  • Juribašić Kulcsar, M., et al. (2024). Design, Synthesis, and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2146. [Link]

  • Kuda, A., et al. (2021). Synthesis and styrene copolymerization of novel hydroxy, methyl and methoxy ring-trisubstituted phenylcyanoacrylates. Polymers, 13(16), 2736. [Link]

  • National Center for Biotechnology Information. (n.d.). 5H-Dibenzo(a,d)cyclohepten-5-ol, 10,11-dihydro-5-(3-(dimethylamino)propyl)-, monohydrochloride. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 5H-Dibenzo[a,d]cyclohepten-5-one. PubChem. [Link]

  • Walls, Z. F., Varghese Gupta, S., Amidon, G. L., & Lee, K.-D. (2014). Synthesis and Characterization of Valyloxy Methoxy Luciferin for the Detection of Valacyclovirase and Peptide Transporter. Bioorganic & Medicinal Chemistry Letters, 24(21), 5035-5038. [Link]

Sources

3-Methoxy Dibenzosuberone literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Methoxy Dibenzosuberone: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy Dibenzosuberone, a significant derivative of the dibenzosuberone scaffold. The dibenzosuberone core structure is foundational to a class of tricyclic compounds with broad therapeutic applications, most notably as antidepressants.[1][2] This document, intended for researchers, medicinal chemists, and drug development professionals, delves into the nuanced aspects of 3-Methoxy Dibenzosuberone, including its synthesis, physicochemical characteristics, chemical reactivity, and known or potential pharmacological activities. By synthesizing information from peer-reviewed literature and patents, this guide aims to serve as an authoritative resource, explaining the causality behind experimental choices and highlighting areas for future investigation.

The Dibenzosuberone Scaffold: A Privileged Structure in Medicinal Chemistry

The dibenzosuberone tricycle, a fusion of two benzene rings with a central seven-membered cycloheptanone ring, is a cornerstone in the development of neuroactive compounds.[1][3] Its rigid, three-dimensional structure allows for precise orientation of functional groups to interact with biological targets. The parent compound, dibenzosuberone, and its unsaturated analog, dibenzosuberenone, are key precursors for a variety of pharmaceuticals.[1]

The introduction of a methoxy group at the 3-position, yielding 3-Methoxy Dibenzosuberone, significantly alters the molecule's electronic and steric properties.[4][5] The methoxy group is a powerful electron-donating group, which can influence the reactivity of the adjacent aromatic ring in electrophilic substitution reactions.[4] Furthermore, its presence can enhance metabolic stability and modulate receptor binding affinity and selectivity, making it a critical area of study for developing next-generation therapeutics.[4][6]

Physicochemical Properties and Analytical Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development.

Physicochemical Data

The properties of 3-Methoxy Dibenzosuberone are summarized below. For context, data for the parent compound, Dibenzosuberone, is also included.

Property3-Methoxy DibenzosuberoneDibenzosuberone (Parent Compound)
CAS Number 17910-76-8[5][7]1210-35-1[6][8]
Molecular Formula C₁₆H₁₄O₂[4][7]C₁₅H₁₂O[8]
Molecular Weight 238.28 g/mol [4]208.26 g/mol [8]
Appearance Not explicitly stated; likely a solidClear yellow liquid or low-melting solid[8]
Melting Point Not available32-34 °C[6]
Boiling Point Not available203-204 °C at 7 Torr[8]
Solubility Insoluble in water[6] (inferred)Insoluble in water[6][8]
Storage 2-8°C Refrigerator[7]Store below +30°C[6][8]
Analytical Characterization Workflow

The unambiguous identification and purity assessment of 3-Methoxy Dibenzosuberone relies on a combination of spectroscopic and chromatographic techniques.

G cluster_synthesis Crude Product from Synthesis cluster_purification Purification cluster_analysis Analytical Characterization cluster_result Final Confirmation synthesis_output Crude 3-Methoxy Dibenzosuberone purification Column Chromatography (Silica Gel) synthesis_output->purification Primary Purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Structural Elucidation ms Mass Spectrometry (MS) (e.g., ESI, GC-MS) purification->ms Molecular Weight Confirmation hplc HPLC/UPLC (Purity Assessment) purification->hplc Purity Check (>95%) ftir FTIR Spectroscopy (Functional Group ID) purification->ftir Functional Group Analysis (C=O, C-O-C) final_product Pure, Characterized 3-Methoxy Dibenzosuberone nmr->final_product ms->final_product hplc->final_product ftir->final_product

Caption: A plausible two-step synthesis of 3-Methoxy Dibenzosuberone from the parent dibenzosuberone.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a synthesized methodology based on established chemical principles for similar transformations. [2][4] Step 1: Regioselective Bromination of Dibenzosuberone

  • Rationale : Direct bromination of dibenzosuberone is expected to yield a mixture of isomers. To achieve regioselectivity for the 3-position, careful control of reaction conditions and catalyst choice is paramount. The alkyl portion of the seven-membered ring acts as an ortho-, para-director, favoring substitution at positions 1, 3, 7, and 9. Steric hindrance may influence the final product ratio.

  • Procedure :

    • Dissolve Dibenzosuberone (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and protected from light.

    • Cool the solution to 0°C in an ice bath.

    • Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃, 0.1 equivalents), to the solution.

    • Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise over 30 minutes.

    • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring progress by TLC or GC-MS.

    • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume excess bromine.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to isolate the 3-bromo dibenzosuberone isomer.

Step 2: Methoxylation of 3-Bromo Dibenzosuberone

  • Rationale : The conversion of the aryl bromide to a methoxy ether is typically achieved via a nucleophilic aromatic substitution, often catalyzed by a copper salt (Ullmann condensation).

  • Procedure :

    • To a sealed reaction vessel, add 3-Bromo Dibenzosuberone (1 equivalent), sodium methoxide (1.5-2.0 equivalents), and a copper(I) iodide catalyst (CuI, 0.1-0.2 equivalents).

    • Add a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Heat the reaction mixture to 120-140°C and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine to remove the solvent and salts.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography to yield pure 3-Methoxy Dibenzosuberone.

Chemical Reactivity and Derivatization Potential

3-Methoxy Dibenzosuberone is a versatile intermediate for further chemical modification. [4]Its key reactive sites are the ketone, the electron-rich aromatic ring, and the methoxy group itself.

Reactivity cluster_molecule Reactivity Hotspots cluster_reactions Potential Derivatizations mol 3-Methoxy Dibenzosuberone Structure ketone_rxn Ketone Reduction (e.g., NaBH₄) → Secondary Alcohol mol->ketone_rxn Carbonyl Group grignard_rxn Grignard Reaction → Tertiary Alcohol mol->grignard_rxn Carbonyl Group wittig_rxn Wittig Reaction → Alkene Formation mol->wittig_rxn Carbonyl Group eas_rxn Electrophilic Aromatic Substitution (Nitration, Halogenation) → Further Ring Functionalization mol->eas_rxn Aromatic Rings demethyl_rxn O-Demethylation (e.g., BBr₃) → 3-Hydroxy Dibenzosuberone mol->demethyl_rxn Methoxy Group

Caption: Key reactive sites on 3-Methoxy Dibenzosuberone and potential follow-on chemical transformations.

  • Reactions at the Carbonyl Group : The ketone is susceptible to nucleophilic attack. It can be reduced to the corresponding alcohol, or reacted with Grignard reagents to introduce alkyl or aryl groups, forming tertiary alcohols. [2]This is a common strategy for building analogs like amitriptyline. [2]* Electrophilic Aromatic Substitution : The methoxy group is an activating, ortho-, para-directing group. [4]This facilitates further substitutions on the methoxy-bearing ring, allowing for the introduction of nitro, halo, or acyl groups to create a library of analogs.

  • O-Demethylation : The methoxy group can be cleaved using strong Lewis acids like boron tribromide (BBr₃) to yield the corresponding phenol, 3-Hydroxy Dibenzosuberone. [4]This hydroxyl group can then be used for further functionalization, for example, through etherification or esterification.

Pharmacological Profile and Potential Therapeutic Applications

While specific pharmacological data for 3-Methoxy Dibenzosuberone is not abundant in the public domain, its therapeutic potential can be inferred from the activities of structurally related compounds. The dibenzosuberone scaffold is a well-established pharmacophore for central nervous system (CNS) targets, but also shows promise in other areas. [1][2][3]

Central Nervous System (CNS) Disorders

Given that many tricyclic antidepressants (TCAs) are dibenzosuberone derivatives, it is highly probable that 3-Methoxy Dibenzosuberone could serve as a precursor for novel antidepressants, anxiolytics, or antipsychotics. [1][2]The methoxy substitution could fine-tune the selectivity for serotonin and norepinephrine transporters, potentially leading to an improved side-effect profile compared to older TCAs.

Anti-Inflammatory and Kinase Inhibition

Recent research has identified dibenzosuberone derivatives as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase. [1][9]The p38 MAP kinase pathway is a critical regulator of inflammatory responses.

p38_pathway stress Cellular Stress / Cytokines (e.g., TNF-α, IL-1β) mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mapkk MKK3 / MKK6 mapkkk->mapkk p38 p38 MAP Kinase mapkk->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates inhibitor 3-Methoxy Dibenzosuberone (Hypothesized Target) inhibitor->p38 Inhibition response Inflammatory Response (Pro-inflammatory cytokine production) substrates->response

Caption: Hypothesized mechanism of action for 3-Methoxy Dibenzosuberone as an anti-inflammatory agent via inhibition of the p38 MAP kinase signaling pathway.

Inhibition of p38 MAP kinase by a 3-Methoxy Dibenzosuberone analog could block the production of pro-inflammatory cytokines like TNF-α and IL-1β, suggesting its potential use in treating inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.

Oncology

The structural motif of a substituted polycyclic aromatic system is present in various anticancer agents. Methoxy-substituted benzophenanthridinone derivatives have been investigated as dual inhibitors of DNA topoisomerase I (TOP1) and Tyrosyl-DNA phosphodiesterase 1 (TDP1), enzymes critical for DNA replication and repair in cancer cells. [10]This precedent suggests that 3-Methoxy Dibenzosuberone could be a valuable scaffold for developing novel TOP1/TDP1 inhibitors or other classes of anticancer drugs.

Industrial Applications

Beyond its pharmaceutical potential, 3-Methoxy Dibenzosuberone has reported applications in materials science. It is utilized as an ultraviolet (UV) light absorber and stabilizer in plastics, helping to prevent degradation and extend the lifespan of polymer-based products upon exposure to sunlight. [4]

Future Research Directions

3-Methoxy Dibenzosuberone is a compound ripe for further exploration. Key areas for future research include:

  • Optimization of Synthesis : Development of more efficient, scalable, and environmentally friendly synthetic routes.

  • Comprehensive Pharmacological Screening : A broad-based screening campaign to identify its primary biological targets and elucidate its mechanism of action.

  • Structure-Activity Relationship (SAR) Studies : Systematic synthesis and testing of analogs with modifications at other positions of the dibenzosuberone core to build a robust SAR profile.

  • Pharmacokinetic and Toxicological Profiling : In-depth ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies are necessary to assess its drug-like properties and safety profile.

References

  • Manjunath M, Hari N P. (2018). A Brief Review on Chemistry of Dibenzosuberenones. Organic & Medicinal Chem IJ, 7(1): 555704. [Link]

  • Merkas, S., et al. (2005). Synthesis of novel, potentially biologically active dibenzosuberone derivatives. Molecules, 10(12), 1429-1437. [Link]

  • Solveigh, K., et al. (2006). On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone. Arkivoc, 2006(xiii), 16-21. [Link]

  • Glunčić, B., et al. (2003). New dibenzosuberone derivatives.
  • Wang, Y., et al. (2023). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Journal of Medicinal Chemistry. [Link]

  • Pharmaffiliates. (n.d.). 3-Methoxy Dibenzosuberone. Pharmaffiliates. [Link]

  • Li, M. D., et al. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673-678. [Link]

  • Jingye. (2024). Discovering the multifunctional benefits of dibenzocycloheptanone: a closer look at its applications. Jingye. [Link]

Sources

An In-depth Technical Guide to 3-Methoxy Dibenzosuberone (CAS: 17910-76-8)

Author: BenchChem Technical Support Team. Date: February 2026

A Keystone Intermediate for Advanced Therapeutic Agents and Material Science

Introduction: Unveiling a Versatile Tricyclic Ketone

3-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, commonly known as 3-Methoxy Dibenzosuberone, is a polycyclic aromatic organic compound. Its structure is characterized by a dibenzosuberone framework—two benzene rings fused to a central seven-membered ring—with a methoxy group (-OCH₃) at the 3-position. This substitution significantly influences the molecule's polarity, solubility, and reactivity compared to its parent compound, dibenzosuberone. While not typically an end-product itself, 3-Methoxy Dibenzosuberone serves as a critical intermediate in the synthesis of a range of compounds with significant applications in pharmaceuticals and material science. Its importance lies in its utility as a building block for tricyclic antidepressants (TCAs), novel anticancer agents, and as a UV light absorber in polymers. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its synthesis, characterization, and the scientific principles behind its applications.

Physicochemical Properties

A clear understanding of the physicochemical properties of 3-Methoxy Dibenzosuberone is fundamental for its handling, reaction optimization, and formulation. The presence of the methoxy group imparts a degree of polarity to the otherwise hydrophobic dibenzosuberone core.

PropertyValueSource(s)
CAS Number 17910-76-8[1]
Molecular Formula C₁₆H₁₄O₂[2]
Molecular Weight 238.29 g/mol [1][2]
IUPAC Name 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one[3]
Synonyms 3-Methoxy Dibenzocycloheptenone, 3-Methoxy Dibenzosuberan-5-one[3]
Appearance Expected to be a solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in common organic solvents like chloroform, dichloromethane, and acetone.Inferred from structure

Synthesis and Purification: A Strategic Approach

While specific literature detailing the synthesis of 3-Methoxy Dibenzosuberone is scarce, a plausible and efficient multi-step synthetic route can be devised based on established organic chemistry principles, particularly the synthesis of the dibenzosuberone core. The following proposed synthesis starts from readily available precursors.

Proposed Synthetic Pathway

The synthesis can be logically approached in two main stages: first, the construction of a substituted diaryl intermediate, followed by an intramolecular cyclization to form the tricyclic ketone. A retro-synthetic analysis points towards a Friedel-Crafts acylation followed by an intramolecular cyclization as a viable strategy.

Synthetic Pathway cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Intramolecular Cyclization m_anisole m-Methoxyphenylacetic acid acyl_chloride m-Methoxyphenylacetyl chloride m_anisole->acyl_chloride SOCl₂ or (COCl)₂ benzene Benzene friedel_crafts_product 2-(3-Methoxyphenethyl)benzoic acid acyl_chloride->friedel_crafts_product Friedel-Crafts Acylation (Benzene, AlCl₃) friedel_crafts_product_2 2-(3-Methoxyphenethyl)benzoic acid target_molecule 3-Methoxy Dibenzosuberone friedel_crafts_product_2->target_molecule Polyphosphoric Acid (PPA) or Eaton's Reagent

Figure 1: Proposed two-stage synthesis of 3-Methoxy Dibenzosuberone.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on analogous reactions for the synthesis of dibenzosuberone and its derivatives.

Step 1: Synthesis of 2-(3-Methoxyphenethyl)benzoic acid

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methoxyphenylacetic acid in an excess of thionyl chloride (SOCl₂). Gently reflux the mixture for 2-3 hours until the evolution of HCl gas ceases. The excess thionyl chloride is then removed under reduced pressure to yield the crude 3-methoxyphenylacetyl chloride.

  • Friedel-Crafts Acylation: To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride (AlCl₃) in dry benzene, add the freshly prepared 3-methoxyphenylacetyl chloride dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the intermediate ketone.

  • Reduction: The resulting ketone is then reduced to the corresponding alkane, 2-(3-methoxyphenethyl)benzoic acid, using a standard reduction method such as the Wolff-Kishner or Clemmensen reduction.

Step 2: Intramolecular Cyclization to 3-Methoxy Dibenzosuberone

  • Cyclization: The 2-(3-methoxyphenethyl)benzoic acid intermediate is heated in polyphosphoric acid (PPA) or with Eaton's reagent (P₂O₅ in methanesulfonic acid) at a temperature typically ranging from 80-120 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling, the reaction mixture is poured onto ice-water and neutralized with a base (e.g., sodium bicarbonate). The resulting precipitate is collected by filtration or extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure 3-Methoxy Dibenzosuberone.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 3-Methoxy Dibenzosuberone. The following are the expected spectral data based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to provide key structural information. The methoxy group protons should appear as a sharp singlet around 3.8 ppm. The ethylene bridge protons will likely appear as a multiplet in the range of 2.8-3.2 ppm. The aromatic protons will exhibit complex splitting patterns in the aromatic region (approximately 6.8-8.0 ppm), with the protons on the methoxy-substituted ring appearing at slightly different chemical shifts compared to those on the unsubstituted ring.

  • ¹³C NMR: The carbon NMR will show distinct signals for each carbon atom. The carbonyl carbon is expected to resonate downfield, around 190-200 ppm. The methoxy carbon should appear around 55 ppm. The sp³ carbons of the ethylene bridge will be in the upfield region (around 30-40 ppm), while the aromatic carbons will be in the range of 110-140 ppm.

¹H NMR (Predicted) ¹³C NMR (Predicted)
~ 8.0 ppm (d, 1H, Ar-H)~ 195 ppm (C=O)
~ 7.5-7.2 ppm (m, 5H, Ar-H)~ 160 ppm (C-OCH₃)
~ 6.9 ppm (m, 2H, Ar-H)~ 140-120 ppm (Ar-C)
~ 3.8 ppm (s, 3H, -OCH₃)~ 115-110 ppm (Ar-C)
~ 3.2-2.8 ppm (m, 4H, -CH₂CH₂-)~ 55 ppm (-OCH₃)
~ 35 ppm (-CH₂CH₂-)
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A strong absorption band is expected around 1680 cm⁻¹ corresponding to the C=O stretching of the aromatic ketone. The C-O stretching of the methoxy group should appear in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings will be seen in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ is expected to be prominent at m/z = 238. Fragmentation patterns will likely involve the loss of the methoxy group (·OCH₃) or a methyl radical (·CH₃), and cleavage of the ethylene bridge. A characteristic fragmentation of aromatic ethers is the loss of CH₂O (30 Da).

Applications and Underlying Mechanisms

The utility of 3-Methoxy Dibenzosuberone stems from its role as a versatile scaffold for the synthesis of more complex molecules with specific biological or physical properties.

Intermediate for Tricyclic Antidepressants (TCAs)

The dibenzosuberone core is a key structural feature of several TCAs, such as amitriptyline and nortriptyline. These drugs primarily function by inhibiting the reuptake of the neurotransmitters norepinephrine and serotonin in the synaptic cleft, thereby increasing their availability and enhancing neurotransmission.[3][4][5][6] The synthesis of these antidepressants often involves the modification of the carbonyl group of a dibenzosuberone derivative. 3-Methoxy Dibenzosuberone can be a starting material for novel TCA analogues, where the methoxy group can modulate the pharmacological profile, including receptor binding affinity and metabolic stability.

TCA_Mechanism Presynaptic Presynaptic Neuron SERT Serotonin Transporter (SERT) Presynaptic->SERT releases Serotonin NET Norepinephrine Transporter (NET) Presynaptic->NET releases Norepinephrine Postsynaptic Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft SERT->Postsynaptic Serotonin binds to receptors NET->Postsynaptic Norepinephrine binds to receptors TCA Tricyclic Antidepressant (derived from 3-Methoxy Dibenzosuberone) TCA->SERT Blocks TCA->NET Blocks

Figure 2: Mechanism of action of Tricyclic Antidepressants.

Precursor for Novel Anticancer Agents

The dibenzosuberone scaffold has also been explored in the design of new anticancer drugs. Some derivatives have shown potential as tubulin polymerization inhibitors.[7][8][9] Tubulin is a crucial protein for the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells. 3-Methoxy Dibenzosuberone can be used to synthesize a variety of derivatives, such as those with 1,2,3-triazole tethers, which have been investigated for their antiproliferative activity.

UV Stabilizer in Polymers

The benzophenone-like structure of 3-Methoxy Dibenzosuberone makes it a candidate for use as a UV absorber in plastics.[10][11] Polymers are susceptible to degradation upon exposure to ultraviolet radiation from sunlight, leading to discoloration, brittleness, and loss of mechanical properties.[12] UV absorbers protect polymers by absorbing harmful UV radiation and dissipating it as harmless thermal energy, thus preventing the initiation of photo-oxidative degradation pathways. The conjugated system of the dibenzosuberone core, enhanced by the carbonyl and methoxy groups, allows for efficient absorption of UV light.

UV_Stabilizer_Mechanism UV_Light UV Radiation Polymer Polymer Matrix UV_Light->Polymer causes UV_Absorber 3-Methoxy Dibenzosuberone (UV Absorber) UV_Light->UV_Absorber is absorbed by Degradation Polymer Degradation (e.g., chain scission, discoloration) Polymer->Degradation Heat Harmless Heat UV_Absorber->Heat dissipates energy as

Figure 3: Mechanism of a UV absorber in protecting a polymer matrix.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-Methoxy Dibenzosuberone. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

3-Methoxy Dibenzosuberone is a valuable and versatile chemical intermediate with significant potential in both medicinal chemistry and material science. Its tricyclic structure provides a robust scaffold for the development of new therapeutic agents, particularly in the areas of antidepressants and oncology. Furthermore, its inherent UV-absorbing properties make it a promising candidate for polymer stabilization. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering a foundation for researchers and developers to explore the full potential of this intriguing molecule.

References

Sources

Methodological & Application

Analytical Methodologies for the Characterization and Quantification of 3-Methoxy Dibenzosuberone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, commonly known as 3-Methoxy Dibenzosuberone, is a tricyclic ketone with significant relevance in synthetic organic chemistry and pharmaceutical development. Its structural similarity to tricyclic antidepressants and its role as a potential intermediate in the synthesis of novel therapeutic agents necessitate robust and reliable analytical methods for its identification, purity assessment, and quantification. This comprehensive guide provides detailed application notes and protocols for the analysis of 3-Methoxy Dibenzosuberone, catering to researchers, scientists, and professionals in drug development. The methodologies outlined herein are grounded in established analytical principles and draw upon spectroscopic and chromatographic data from closely related structural analogs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Methoxy Dibenzosuberone is fundamental to the development of appropriate analytical methods.

PropertyValueSource
CAS Number 17910-76-8CymitQuimica[1]
Molecular Formula C₁₆H₁₄O₂CymitQuimica[1]
Molecular Weight 238.28 g/mol Derived from Formula
Appearance Expected to be a crystalline solidN/A
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and chlorinated solvents.N/A

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis and purity evaluation of 3-Methoxy Dibenzosuberone. The inherent polarity imparted by the ketone and methoxy functional groups, combined with the nonpolar tricyclic core, makes reversed-phase chromatography an ideal separation technique. The developed method must be validated according to ICH guidelines to ensure its accuracy, precision, and reliability.[2]

Causality of Experimental Choices

The selection of the stationary phase, mobile phase, and detection wavelength is critical for achieving optimal separation and sensitivity.

  • Stationary Phase: A C18 column is the preferred choice due to its hydrophobic nature, which provides excellent retention and separation for moderately nonpolar compounds like 3-Methoxy Dibenzosuberone. The end-capping of the silica-based C18 material minimizes peak tailing by shielding residual silanol groups.

  • Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with a small amount of acid for pH control and improved peak shape) and an organic modifier (e.g., acetonitrile or methanol) is recommended. Acetonitrile is often favored for its lower viscosity and UV transparency. The gradient allows for the efficient elution of the target analyte while also separating it from potential impurities with different polarities.

  • Detection: The aromatic nature of the dibenzosuberone ring system results in strong UV absorbance. A photodiode array (PDA) detector is advantageous as it allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra for peak purity assessment. The optimal detection wavelength should be determined by analyzing the UV spectrum of a pure standard of 3-Methoxy Dibenzosuberone. Based on the analysis of structurally similar tricyclic antidepressants, a wavelength in the range of 210-254 nm is likely to provide good sensitivity.[3][4]

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation Standard_Prep Prepare Stock Standard (1 mg/mL in Methanol) Working_Standards Prepare Working Standards (e.g., 1-100 µg/mL) Standard_Prep->Working_Standards Injection Inject Sample/Standard Working_Standards->Injection Sample_Prep Prepare Sample Solution (e.g., 1 mg/mL in Methanol) Sample_Prep->Injection HPLC_System HPLC System with PDA Detector Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) HPLC_System->Column Mobile_Phase Gradient Elution: Water (0.1% Formic Acid) & Acetonitrile Column->Mobile_Phase Mobile_Phase->Injection Chromatogram Acquire Chromatogram Injection->Chromatogram Peak_Integration Integrate Peak Area Chromatogram->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification Validation Perform Method Validation (ICH Guidelines) Quantification->Validation

Caption: Workflow for HPLC method development and validation.

Detailed HPLC Protocol

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (analytical grade).

  • 3-Methoxy Dibenzosuberone reference standard.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B, 2-15 min: 50-90% B, 15-18 min: 90% B, 18.1-20 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 220 nm (or optimal wavelength)

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-Methoxy Dibenzosuberone reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (for assay): Accurately weigh a sample containing 3-Methoxy Dibenzosuberone and dissolve it in methanol to achieve a final concentration within the calibration range.

4. Method Validation:

  • The method should be validated for linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH Q2(R1) guidelines.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of 3-Methoxy Dibenzosuberone and for the characterization of volatile and semi-volatile impurities. The combination of chromatographic separation by GC and mass analysis by MS provides a high degree of specificity.

Causality of Experimental Choices
  • GC Column: A nonpolar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for the separation of tricyclic compounds.

  • Injection Mode: Splitless injection is often preferred for trace analysis to ensure maximum transfer of the analyte to the column.

  • Ionization: Electron ionization (EI) at 70 eV is the standard technique for generating reproducible mass spectra that can be compared with library databases.

  • Mass Analyzer: A quadrupole mass analyzer is commonly used for its robustness and good performance in routine analysis.

Predicted Mass Spectral Fragmentation

The fragmentation pattern of 3-Methoxy Dibenzosuberone under EI conditions can be predicted based on the fragmentation of similar aromatic ketones and methoxy-substituted compounds.

GCMS_Fragmentation M [M]+• m/z 238 M_minus_CH3 [M-CH3]+• m/z 223 M->M_minus_CH3 - •CH3 M_minus_CO [M-CO]+• m/z 210 M->M_minus_CO - CO M_minus_OCH3 [M-OCH3]+• m/z 207 M->M_minus_OCH3 - •OCH3 M_minus_CH2O [M-CH2O]+• m/z 208 M->M_minus_CH2O - CH2O (rearrangement) M_minus_CH3_minus_CO m/z 195 M_minus_CH3->M_minus_CH3_minus_CO - CO Dibenzotropylium Dibenzotropylium ion m/z 179 M_minus_CO->Dibenzotropylium - H•

Caption: Predicted EI fragmentation pathway of 3-Methoxy Dibenzosuberone.

Detailed GC-MS Protocol

1. Instrumentation and Materials:

  • GC-MS system with a capillary column and an electron ionization source.

  • 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • 3-Methoxy Dibenzosuberone reference standard.

2. GC-MS Conditions:

ParameterCondition
Injector Temperature 280 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Temperature Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Energy 70 eV
Mass Range m/z 40-400

3. Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 3-Methoxy Dibenzosuberone. ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, provide detailed information about the molecular framework.

Predicted ¹H and ¹³C NMR Spectral Features

Based on the spectra of dibenzosuberone and other methoxy-substituted aromatic compounds, the following spectral features are expected for 3-Methoxy Dibenzosuberone in CDCl₃.[5][6][7]

¹H NMR:

  • Aromatic Protons: A complex multiplet pattern in the range of δ 6.8-8.0 ppm. The protons on the methoxy-substituted ring will be upfield compared to those on the unsubstituted ring.

  • Methoxy Protons: A sharp singlet at approximately δ 3.8-3.9 ppm.

  • Methylene Protons: Two broad singlets or a complex multiplet for the ethylene bridge protons around δ 3.0-3.5 ppm.

¹³C NMR:

  • Carbonyl Carbon: A signal in the downfield region, around δ 190-200 ppm.

  • Aromatic Carbons: Multiple signals between δ 110-160 ppm. The carbon attached to the methoxy group will be significantly deshielded.

  • Methoxy Carbon: A signal around δ 55-56 ppm.

  • Methylene Carbons: Signals for the ethylene bridge carbons in the range of δ 30-40 ppm.

NMR Workflow for Structural Confirmation

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Spectral Interpretation Sample_Dissolution Dissolve Sample in Deuterated Solvent (e.g., CDCl3) NMR_Spectrometer High-Field NMR Spectrometer Sample_Dissolution->NMR_Spectrometer Acquire_1D Acquire 1D Spectra (¹H, ¹³C) NMR_Spectrometer->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) NMR_Spectrometer->Acquire_2D Process_Spectra Process and Analyze Spectra Acquire_1D->Process_Spectra Acquire_2D->Process_Spectra Assign_Signals Assign ¹H and ¹³C Signals Process_Spectra->Assign_Signals Confirm_Structure Confirm Connectivity and Overall Structure Assign_Signals->Confirm_Structure

Caption: Workflow for NMR-based structural elucidation.

Detailed NMR Protocol

1. Instrumentation and Materials:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in an NMR tube.

3. NMR Experiments:

  • Acquire standard ¹H and ¹³C{¹H} NMR spectra.

  • Perform 2D NMR experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and confirming the position of the methoxy group.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and nondestructive technique for identifying the key functional groups present in 3-Methoxy Dibenzosuberone.

Expected Characteristic Absorption Bands

The FTIR spectrum of 3-Methoxy Dibenzosuberone is expected to show characteristic absorption bands corresponding to its functional groups.[8][9][10]

Functional GroupWavenumber (cm⁻¹)Description
Aromatic C-H Stretch 3100-3000Sharp peaks
Aliphatic C-H Stretch 3000-2850Sharp peaks from the ethylene bridge and methoxy group
C=O Stretch (Ketone) 1680-1660Strong, sharp peak
Aromatic C=C Stretch 1600-1450Multiple medium to strong peaks
C-O Stretch (Aryl Ether) 1275-1200 (asymmetric) and 1075-1020 (symmetric)Strong peaks
Detailed FTIR Protocol

1. Instrumentation:

  • FTIR spectrometer with a suitable sampling accessory (e.g., ATR, KBr pellet press).

2. Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • KBr Pellet: Mix a small amount of the sample (approx. 1 mg) with dry potassium bromide (KBr, approx. 100 mg) and press into a transparent pellet.

3. Data Acquisition:

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Collect a background spectrum before running the sample.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization and quantification of 3-Methoxy Dibenzosuberone. The synergistic use of HPLC, GC-MS, NMR, and FTIR allows for a thorough assessment of the identity, purity, and concentration of this important chemical entity. It is imperative to note that the specific protocols provided herein are based on established methodologies for structurally related compounds and should be fully validated for their intended use with 3-Methoxy Dibenzosuberone to ensure compliance with regulatory standards and to guarantee the generation of high-quality, reliable data in research and development settings.

References

  • Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Development of Visible Spectrophotometric Methods for the Determination of Tricyclic Antidepressants Based on Formation of Molecular Complexes with p-Benzoquinones. (2023). National Institutes of Health. Retrieved from [Link]

  • Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. (2022). National Institutes of Health. Retrieved from [Link]

  • CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Washington State Patrol. Retrieved from [Link]

  • Simultaneous determination of multibenzodiazepines by HPLC/UV: investigation of liquid-liquid and solid-phase extractions in human plasma. (2009). National Institutes of Health. Retrieved from [Link]

  • Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. (2025). National Institutes of Health. Retrieved from [Link]

  • Crystal Structure and Spectroscopic Analysis of 3-Diethoxyphosphoryl-28-[1-(1-deoxy-β-D-glucopyranosyl)-1H-1,2,3-triazol-4-yl]carbonylbetulin. (2023). MDPI. Retrieved from [Link]

  • Simultaneous determination of multibenzodiazepines by HPLC/UV: Investigation of liquid-liquid and solid-phase extractions in human plasma. (2025). ResearchGate. Retrieved from [Link]

  • spectroscopic properties of 3-benzyl-4-[3-(3-nitrobenzoxy)-4- methoxybenzylideneamino]-4,5-dihydro-1h-1,2,4-triazol-5-one molecule. DergiPark. Retrieved from [Link]

  • 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. (2011). Semantic Scholar. Retrieved from [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Universitas Ahmad Dahlan. Retrieved from [Link]

  • Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Waters. Retrieved from [Link]

  • Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. (2018). MDPI. Retrieved from [Link]

  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. (2023). MDPI. Retrieved from [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. University of the Philippines Diliman. Retrieved from [Link]

  • Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies. (2017). ResearchGate. Retrieved from [Link]

  • The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][8][11]dioxin-6-yl)prop-2-en-1-one. (2023). National Institutes of Health. Retrieved from [Link]

  • Differentiation of methoxybenzoylpiperazines (OMeBzPs) and methylenedioxybenzylpiperazines (MDBPs) By GC-IRD and GC-MS. (2011). National Institutes of Health. Retrieved from [Link]

  • GC-MS analysis of Phytocomponents in the Methanol Extract of Premna latifolia Roxb. ResearchGate. Retrieved from [Link]

  • 1H and 13C NMR analysis of some trichothecenes. (1987). National Institutes of Health. Retrieved from [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Retrieved from [Link]

  • Gas Chromatography – Mass Spectroscopic analysis of Lawsonia inermis Leaves. (2010). Life Science Journal. Retrieved from [Link]

Sources

Application Notes and Protocols for 3-Methoxy Dibenzosuberone in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Dibenzosuberone Scaffold

The dibenzosuberone core structure is a key pharmacophore found in a variety of biologically active compounds, most notably tricyclic antidepressants.[1][2] Beyond its applications in neuroscience, derivatives of this scaffold have demonstrated potential in oncology. Specifically, dibenzosuberone has been identified as an inhibitor of β-catenin, a critical component of the Wnt signaling pathway, and has shown anti-cancer activity against solid tumors.[3] The addition of a methoxy group at the 3-position is anticipated to modulate the biological activity of the parent compound, as methoxy substitutions are known to influence the antioxidant, anti-inflammatory, and antiproliferative properties of various small molecules.[4][5][6]

These application notes provide a detailed guide for researchers exploring the potential of 3-Methoxy Dibenzosuberone in cell culture, with a focus on its hypothesized role as an inhibitor of the Wnt/β-catenin signaling pathway in cancer cell lines. The protocols and methodologies outlined below are based on established principles for handling hydrophobic small molecules in cell culture and the known biological activities of the dibenzosuberone scaffold.

Physicochemical Properties and Handling

Proper handling of 3-Methoxy Dibenzosuberone is crucial for obtaining reproducible experimental results. As with many small organic molecules, it is likely to be hydrophobic.

PropertyValueSource
Synonyms 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-oneN/A
Molecular Formula C₁₆H₁₄O₂Derived
Molar Mass 238.28 g/mol Derived
Solubility Expected to be poorly soluble in water. Soluble in organic solvents such as DMSO, ethanol, and methanol.[7][8]
Storage Store at -20°C as a solid or in a concentrated stock solution. Protect from light.General Practice

Protocol 1: Preparation of 3-Methoxy Dibenzosuberone Stock and Working Solutions

Rationale: Due to the predicted low aqueous solubility of 3-Methoxy Dibenzosuberone, a concentrated stock solution in an organic solvent is necessary.[8] Dimethyl sulfoxide (DMSO) is a common choice for in vitro studies due to its high solubilizing capacity and relatively low toxicity to most cell lines at concentrations below 0.5%.

Materials:

  • 3-Methoxy Dibenzosuberone powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Aseptic Technique: Perform all steps in a biological safety cabinet using sterile techniques to prevent contamination.[9]

  • Stock Solution Preparation (10 mM):

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully add a small amount (e.g., 2.38 mg) of 3-Methoxy Dibenzosuberone powder to the tube.

    • Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration (e.g., 1 mL for 2.38 mg).

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller volumes (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes.

    • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution immediately before use.

    • Prepare serial dilutions from the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Crucial Note: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level toxic to your specific cell line (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Hypothesized Application: Inhibition of Wnt/β-catenin Signaling in Colorectal Cancer Cells

Scientific Rationale: The Wnt/β-catenin signaling pathway is aberrantly activated in a majority of colorectal cancers, making it a prime target for therapeutic intervention. Given that the parent compound, dibenzosuberone, is a known β-catenin inhibitor, it is hypothesized that 3-Methoxy Dibenzosuberone will similarly inhibit this pathway.[3] This inhibition is expected to lead to a reduction in the proliferation of Wnt-dependent cancer cells.

Visualizing the Hypothesized Mechanism

Wnt_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex Inactivation LRP LRP5/6 Co-receptor beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocation Dibenzo 3-Methoxy Dibenzosuberone Dibenzo->beta_catenin Inhibition of Nuclear Translocation Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activation

Caption: Hypothesized mechanism of 3-Methoxy Dibenzosuberone in the Wnt/β-catenin pathway.

Protocol 2: Assessing the Anti-proliferative Effects on a Wnt-dependent Colorectal Cancer Cell Line (e.g., HCT116)

Objective: To determine the dose-dependent effect of 3-Methoxy Dibenzosuberone on the viability and proliferation of HCT116 cells.

Materials:

  • HCT116 cells

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • 96-well cell culture plates

  • 3-Methoxy Dibenzosuberone working solutions

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture HCT116 cells according to standard protocols.

    • Trypsinize and count the cells.

    • Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a series of 2X working concentrations of 3-Methoxy Dibenzosuberone in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the appropriate working solution to each well. Include wells for a vehicle control (DMSO only) and an untreated control.

    • A typical dose-response range to start with could be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Viability Assessment (MTT Assay Example):

    • Add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals form.

    • Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well and mix thoroughly to dissolve the crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Calculate the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited) using non-linear regression analysis.

Hypothetical Data Presentation
Concentration (µM)% Viability (Mean ± SD)
Vehicle Control (0)100 ± 4.5
0.198.2 ± 5.1
191.5 ± 3.8
575.3 ± 4.2
1052.1 ± 3.1
2528.9 ± 2.5
5012.4 ± 1.9
1005.6 ± 1.2

Protocol 3: Mechanistic Validation via Western Blot for β-catenin Downstream Targets

Objective: To determine if the anti-proliferative effects of 3-Methoxy Dibenzosuberone are associated with the inhibition of the Wnt/β-catenin signaling pathway by measuring the protein levels of key downstream targets, such as c-Myc and Cyclin D1.

Materials:

  • 6-well cell culture plates

  • HCT116 cells

  • 3-Methoxy Dibenzosuberone (at concentrations around the determined IC₅₀)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-c-Myc, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture & Treatment (6-well plate, 24-48h) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Western Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Ab) E->F G 7. Detection (Chemiluminescence) F->G

Caption: Standard workflow for Western blot analysis.

Procedure:

  • Cell Treatment and Lysis:

    • Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with 3-Methoxy Dibenzosuberone at 1X and 2X the IC₅₀ value, alongside a vehicle control, for 24 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against c-Myc, Cyclin D1, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane thoroughly and apply a chemiluminescent substrate.

    • Image the blot using a digital imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the protein of interest signal to the loading control signal.

    • Compare the levels of c-Myc and Cyclin D1 in treated samples to the vehicle control. A significant decrease in these proteins would support the hypothesis that 3-Methoxy Dibenzosuberone inhibits the Wnt/β-catenin pathway.

Trustworthiness and Self-Validation

To ensure the validity of your findings, it is essential to incorporate proper controls and orthogonal validation methods.

  • Vehicle Controls: Always include a DMSO (or other solvent) control at the highest concentration used in your experiments to account for any solvent-induced effects.

  • Positive Controls: If available, use a known inhibitor of the Wnt/β-catenin pathway as a positive control to validate your assays.

  • Multiple Cell Lines: Confirm your findings in at least one other Wnt-dependent cancer cell line to ensure the observed effects are not cell-line specific.

  • Orthogonal Assays: Complement Western blotting with other methods, such as qRT-PCR to measure target gene mRNA levels or a β-catenin/TCF reporter assay to directly measure pathway activity.

By adhering to these rigorous experimental design principles, researchers can confidently evaluate the cell culture applications of 3-Methoxy Dibenzosuberone and elucidate its mechanism of action.

References

  • Watanabe Oyster Laboratory Co. Ltd., et al. (2025). The effects of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol on mutagenicity in microorganisms and chromosomal aberrations in cultured mammalian cells in vitro. PubMed.
  • Merck Millipore. (n.d.). Dibenzosuberone CAS 1210-35-1. Merck Millipore.
  • Biosynth. (n.d.). Dibenzosuberone | 1210-35-1. Biosynth.
  • Merkas, S., et al. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules, 10(12), 1429-1437.
  • Wikipedia. (n.d.). Dibenzosuberenone. Wikipedia. Available at: [Link]

  • Yamamoto, T., et al. (2023). The Marine Factor 3,5-Dihydroxy-4-methoxybenzyl Alcohol Represses Adipogenesis in Mouse 3T3-L1 Adipocytes In Vitro: Regulating Diverse Signaling Pathways. MDPI.
  • Mapa, S.T., et al. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Journal Pre-proof.
  • ResearchGate. (2025). Synthesis and Characterization of Dibenzo[a,d]cyclohepten-5-one Derivatives for Light-Emitting Diodes. ResearchGate. Available at: [Link]

  • Al-Said, M.S., et al. (2018). Biological evaluation of benzosuberones. Expert Opinion on Therapeutic Patents, 28(1), 15-28. Available at: [Link]

  • Glavač, N., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.
  • Geraghty, R.J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. NIH National Library of Medicine. Available at: [Link]

  • Cesta, M.C., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. PubMed.
  • Miller, K., & Lai, C. (n.d.). Basic Cell Culture Protocols. Springer.
  • Nishida, M., et al. (2016). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 46(10), 841-850. Available at: [Link]

  • Manjunath, M., & Hari, N.P. (2018). A Brief Review on Chemistry of Dibenzosuberenones. Organic & Medicinal Chem IJ, 7(1). Available at: [Link]

  • Merkas, S., et al. (2005). Synthesis of novel, potentially biologically active dibenzosuberone derivatives. PubMed. Available at: [Link]

  • Studzińska-Sroka, E., et al. (2024). Gentiana capitata Buch.–Ham. ex D.Don Cell Suspension Culture as a New Source of Isosaponarin and 3,7,8-Trimethoxy-9-oxo-9H-xanthen-1-yl 6-O-β-D-ribopyranosyl-β-D-allopyranoside and Their Effect on PC-12 Cell. MDPI.
  • Wang, Y., et al. (2021). Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. Journal of Inflammation Research, 14, 3845-3858. Available at: [Link]

  • ResearchGate. (2019). How to extract small molecules from cell culture media for LC-MS?. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2020). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633. Available at: [Link]

  • Lertnitikul, N., et al. (2022). Three new cytotoxic stilbene dimers from paphiopedilum dianthum. Natural Product Research, 37(21), 3685-3693. Available at: [Link]

  • Creative Biolabs. (n.d.). Cell Culture Protocol. Creative Biolabs. Available at: [Link]

  • University of Maryland, Baltimore County. (n.d.). Protocols | Molecular Biology. UMBC. Available at: [Link]

  • PubChem. (n.d.). 5H-Dibenzo[a,d]cyclohepten-5-one. PubChem. Available at: [Link]

Sources

Application Notes and Protocols: 3-Methoxy Dibenzosuberone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Dibenzosuberone Scaffold

The dibenzosuberone core, a tricyclic system featuring a seven-membered ring fused to two benzene rings, is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure has proven to be an excellent framework for the development of a variety of therapeutic agents, most notably tricyclic antidepressants such as amitriptyline and nortriptyline.[1] The strategic introduction of substituents onto this scaffold allows for the fine-tuning of a molecule's pharmacological properties. The 3-methoxy derivative of dibenzosuberone, in particular, serves as a versatile building block, offering a handle for further functionalization and influencing the electronic properties of the aromatic system. This guide provides an in-depth look at the synthesis and application of 3-Methoxy Dibenzosuberone in organic synthesis, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Spectroscopic Characterization

3-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one

PropertyValueReference
CAS Number 17910-76-8[1]
Molecular Formula C₁₆H₁₄O₂[1]
Molecular Weight 238.28 g/mol [1]
Appearance Off-white to pale yellow solid (predicted)
Melting Point Not widely reported, expected to be a crystalline solid

Expected Spectroscopic Data:

  • ¹H NMR:

    • Aromatic protons (Ar-H): δ 6.8-8.0 ppm (multiplets)

    • Methoxy protons (-OCH₃): δ ~3.8 ppm (singlet)

    • Benzylic protons (-CH₂-): δ ~3.2 ppm (singlet or complex multiplet)

  • ¹³C NMR:

    • Carbonyl carbon (C=O): δ ~195-205 ppm

    • Aromatic carbons (Ar-C): δ ~110-160 ppm

    • Methoxy carbon (-OCH₃): δ ~55 ppm

    • Benzylic carbons (-CH₂-): δ ~35-45 ppm

  • Infrared (IR):

    • Carbonyl stretch (C=O): ~1680 cm⁻¹

    • Aromatic C-H stretch: ~3000-3100 cm⁻¹

    • Aliphatic C-H stretch: ~2850-2950 cm⁻¹

    • C-O stretch (ether): ~1250 cm⁻¹ and ~1030 cm⁻¹

  • Mass Spectrometry (MS):

    • Molecular ion (M⁺): m/z = 238

Synthesis of 3-Methoxy Dibenzosuberone: A Plausible Approach

A common and effective method for the synthesis of dibenzosuberone and its substituted derivatives is the intramolecular Friedel-Crafts acylation of a corresponding 2-benzylbenzoic acid derivative.[2][3] This approach can be adapted for the synthesis of 3-Methoxy Dibenzosuberone.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 2_bromobenzoic_acid 2-Bromobenzoic acid Suzuki_coupling Suzuki Coupling 2_bromobenzoic_acid->Suzuki_coupling 4_methoxybenzyl_alcohol 4-Methoxybenzyl alcohol 4_methoxybenzyl_alcohol->Suzuki_coupling Pd catalyst, base Hydrogenation Catalytic Hydrogenation Suzuki_coupling->Hydrogenation Intermediate A (Stilbene derivative) Cyclization Friedel-Crafts Cyclization Hydrogenation->Cyclization:w Intermediate B (2-(4-methoxybenzyl)benzoic acid) 3_methoxy_dibenzosuberone 3-Methoxy Dibenzosuberone Cyclization->3_methoxy_dibenzosuberone:w PPA or similar acid catalyst

A plausible synthetic workflow for 3-Methoxy Dibenzosuberone.
Protocol: Synthesis of 2-(4-methoxybenzyl)benzoic acid (Intermediate B)

This protocol outlines the initial steps toward the synthesis of the key precursor for the final cyclization.

Step 1: Suzuki Coupling

  • To a degassed solution of 2-bromobenzoic acid (1.0 eq) and 4-methoxyphenylboronic acid (1.1 eq) in a 3:1 mixture of toluene and ethanol, add a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq) and an aqueous solution of sodium carbonate (2 M, 3.0 eq).

  • Heat the mixture to reflux (approximately 80-90 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude stilbene derivative (Intermediate A).

Step 2: Catalytic Hydrogenation

  • Dissolve the crude Intermediate A in ethanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 2-(4-methoxybenzyl)benzoic acid (Intermediate B), which can be purified by recrystallization or column chromatography.

Protocol: Intramolecular Friedel-Crafts Cyclization
  • Place the dried 2-(4-methoxybenzyl)benzoic acid (Intermediate B) in a round-bottom flask.

  • Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the starting material).

  • Heat the mixture with stirring to 80-100 °C for 2-4 hours. The viscosity of the PPA will decrease upon heating, allowing for efficient stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

  • Extract the aqueous slurry with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 3-Methoxy Dibenzosuberone by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Key Synthetic Transformations of 3-Methoxy Dibenzosuberone

The presence of the carbonyl group and the electron-rich aromatic rings makes 3-Methoxy Dibenzosuberone a versatile intermediate for a range of organic reactions.

Reactions cluster_reactions Key Reactions Start 3-Methoxy Dibenzosuberone Grignard Grignard Reaction (+ R-MgX) Start->Grignard Forms tertiary alcohol Reduction Reduction (e.g., NaBH₄) Start->Reduction Forms secondary alcohol Dehydrogenation Dehydrogenation (e.g., Pd/C) Start->Dehydrogenation Forms Dibenzosuberenone derivative EAS Electrophilic Aromatic Substitution (e.g., Bromination) Start->EAS Functionalizes aromatic ring

Key reaction pathways of 3-Methoxy Dibenzosuberone.
Grignard Reaction: Synthesis of Tricyclic Antidepressant Analogs

The addition of a Grignard reagent to the carbonyl group of dibenzosuberones is a cornerstone in the synthesis of many tricyclic antidepressants.[4] This reaction introduces the characteristic side chain essential for their biological activity.

Protocol: Grignard Reaction with 3-(Dimethylamino)propylmagnesium Chloride

Note: This Grignard reagent is moisture-sensitive and should be prepared fresh or purchased as a solution and titrated before use. All glassware must be rigorously dried.

  • To a solution of 3-Methoxy Dibenzosuberone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, add a solution of 3-(dimethylamino)propylmagnesium chloride (1.5-2.0 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting tertiary alcohol can be purified by column chromatography. This intermediate can then be dehydrated under acidic conditions to yield the corresponding amitriptyline analog.

Reduction of the Carbonyl Group

Reduction of the ketone to a secondary alcohol provides a different scaffold for further diversification.

Protocol: Sodium Borohydride Reduction

  • Dissolve 3-Methoxy Dibenzosuberone (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, controlling the effervescence.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding secondary alcohol, which can be purified by recrystallization or column chromatography.

Dehydrogenation to the Dibenzosuberenone Scaffold

Introduction of a double bond between the benzylic carbons yields a dibenzosuberenone derivative, which can undergo a different set of reactions, including cycloadditions.[5]

Protocol: Catalytic Dehydrogenation

  • In a microwave-safe reaction vessel, combine 3-Methoxy Dibenzosuberone (1.0 eq), a palladium catalyst such as 5% Pd on barium sulfate (0.05 eq), and a hydrogen acceptor like diethyl maleate (excess).[5]

  • Heat the mixture in a microwave reactor to 200 °C for 30-60 minutes.[5]

  • Alternatively, the reaction can be performed under conventional heating in a high-boiling solvent.

  • After cooling, dilute the reaction mixture with ethanol and add an aqueous solution of potassium hydroxide. Heat to reflux for a short period to hydrolyze the excess maleate.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting 3-methoxy-5H-dibenzo[a,d]cyclohepten-5-one by column chromatography.

Electrophilic Aromatic Substitution

The methoxy group is an activating, ortho-, para- directing group for electrophilic aromatic substitution. This allows for the selective introduction of other functional groups onto the methoxy-bearing aromatic ring. The other aromatic ring is less activated, providing a degree of regioselectivity.

Protocol: Aromatic Bromination (Illustrative)

  • Dissolve 3-Methoxy Dibenzosuberone in a suitable solvent such as dichloromethane or acetic acid.

  • Cool the solution to 0 °C.

  • Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise. A catalytic amount of a Lewis acid may be required depending on the desired reactivity.

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with dichloromethane, wash with water and brine, dry, and concentrate.

  • Purify the brominated product(s) by column chromatography. The major products are expected to be the isomers with bromine at the positions ortho and para to the methoxy group.

Conclusion

3-Methoxy Dibenzosuberone is a valuable and versatile building block in organic synthesis, particularly for the construction of novel therapeutic agents. Its synthesis via Friedel-Crafts cyclization is a robust method, and its subsequent functionalization through reactions at the carbonyl group or on the aromatic rings opens up a wide array of possibilities for creating diverse molecular architectures. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in their efforts to explore the chemical space around this important scaffold.

References

  • Burbiel, J. C., & Bracher, F. (2006). On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone. Arkivoc, 2006(xiii), 16-21. [Link]

  • Manjunath, M., & Hari, N. P. (2018). A Brief Review on Chemistry of Dibenzosuberenones. Organic & Medicinal Chem IJ, 7(1), 555704.
  • Proprep. (n.d.). What role does the OMe chem (methoxy group) play in directing electrophilic aromatic substitution reactions? Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). US4560787A - Process for preparing 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one compounds.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 24, 2026, from [Link]

  • Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules, 10(12), 1429–1437. [Link]

  • PubChem. (n.d.). Dibenzosuberone. Retrieved January 24, 2026, from [Link]

  • SpectraBase. (n.d.). 3-Methoxy-10,5-(iminomethano)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025, August 6). A convenient synthesis of 3-acylindoles via Friedel Crafts acylation of 1-(phenylsulfonyl)indole. A new route to pyridocarbazole-5,11-quinones and ellipticine. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). WO1999028284A1 - Dibenzosuberone derivatives and procedures for their preparation.
  • Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules, 10(12), 1429–1437. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved January 24, 2026, from [Link]

  • Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules, 10(12), 1429–1437. [Link]

Sources

purification techniques for 3-Methoxy Dibenzosuberone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Purification of 3-Methoxy Dibenzosuberone

Introduction

3-Methoxy Dibenzosuberone is a tricyclic organic compound featuring a dibenzosuberone core functionalized with a methoxy group.[1] As a derivative of dibenzosuberone, which serves as a key intermediate in the synthesis of pharmaceuticals like the antidepressant Amitriptyline, 3-Methoxy Dibenzosuberone is a compound of significant interest for drug discovery and medicinal chemistry.[2][3] The presence of the methoxy group alters its polarity and solubility, potentially influencing its pharmacological profile and synthetic utility.[1][4]

Achieving high purity of this and similar active pharmaceutical ingredients (APIs) or their intermediates is non-negotiable. Impurities can affect biological activity, introduce toxicity, and compromise the integrity of research data. This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust, field-proven purification strategies for 3-Methoxy Dibenzosuberone, grounded in fundamental physicochemical principles. We will explore a multi-tiered approach, from bulk purification using column chromatography to final polishing via recrystallization and preparative HPLC, ensuring the attainment of research- or GMP-grade material.

Physicochemical Characterization: The Foundation of Purification Strategy

A successful purification strategy is built upon a thorough understanding of the target molecule's physical and chemical properties. The polarity, solubility, and thermal characteristics of 3-Methoxy Dibenzosuberone dictate the appropriate techniques and solvent systems for its isolation. The methoxy group imparts a moderate polarity, making it more polar than its parent compound, dibenzosuberone.[1]

PropertyDataSignificance for Purification
Chemical Name 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-oneProvides structural context.[1]
Molecular Formula C₁₆H₁₄O₂Used to calculate molecular weight and for spectroscopic confirmation.[1]
Molecular Weight 238.28 g/mol Essential for calculating molar quantities and reaction yields.
Appearance Likely a low-melting solid or oilInfluences handling and the choice between crystallization and chromatographic methods. The parent compound is a low-melting solid.[5]
Polarity Moderately PolarThe ether and ketone groups make it suitable for normal-phase (silica) and reverse-phase (C18) chromatography. Polarity is key for solvent selection.[1]
Predicted Solubility Insoluble in water; Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, Ethanol).Dictates the choice of solvents for chromatography, extraction, and recrystallization. The parent compound is insoluble in water.[5]

A Strategic Workflow for Purification

A multi-step purification strategy is often necessary to remove a diverse range of potential impurities, which may include unreacted starting materials, reagents, and reaction by-products (e.g., isomers from non-selective synthesis steps). The following workflow represents a logical and efficient progression from a crude reaction mixture to a highly purified final product.

G cluster_0 Purification Workflow crude Crude Reaction Mixture workup Aqueous Workup / Extraction crude->workup Remove water-soluble impurities column Column Chromatography (Bulk Purification) workup->column Separate major components recrystal Recrystallization (High Purity Polishing) column->recrystal Remove minor impurities hplc Preparative HPLC (Ultimate Purity) column->hplc Alternative for non-crystalline solids pure Pure 3-Methoxy Dibenzosuberone (>99%) recrystal->pure hplc->pure analysis Purity & Identity Confirmation (HPLC, NMR, MS) pure->analysis

Caption: General workflow for the purification of 3-Methoxy Dibenzosuberone.

Column Chromatography: The Workhorse for Bulk Purification

Column chromatography is the primary technique for purifying gram-to-kilogram quantities of organic compounds. For a moderately polar molecule like 3-Methoxy Dibenzosuberone, normal-phase chromatography using silica gel is highly effective.

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is a polar adsorbent. Its surface is rich in silanol (Si-OH) groups, which interact with polar functional groups (like the ketone and ether in our molecule) via hydrogen bonding and dipole-dipole interactions.[6] Less polar impurities will travel through the column faster, while more polar impurities will be retained more strongly, allowing for separation.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate) is used. The polarity of the eluent is fine-tuned to achieve optimal separation. By gradually increasing the proportion of the more polar solvent (gradient elution), we can sequentially elute compounds of increasing polarity. This provides better resolution and is often faster than using a single-polarity eluent (isocratic elution).

Protocol: Silica Gel Column Chromatography

1. TLC Analysis and Solvent System Selection: a. Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3). d. The ideal solvent system will give the target compound a Retention Factor (Rf) value of approximately 0.3-0.4, with good separation from major impurities.

2. Column Packing: a. Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate). b. Pour the slurry into a glass column with a cotton plug at the bottom, ensuring no air bubbles are trapped. c. Allow the silica to settle into a uniform, packed bed, draining excess solvent until the solvent level is just above the silica surface.

3. Sample Loading: a. Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane. b. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). c. Carefully add this powder to the top of the packed column, creating a thin, even band.

4. Elution and Fraction Collection: a. Gently add the mobile phase to the column. b. Begin eluting the column, collecting the outflow in numbered test tubes or flasks. c. Monitor the separation by collecting small spots from the outflow and running TLC plates. d. If using a gradient, gradually increase the percentage of ethyl acetate to elute more strongly retained compounds.

5. Product Isolation: a. Combine the fractions that contain the pure product (as determined by TLC). b. Remove the solvent using a rotary evaporator to yield the purified 3-Methoxy Dibenzosuberone.

ParameterRecommended Conditions
Stationary Phase Silica Gel (60-120 or 230-400 mesh)
Mobile Phase Gradient of Hexane / Ethyl Acetate (e.g., starting from 95:5 to 70:30)
Monitoring TLC (Silica gel plates, UV visualization at 254 nm), Rf ≈ 0.35 in 8:2 Hexane/EtOAc
Loading Method Dry loading is preferred for better resolution.

Recrystallization: Achieving High Crystalline Purity

Recrystallization is a powerful technique for purifying solid compounds to a high degree. It relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities, being present in smaller amounts, remain in the solution upon cooling while the pure compound crystallizes out.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures. It should not react with the compound and should have a boiling point low enough to be easily removed. For compounds of moderate polarity, solvents like ethanol, ethyl acetate, or mixtures such as ethanol/water are often effective.[7][8]

  • Slow Cooling: Allowing the solution to cool slowly is critical. It promotes the formation of a well-ordered crystal lattice, which inherently excludes impurity molecules. Rapid cooling (e.g., in an ice bath) can trap impurities within the crystals.

Protocol: Recrystallization from an Ethanol/Water System

G cluster_1 Recrystallization Workflow dissolve 1. Dissolve in minimum hot ethanol add_water 2. Add hot water dropwise until cloudy dissolve->add_water redissolve 3. Add hot ethanol to clarify add_water->redissolve cool_slow 4. Cool slowly to room temperature redissolve->cool_slow cool_ice 5. Chill in ice bath to maximize yield cool_slow->cool_ice filtrate 6. Collect crystals by vacuum filtration cool_ice->filtrate wash 7. Wash with cold solvent filtrate->wash dry 8. Dry crystals under vacuum wash->dry

Caption: Step-by-step workflow for the recrystallization process.

1. Dissolution: a. Place the semi-purified solid from chromatography into an Erlenmeyer flask. b. Add a minimal amount of hot ethanol and heat the mixture (e.g., on a hot plate) with swirling until the solid completely dissolves.

2. Precipitation: a. While the solution is still hot, add hot water dropwise until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated. b. Add a few more drops of hot ethanol to just redissolve the precipitate, creating a perfectly saturated solution at that high temperature.

3. Crystallization: a. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. b. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

4. Isolation: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold ethanol/water solvent mixture to remove any adhering impurities. c. Dry the purified crystals under vacuum to remove all traces of solvent. The purity can be checked by measuring the melting point; a sharp melting range indicates high purity.[9]

Preparative HPLC: For Ultimate Purity and Challenging Separations

When the highest possible purity is required, or when impurities are structurally very similar to the target compound, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice.[10] Reverse-phase HPLC, which separates compounds based on hydrophobicity, is commonly used.

Causality Behind Experimental Choices:

  • Stationary Phase: A non-polar C18 (octadecylsilyl) bonded silica is the most common reverse-phase stationary phase. It retains compounds through hydrophobic interactions.

  • Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (ACN) or methanol, is used.[11] 3-Methoxy Dibenzosuberone, being moderately polar, will elute at a reasonable retention time with a suitable water/ACN mixture. Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape by suppressing the ionization of any acidic or basic functional groups.

Protocol: Reverse-Phase Preparative HPLC

1. Analytical Method Development: a. Develop an analytical HPLC method first on a C18 column (e.g., 4.6 x 250 mm, 5 µm) to find the optimal mobile phase composition that gives good separation. b. A gradient of water and acetonitrile is a good starting point.

2. Scale-Up to Preparative Scale: a. Transfer the method to a larger preparative column with the same stationary phase chemistry. b. Adjust the flow rate and sample loading according to the column dimensions. c. Dissolve the sample in a solvent that is part of the mobile phase (e.g., 50:50 water/ACN) to ensure good peak shape.

3. Purification and Fraction Collection: a. Inject the sample onto the preparative HPLC system. b. Collect fractions corresponding to the target compound's peak, guided by the UV detector signal.

4. Product Isolation: a. Combine the pure fractions. b. Remove the organic solvent (acetonitrile) via rotary evaporation. c. The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with a suitable organic solvent (e.g., dichloromethane) to isolate the final, highly pure product.

ParameterRecommended Conditions
Column C18 bonded silica (e.g., 21.2 x 250 mm, 10 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient e.g., 40% to 90% B over 30 minutes
Flow Rate ~15-20 mL/min (dependent on column diameter)
Detection UV at 254 nm or 280 nm

Conclusion

The purification of 3-Methoxy Dibenzosuberone is a systematic process that leverages the compound's unique physicochemical properties. For bulk quantities, a well-optimized silica gel column chromatography protocol using a hexane/ethyl acetate gradient serves as an excellent primary purification step. For achieving high crystalline purity, this can be followed by recrystallization from a suitable solvent system like ethanol/water. In cases where exceptional purity (>99.5%) is demanded or for separating closely related isomers, scaling up an analytical reverse-phase HPLC method to a preparative scale is the most powerful strategy. The appropriate combination of these techniques will reliably yield material of the desired purity for any research or development application.

References

  • Belupo - Lijekovi I Kozmetika d o o. (1999). Dibenzosuberone derivatives and procedures for their preparation.
  • Kappe, C. O., & Stadler, A. (2006). On the syntheses of dibenzosuberenone and 2,8-dimethyl. Arkivoc, 2006(xiii), 16-21.
  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Synthesis and Purification of 3,6-Dimethoxyapigenin. BenchChem.
  • ECHEMI. (n.d.). 1210-35-1, Dibenzosuberone Formula. ECHEMI.
  • Zhang, Q., et al. (2013).
  • Shree Ganesh Remedies Limited. (n.d.). Dibenzosuberone-1210-35-1.
  • PubChem. (n.d.). 3-Methoxybenzaldehyde.
  • CymitQuimica. (n.d.). CAS 17910-76-8: 3-Methoxy Dibenzosuberone.
  • Cheméo. (n.d.). Chemical Properties of Dibenzosuberone (CAS 1210-35-1).
  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Dibenzosuberone. BenchChem.
  • SIELC. (n.d.).
  • ResearchGate. (n.d.). Synthesis of New Substituted Dibenzosuberones.
  • Pragolab. (n.d.).
  • Teledyne ISCO. (2012).
  • Manjunath, M., & Hari, N. P. (2018). A Brief Review on Chemistry of Dibenzosuberenones. Organic & Medicinal Chem IJ, 7(1).
  • ResearchGate. (n.d.).
  • Smolecule. (2023). Buy 3-Methoxy Dibenzosuberone | 17910-76-8.
  • Li, Y., et al. (2012).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Methoxy Dibenzosuberone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methoxy Dibenzosuberone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. Drawing from established literature and practical experience, this document provides in-depth, validated insights into the critical parameters of the synthesis.

Synthesis Overview: The Core Pathway

The most prevalent and logical synthetic route to 3-Methoxy Dibenzosuberone involves a two-step process:

  • Intermolecular Friedel-Crafts Acylation: This step forms the carbon skeleton by reacting an activated anisole derivative (methoxybenzene) with a phenylacetic acid derivative.

  • Intramolecular Friedel-Crafts Cyclization: The intermediate acid is then cyclized to form the seven-membered ring of the dibenzosuberone core.

This guide will focus on troubleshooting and optimizing each of these critical transformations.

Synthesis_Workflow cluster_0 Step 1: Intermolecular Acylation cluster_1 Step 2: Intramolecular Cyclization A 3-Methoxyphenylacetic Acid C 2-(phenylacetyl)anisole Intermediate A->C Lewis Acid (e.g., AlCl3) B Benzene B->C D Intermediate Acid C->D Reduction/Modification E 3-Methoxy Dibenzosuberone D->E Dehydrating Agent (e.g., PPA, Eaton's Reagent) caption Figure 1. General synthetic workflow for 3-Methoxy Dibenzosuberone.

Caption: Figure 1. General synthetic workflow for 3-Methoxy Dibenzosuberone.

Troubleshooting & FAQ Hub

This section addresses specific, frequently encountered issues in a question-and-answer format.

Part A: Intermolecular Friedel-Crafts Acylation
Question 1: My Friedel-Crafts acylation yield is consistently low. What are the most likely causes?

Answer: Low yields in this step often trace back to one of three areas: reagent quality, catalyst activity, or reaction conditions.

  • Reagent Purity:

    • Lewis Acid (e.g., Aluminum Chloride, AlCl₃): This is the most common culprit. AlCl₃ is extremely hygroscopic and readily hydrolyzes with atmospheric moisture, which deactivates it. Use a fresh, unopened bottle or a freshly sublimed batch if possible. Ensure you are weighing and transferring it in a dry environment (e.g., glovebox or under a stream of inert gas).

    • Solvent: The presence of water or other protic impurities in the solvent (e.g., dichloromethane, 1,2-dichloroethane) will quench the catalyst. Use anhydrous grade solvents, preferably from a sealed bottle or freshly distilled.

  • Catalyst Stoichiometry:

    • Unlike many catalytic reactions, Friedel-Crafts acylations require a stoichiometric amount of the Lewis acid catalyst.[1] This is because the product ketone is a Lewis base and forms a complex with the AlCl₃, rendering it inactive.[1] A common mistake is using a truly "catalytic" amount. You will typically need at least 1.1 to 1.2 equivalents of AlCl₃ relative to the acylating agent.

  • Reaction Temperature:

    • The initial formation of the acylium ion electrophile is crucial.[2][3] This step should generally be performed at a low temperature (0 °C) to control the reaction rate and prevent side reactions.[4] After the addition of the aromatic substrate, the reaction can be allowed to slowly warm to room temperature.[4] Running the reaction at elevated temperatures from the start can lead to decomposition and polymerization.

Question 2: I am observing multiple products on my TLC plate. What are the likely side reactions?

Answer: The formation of multiple products typically indicates issues with regioselectivity or poly-acylation.

  • Regioselectivity: The methoxy group (-OCH₃) on anisole is an ortho-, para-directing activator. Acylation will occur at both the para and ortho positions. The para product is usually major due to reduced steric hindrance.

    • Mitigation: While difficult to eliminate completely, optimizing the temperature and choice of Lewis acid can influence the ortho/para ratio. Slower addition of the acylating agent at 0 °C can sometimes favor the thermodynamically more stable para product. Purification via column chromatography is almost always necessary to separate these isomers.

  • Poly-acylation: Although the product ketone is deactivated towards further substitution, forcing conditions (high temperature, long reaction times, large excess of acylating agent) can lead to a second acylation on the other aromatic ring.

    • Mitigation: Ensure you are using a stoichiometry of approximately 1:1 between the aromatic substrate and the acylating agent. Monitor the reaction by TLC and stop it once the starting material is consumed to prevent over-reaction.

Part B: Intramolecular Cyclization
Question 3: My intramolecular cyclization with Polyphosphoric Acid (PPA) is sluggish or fails completely. How can I improve it?

Answer: Incomplete cyclization is a common hurdle. The key is ensuring the reaction medium is potent enough to facilitate the intramolecular electrophilic aromatic substitution.

  • PPA Quality and Quantity: Commercial PPA can vary in its phosphoric anhydride (P₄O₁₀) content, which is the active dehydrating/condensing agent. Older PPA can absorb atmospheric moisture, reducing its efficacy.

    • Solution: Use a fresh, high-quality PPA. Crucially, use a significant excess of the reagent. Literature often suggests using PPA as both the catalyst and the solvent, with ratios as high as 40g of PPA per 1g of substrate being essential to drive the reaction to completion and avoid side reactions.[5]

  • Temperature and Viscosity: PPA is highly viscous, especially at lower temperatures, which can lead to poor mixing and inefficient heat transfer, causing localized charring or incomplete reaction.

    • Solution: The reaction requires heating, often in the range of 80-100°C, to reduce viscosity and provide the necessary activation energy.[5] Vigorous mechanical stirring is mandatory to ensure the mixture is homogeneous.

  • Alternative Reagents: If PPA consistently fails, consider more potent cyclizing agents.

    • Eaton's Reagent (P₂O₅ in methanesulfonic acid): This reagent is often more effective than PPA for challenging cyclizations. It is less viscous and can sometimes be used at lower temperatures.

    • Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[6] The resulting acyl chloride can then be cyclized using a standard Lewis acid like AlCl₃ in an intramolecular Friedel-Crafts acylation.[7] This two-step approach often provides higher yields than direct acid-catalyzed cyclization.

Question 4: The work-up procedure for my PPA reaction is difficult and gives low recovery. Is there a better way?

Answer: The PPA work-up is notoriously challenging due to the formation of a thick, often intractable slurry when quenching with water.

  • Standard Quenching: The traditional method is to pour the hot reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. This must be done carefully in a large beaker within a fume hood, as the quenching is highly exothermic.

  • Improved Work-up: A simplified and effective work-up involves adding a large quantity of water to the cooled reaction mixture, followed by extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[5] The organic phase should then be washed with a basic solution (e.g., 2N sodium hydroxide) to remove any remaining acidic components or unreacted starting material.[5] This method can lead to a cleaner crude product that is easier to purify.

Troubleshooting_Flowchart Start Low Yield in Cyclization Step Q1 Is the PPA fresh and used in large excess (e.g., >20x by weight)? Start->Q1 A1_No Use fresh, high-quality PPA. Increase PPA-to-substrate ratio significantly. Q1->A1_No No A1_Yes Proceed to next check Q1->A1_Yes Yes Q2 Is the reaction temperature adequate (80-100°C) with vigorous mechanical stirring? A1_Yes->Q2 A2_No Increase temperature and ensure efficient stirring to overcome viscosity. Q2->A2_No No A2_Yes Proceed to next check Q2->A2_Yes Yes Q3 Is the reaction time sufficient (monitor by TLC)? A2_Yes->Q3 A3_No Extend reaction time. A sufficient duration (e.g., 1-4 hours) is often required. Q3->A3_No No A3_Yes Consider alternative methods. Q3->A3_Yes Yes Conclusion Consider alternative cyclization strategies: 1. Use Eaton's Reagent. 2. Convert acid to acyl chloride, then use AlCl3. A3_Yes->Conclusion

Caption: Figure 2. Troubleshooting flowchart for the intramolecular cyclization step.

Optimized Protocols & Data

Table 1: Comparison of Cyclization Reagents
ReagentTypical ConditionsAdvantagesDisadvantagesReported Yield Range
Polyphosphoric Acid (PPA) 80-100 °C, 1-4 h[5]Inexpensive, readily availableHigh viscosity, difficult work-up, variable activity50-75%
Eaton's Reagent 25-80 °C, 1-3 hHigh reactivity, lower viscosityMore expensive, moisture-sensitive70-90%
SOCl₂ then AlCl₃ 0 °C to RT, 2-6 h[6]High yield, clean reactionTwo steps required, corrosive reagents80-95%
Protocol 1: Intramolecular Cyclization via Acyl Chloride

This protocol is recommended for achieving the highest and most consistent yields.

Step A: Formation of 2-(4-methoxybenzyl)benzoyl chloride

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a gas outlet to a scrubber), add 2-(4-methoxybenzyl)benzoic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) as the solvent.

  • Under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C. A catalytic amount of DMF (1-2 drops) can be added to facilitate the reaction.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution (CO₂, CO, HCl) ceases.

  • Remove the solvent and excess oxalyl chloride in vacuo to yield the crude acyl chloride, which should be used immediately in the next step.

Step B: Intramolecular Friedel-Crafts Cyclization

  • Dissolve the crude acyl chloride from Step A in anhydrous 1,2-dichloroethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate, dry flask, suspend anhydrous aluminum chloride (AlCl₃) (1.2 eq) in anhydrous 1,2-dichloroethane.

  • Slowly add the acyl chloride solution to the AlCl₃ suspension at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 3-Methoxy Dibenzosuberone.

References

  • Stadler, R. (2006). On the syntheses of dibenzosuberenone and 2,8-dimethyl. ARKIVOC, 2006(xiii), 16-21. [Link]

  • Google Patents. (1999).
  • Mikoti-Mihun, Z., et al. (1998). Synthesis of New Substituted Dibenzosuberones. Synthetic Communications. ResearchGate. [Link]

  • Li, M. D., et al. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673-8. MDPI. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [Link]

  • European Patent Office. (2023). EP 4119536 A1 - PREPARATION OF A PHARMACEUTICAL INTERMEDIATE. [Link]

  • Li, M. D., et al. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. PubMed. [Link]

  • Manjunath, M., & Hari, N. P. (2018). A Brief Review on Chemistry of Dibenzosuberenones. Juniper Publishers. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Stabilizing 3-Methoxy Dibenzosuberone in Solution

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 3-Methoxy Dibenzosuberone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability and integrity of 3-Methoxy Dibenzosuberone in solution. Having worked extensively with complex small molecules, I understand that unexpected instability can compromise experimental results and timelines. This resource is structured to not only answer your immediate questions but also to empower you with the foundational knowledge to proactively manage your experiments. We will delve into the causality behind our recommendations, ensuring you can adapt these principles to your unique experimental setups.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 3-Methoxy Dibenzosuberone.

FAQ 1: What are the primary structural features of 3-Methoxy Dibenzosuberone that might influence its stability?

3-Methoxy Dibenzosuberone (CAS: 17910-76-8) is a polycyclic aromatic compound.[1] Its stability is influenced by several key functional groups and structural elements. The parent compound, Dibenzosuberone, is generally stable under normal temperatures and pressures.[2] However, the addition of a methoxy group and the presence of a ketone and a dibenzylic bridge introduce potential sites for degradation.

  • Dibenzosuberone Core: This rigid, tricyclic system is relatively robust.

  • Ketone Group: The carbonyl group can be susceptible to nucleophilic attack, particularly under strong acidic or basic conditions.

  • Methoxy Group: The ether linkage can be a site for cleavage under harsh acidic conditions. The methoxy group also influences the electronic properties of the aromatic ring.[1]

  • Benzylic Protons: The protons on the carbons adjacent to the benzene rings (the 10 and 11 positions) can be susceptible to oxidation.

The diagram below highlights these areas of potential instability on the molecule.

Caption: Potential sites of instability on 3-Methoxy Dibenzosuberone.

FAQ 2: What are the recommended solvents and storage conditions for stock solutions?

Given its structural similarity to Dibenzosuberone, which is insoluble in water, 3-Methoxy Dibenzosuberone is expected to have low aqueous solubility.[3][4] The methoxy group may slightly increase its polarity.[1]

Recommended Solvents:

  • Primary: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF).

  • Secondary: Ethanol, Methanol, Acetonitrile. Note: Test solubility in small volumes first.

Storage Recommendations: For optimal stability, we recommend adhering to the following storage conditions, which are based on best practices for similar aromatic ketones.[2][5][6]

ParameterRecommendationRationale
Temperature -20°C or -80°C (for long-term storage)Minimizes rates of potential degradation reactions.
Light Store in amber or foil-wrapped vials.Protects against potential photodegradation, a common issue for aromatic compounds.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation, particularly at the benzylic positions.
Container Tightly sealed glass vials.Prevents solvent evaporation and contamination.[2]

FAQ 3: My solution of 3-Methoxy Dibenzosuberone has turned yellow/brown. What could be the cause?

A color change often indicates degradation. The most likely culprit is oxidation. The benzylic positions (10 and 11) are susceptible to oxidation, which can lead to the formation of conjugated systems that absorb visible light, appearing colored. This process can be accelerated by exposure to air (oxygen) and light.

Troubleshooting Steps:

  • Review Storage Conditions: Was the solution stored protected from light and under an inert atmosphere?

  • Solvent Purity: Was the solvent of high purity and free of peroxides? Older ethers and other solvents can contain impurities that initiate degradation.

  • Analytical Confirmation: Analyze the discolored solution by HPLC-UV/Vis or LC-MS to identify new peaks corresponding to degradation products.

Section 2: Troubleshooting Guide for Experimental Instability

This section provides a structured approach to diagnosing and resolving stability issues encountered during experiments.

Issue 1: Inconsistent results or loss of compound activity over the course of an experiment.

This is a classic sign of compound degradation in your experimental medium.

Causality Analysis:

  • pH of the Medium: Buffers used in cell culture or enzymatic assays can have a pH that promotes hydrolysis or other degradation reactions. While specific data for 3-Methoxy Dibenzosuberone is not available, the stability of many pharmaceuticals is highly pH-dependent.[7]

  • Temperature: Incubating at physiological temperatures (e.g., 37°C) for extended periods can accelerate degradation.

  • Reactive Components in Media: Some media components, like thiols or reactive oxygen species generated by cellular processes, can potentially react with your compound.

Troubleshooting Workflow:

start Inconsistent Results Observed check_stock 1. Verify Stock Solution Integrity (Use fresh aliquot, re-analyze if needed) start->check_stock stock_ok Stock is Stable check_stock->stock_ok stock_bad Stock Degraded check_stock->stock_bad run_control 2. Run a Stability Control Experiment (Incubate compound in experimental medium without cells/enzyme) stock_ok->run_control prepare_fresh Prepare fresh stock solution. Review storage protocols. stock_bad->prepare_fresh analyze_control Analyze control samples at T=0 and T=end (e.g., by HPLC) run_control->analyze_control control_stable Compound is Stable in Medium analyze_control->control_stable control_unstable Compound is Unstable in Medium analyze_control->control_unstable cellular_issue Consider cellular metabolism or non-specific binding as the cause. control_stable->cellular_issue troubleshoot_medium 3. Troubleshoot Medium Instability control_unstable->troubleshoot_medium change_ph Adjust pH of the medium, if possible. troubleshoot_medium->change_ph reduce_time Reduce incubation time. troubleshoot_medium->reduce_time add_antioxidant Consider adding a mild antioxidant (e.g., Vitamin E), if compatible. troubleshoot_medium->add_antioxidant

Caption: Workflow for troubleshooting experimental instability.

Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.

New peaks are a direct indication of degradation or contamination. A systematic approach, known as a forced degradation study, can help identify the nature of these degradants.[8][9][10]

Potential Degradants and Their Origin:

Potential DegradantLikely CauseAnalytical Signature
Oxidized Product(s) Exposure to air/oxygen, light.Increase in mass (+16 Da for hydroxylation, +14 for ketone formation). Potential shift in retention time.
Hydrolyzed Methoxy Group Strongly acidic conditions.Decrease in mass (-14 Da, loss of CH₂). Will be more polar, thus earlier retention time in reverse phase HPLC.
Photodegradation Products Exposure to UV or high-intensity light.Can be complex, may involve rearrangements or dimerization.

Section 3: Protocol for a Preliminary Forced Degradation Study

Objective: To assess the stability of 3-Methoxy Dibenzosuberone under hydrolytic (acidic, basic), oxidative, and photolytic stress conditions.

Materials:

  • 3-Methoxy Dibenzosuberone stock solution (e.g., 10 mM in DMSO).

  • 0.1 N Hydrochloric Acid (HCl).

  • 0.1 N Sodium Hydroxide (NaOH).

  • 3% Hydrogen Peroxide (H₂O₂).

  • HPLC or LC-MS system with a suitable C18 column.

  • pH meter.

  • UV lamp (optional, for photostability).

Experimental Protocol:

  • Preparation of Test Solutions:

    • Prepare five vials. To each, add an appropriate volume of your stock solution and dilute with your experimental buffer or solvent (e.g., water/acetonitrile mixture) to a final concentration of ~100 µM.

    • Control: No further additions.

    • Acid Hydrolysis: Add 0.1 N HCl to reach a final pH of 1-2.

    • Base Hydrolysis: Add 0.1 N NaOH to reach a final pH of 12-13.

    • Oxidation: Add 3% H₂O₂.

    • Photostability: Leave one vial (can be the control sample) exposed to ambient lab light or a UV lamp. Wrap the other vials in foil.

  • Incubation:

    • Incubate all vials at a controlled temperature (e.g., 40-50°C) for a defined period (e.g., 24-48 hours). The goal is to achieve 5-20% degradation, not complete degradation.

    • Take a T=0 sample from the control vial immediately after preparation.

  • Sample Quenching and Analysis:

    • After incubation, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples, including the T=0 control, by HPLC or LC-MS.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the T=0 control.

    • Calculate the percentage degradation by comparing the peak area of the parent compound.

    • Note the retention times and, if using LC-MS, the masses of any new peaks that appear. This information is invaluable for identifying potential degradation pathways.

By proactively understanding the stability landscape of 3-Methoxy Dibenzosuberone, you can design more robust experiments and have greater confidence in your results. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Chemsrc. Dibenzosuberone | CAS#:1210-35-1. [Link]

  • PubChem - NIH. Dibenzosuberone | C15H12O | CID 14589. [Link]

  • ResearchGate. Anaerobic degradation of methoxylated aromatic compounds. [Link]

  • ResearchGate. Design, synthesis, and characterization of a new class of efficient dihydropyridazine-dibenzosuberenone derived fluorescent dyes. [Link]

  • PMC. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. [Link]

  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • Arkivoc. On the syntheses of dibenzosuberenone and 2,8-dimethyl. [Link]

  • PMC - NIH. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. [Link]

  • PubMed. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. [Link]

  • Google Patents.
  • ResearchGate. Degradation pathway of 3-phenoxybenzoate in strain JZ-1. [Link]

  • OPUS. Analytical Methods. [Link]

  • ResearchGate. Advancing forced degradation studies: Design of experiments for enhanced structure-function relationship analysis in biotherapeutics. [Link]

  • DergiPark. pH effect on paraben stability for parenteral drug formulation. [Link]

  • PubMed. Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. [Link]

  • ResearchGate. (PDF) On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • ResearchGate. Catabolic Pathways for the Degradation of Lignin-Derived Aromatic.... [Link]

  • A new dimension to analytical chemistry. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • ResearchGate. Photoexcited States of UV Absorbers, Benzophenone Derivatives. [Link]

  • Ministry of the Environment, Government of Japan. Analytical Methods. [Link]

  • ResearchGate. Effect of the PH on the Stability Constants of a Number of Azo Dyes. [Link]

  • The Science Publications. Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. [Link]

  • Carl ROTH. Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. [Link]

Sources

Technical Support Center: 3-Methoxy Dibenzosuberone Analytical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical assays of 3-Methoxy Dibenzosuberone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed procedural outlines for the common analytical challenges encountered during the analysis of this compound. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring robust and reliable results.

Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 3-Methoxy Dibenzosuberone. However, various issues can arise, compromising data quality. This section addresses the most common HPLC problems in a question-and-answer format.

Frequently Asked Questions (FAQs) - HPLC

Question 1: I'm observing peak fronting in my chromatogram for 3-Methoxy Dibenzosuberone. What are the likely causes and how can I resolve this?

Answer:

Peak fronting, where the leading edge of the peak is sloped, is typically a sign of sample overload or a mismatch between the sample solvent and the mobile phase.[1]

  • Causality: 3-Methoxy Dibenzosuberone, being a moderately non-polar compound, can exhibit poor solubility in highly aqueous mobile phases. If your sample is dissolved in a solvent significantly stronger (i.e., with a higher organic content) than your initial mobile phase conditions, it can travel through the column too quickly without proper partitioning, leading to a distorted peak shape.[2] Overloading the column with too much sample can also saturate the stationary phase, causing the peak to front.[1]

  • Troubleshooting Workflow:

    start Peak Fronting Observed step1 Reduce Injection Volume by 50% start->step1 step2 Prepare Sample in Mobile Phase step1->step2 No Improvement end_good Symmetrical Peak step1->end_good Issue Resolved step3 Check for Column Void step2->step3 No Improvement step2->end_good Issue Resolved end_bad Problem Persists step3->end_bad

    Caption: Troubleshooting workflow for peak fronting.

  • Step-by-Step Resolution:

    • Reduce Sample Concentration/Injection Volume: Halve the concentration of your 3-Methoxy Dibenzosuberone sample or reduce the injection volume. This is the quickest way to diagnose sample overload.

    • Solvent Matching: Ensure your sample is dissolved in a solvent that is as close as possible in composition to your initial mobile phase. If using a gradient, match the starting conditions. If solubility is an issue, use the weakest solvent that will adequately dissolve the sample.

    • Column Inspection: If the problem persists, a void may have formed at the head of the column. This can be checked by reversing the column (if permissible by the manufacturer) and flushing at a low flow rate. A sudden drop in backpressure may indicate a void. If a void is present, the column will likely need to be replaced.

Question 2: My 3-Methoxy Dibenzosuberone peak is exhibiting significant tailing. What's causing this and what are the corrective actions?

Answer:

Peak tailing, characterized by a trailing edge that is drawn out, is a common issue in reverse-phase HPLC, particularly for compounds with basic functionalities or those that can interact with residual silanols on the silica-based stationary phase.[3][4]

  • Causality: The ketone group in 3-Methoxy Dibenzosuberone can engage in secondary interactions with active sites on the column packing material, especially if the column is aged or of lower quality. These secondary interactions lead to a portion of the analyte being retained more strongly, resulting in a tailed peak.

  • Troubleshooting and Optimization:

Potential CauseRecommended ActionScientific Rationale
Secondary Silanol Interactions Add a competitive base (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase.The acid protonates the residual silanols, reducing their interaction with the analyte.
Column Contamination Wash the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent).Contaminants can create active sites that cause tailing. A thorough wash can remove these.
Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units away from the pKa of any ionizable groups on the analyte.For neutral compounds like 3-Methoxy Dibenzosuberone, this is less critical, but can be a factor if impurities are present.
Column Degradation Replace the column with a new one, preferably one with end-capping to minimize silanol interactions.Over time, the stationary phase can degrade, exposing more active sites.
A Proposed Stability-Indicating HPLC Method for 3-Methoxy Dibenzosuberone

The following is a robust starting point for a stability-indicating HPLC method, designed to separate 3-Methoxy Dibenzosuberone from its potential degradation products. This method should be validated according to ICH Q2(R1) guidelines.[5][6][7][8]

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30-32 min: 90-40% B; 32-40 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50)

Section 2: Mass Spectrometry (MS) Troubleshooting

Mass spectrometry is a powerful tool for the identification and structural elucidation of 3-Methoxy Dibenzosuberone and its impurities.

Frequently Asked Questions (FAQs) - MS

Question: I'm not seeing the expected molecular ion for 3-Methoxy Dibenzosuberone in my mass spectrum. What could be the issue?

Answer:

The absence of a clear molecular ion can be due to several factors, including in-source fragmentation, ionization issues, or an incorrect instrument setup.

  • Causality: Electrospray ionization (ESI), a common ionization technique, is generally soft but can cause fragmentation if the source conditions are too harsh. 3-Methoxy Dibenzosuberone, with its methoxy group, may be susceptible to certain fragmentation pathways.

  • Troubleshooting Steps:

    • Optimize Source Parameters: Reduce the fragmentor or cone voltage to minimize in-source fragmentation.

    • Check Ionization Mode: Ensure you are in the correct ionization mode (positive or negative). For 3-Methoxy Dibenzosuberone, positive ion mode is generally preferred.

    • Confirm Mass Calibration: Verify that the mass spectrometer is properly calibrated across the expected mass range.

    • Sample Purity: Consider the possibility that the parent compound is not present in sufficient quantities in your sample.

  • Expected Fragmentation: Based on the structure of 3-Methoxy Dibenzosuberone and general fragmentation patterns of similar compounds, you can anticipate the following fragmentation pathways under MS/MS conditions.[9][10][11][12][13]

    parent [M+H]+ frag1 Loss of CH3 parent->frag1 frag2 Loss of OCH3 parent->frag2 frag3 Loss of CO parent->frag3

    Caption: Potential fragmentation pathways of 3-Methoxy Dibenzosuberone.

Section 3: Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating methods and understanding the degradation pathways of a drug substance.[14][15][16][17][18]

Protocol for Forced Degradation of 3-Methoxy Dibenzosuberone

This protocol is a general guideline and should be adapted based on the observed stability of the molecule. The goal is to achieve 5-20% degradation.[16]

Stress ConditionReagent and ConditionsRationale
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hoursTo assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hoursTo assess stability in alkaline environments.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo evaluate susceptibility to oxidative degradation.
Thermal Degradation Solid drug substance at 80 °C for 48 hoursTo determine the effect of heat on the solid form.
Photodegradation Drug solution exposed to ICH-compliant light sourceTo assess light sensitivity.[5]

Procedure:

  • Prepare a stock solution of 3-Methoxy Dibenzosuberone in a suitable solvent (e.g., acetonitrile).

  • For each stress condition, mix the stock solution with the specified reagent.

  • Maintain the samples at the indicated temperature for the specified duration.

  • At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples using a validated stability-indicating HPLC method.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the structural confirmation of 3-Methoxy Dibenzosuberone and the identification of its impurities and degradation products.

Frequently Asked Questions (FAQs) - NMR

Question: I am having trouble with the solubility of my 3-Methoxy Dibenzosuberone sample for NMR analysis. What are my options?

Answer:

Solubility is a common challenge in NMR. 3-Methoxy Dibenzosuberone is a relatively non-polar molecule.

  • Solvent Selection:

    • Deuterated Chloroform (CDCl₃): This is typically the first choice for non-polar to moderately polar organic compounds and should be suitable for 3-Methoxy Dibenzosuberone.[19]

    • Deuterated Dimethyl Sulfoxide (DMSO-d₆): If solubility in CDCl₃ is insufficient, DMSO-d₆ is a more polar aprotic solvent that can be effective.

    • Deuterated Methanol (CD₃OD): As a polar protic solvent, this is another option if the compound shows some polarity.

  • Improving Solubility:

    • Gentle Heating: Gently warming the sample in the NMR tube can aid dissolution.

    • Sonication: Using an ultrasonic bath can help break up solid particles and improve solubility.

    • Co-solvents: A mixture of deuterated solvents (e.g., a few drops of DMSO-d₆ in CDCl₃) can sometimes improve solubility without significantly altering the chemical shifts.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2005. [Link]

  • ResearchGate. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. [Link]

  • Phenomenex. Understanding Peak Fronting in HPLC. 2025. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. 2022. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • National Institutes of Health. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. [Link]

  • National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • CORE. Fragmentation of l- and 3-Methoxypropene Ions. [Link]

  • Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. 2024. [Link]

  • SciSpace. Development and validation of stability-indicating RP-HPLC method for the estimation of azoxystrobin in its formulations. 2022. [Link]

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. 2012. [Link]

  • SpectraBase. 3-Methoxy-10,5-(iminomethano)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene. [Link]

  • ResearchGate. A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. 2025. [Link]

  • MedCrave. Forced degradation studies. 2016. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • SIELC Technologies. 5H-Dibenzo[a,d]cyclohepten-5-one. 2018. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • PubMed. Mass spectrometry of ring D hydroxylated 3-methoxy-1,3,5(10)-estratrienes. [Link]

  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. 2020. [Link]

  • Unich. A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. 2024. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]

  • International Science Community Association. Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. [Link]

  • PubMed. Solid-phase extraction and reverse-phase HPLC: application to study the urinary excretion pattern of benzophenone-3 and its metabolite 2,4-dihydroxybenzophenone in human urine. 2008. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • ResearchGate. FDA issues revised guidance for analytical method validation. [Link]

  • ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]

  • YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. 2023. [Link]

  • chemconnections. Mass Spectrometry Fragmentation. [Link]

  • IJSDR. Stability indicating study by using different analytical techniques. [Link]

  • MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

  • Arkivoc. On the syntheses of dibenzosuberenone and 2,8-dimethyl. [Link]

  • BioPharm International. Method Validation Guidelines. [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. 2024. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024. [Link]

Sources

Technical Support Center: Navigating 3-Methoxy Dibenzosuberone Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methoxy Dibenzosuberone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile molecule. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes. Our approach is grounded in mechanistic principles to provide you with a robust framework for problem-solving in your laboratory.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable solutions.

Q1: My electrophilic aromatic substitution reaction on 3-Methoxy Dibenzosuberone is yielding a mixture of isomers. How can I improve the regioselectivity?

A1: The formation of isomeric byproducts during electrophilic aromatic substitution (EAS) on 3-Methoxy Dibenzosuberone is a common challenge. The methoxy group is a potent ortho-, para-director, meaning it activates the aromatic ring for electrophilic attack at the positions ortho and para to itself. This inherent electronic preference often leads to a mixture of products.

Underlying Cause: The methoxy group, through resonance, donates electron density to the aromatic ring, stabilizing the carbocation intermediates (arenium ions) formed during electrophilic attack. The intermediates for ortho and para attack are more stabilized than the meta intermediate, leading to the observed regioselectivity.[1][2][3]

Strategies for Enhancing Regioselectivity:

  • Steric Hindrance: You can leverage steric hindrance to favor the para-substituted product, which is often the thermodynamically more stable isomer.

    • Bulky Electrophiles: Employing a bulkier electrophile can sterically hinder the approach to the more crowded ortho positions.

    • Solvent Effects: The choice of solvent can influence the effective size of the electrophile and the transition state, thereby affecting the ortho/para ratio.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can increase the selectivity of the reaction, favoring the formation of the most stable product.

    • Catalyst: In reactions like Friedel-Crafts acylation, using a milder Lewis acid can enhance regioselectivity.[4][5]

Experimental Protocol: Improving Para-Selectivity in Friedel-Crafts Acylation

ParameterStandard Conditions (Prone to Isomer Mixture)Optimized Conditions (Improved Para-Selectivity)
Lewis Acid AlCl₃ (strong)ZnCl₂, FeCl₃ (milder)
Temperature Room Temperature to Reflux-20°C to 0°C
Solvent Dichloromethane (DCM) or Carbon Disulfide (CS₂)Nitromethane or a bulkier, less coordinating solvent
Acylating Agent Acetyl ChloridePivaloyl Chloride (for increased steric bulk)
Q2: I am observing a significant amount of the demethylated byproduct (a 3-Hydroxy Dibenzosuberone derivative) in my reaction. What are the likely causes and how can I prevent it?

A2: The cleavage of the methyl ether to a phenol is a known side reaction for methoxy-substituted aromatic compounds, especially under acidic conditions.

Underlying Cause: Strong Lewis acids, such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃), commonly used in reactions like Friedel-Crafts acylation, can coordinate to the oxygen atom of the methoxy group.[6][7] This coordination makes the methyl group susceptible to nucleophilic attack, leading to demethylation.[7] Harsh acidic conditions or high temperatures can also promote this side reaction.

Preventative Measures:

  • Milder Lewis Acids: Opt for Lewis acids that are less prone to causing demethylation. See the table in Q1 for suggestions.

  • Control of Stoichiometry: Use the minimum effective amount of the Lewis acid. An excess of the catalyst increases the likelihood of side reactions.

  • Temperature and Reaction Time: Conduct the reaction at the lowest possible temperature and for the shortest duration necessary for the completion of the primary reaction. Monitor the reaction progress closely using techniques like TLC or LC-MS.

  • Alternative Synthetic Routes: If demethylation remains a persistent issue, consider a synthetic strategy where the hydroxyl group is introduced at a later stage or protected with a more robust protecting group.

Q3: My Grignard reaction with 3-Methoxy Dibenzosuberone is giving low yields of the desired tertiary alcohol and forming other byproducts. What could be going wrong?

A3: Grignard reactions with ketones, while powerful for C-C bond formation, can be plagued by side reactions, especially with substrates that have enolizable protons or when the Grignard reagent is sterically hindered.[8]

Common Byproducts and Their Causes:

  • Enolization and Aldol Condensation: The Grignard reagent, being a strong base, can deprotonate the acidic α-protons of the ketone, forming a magnesium enolate.[9] This enolate can then react with another molecule of the starting ketone in an aldol-type condensation, leading to a β-hydroxy ketone byproduct.[9]

  • Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered ring transition state (Meerwein-Ponndorf-Verley-type reduction).[8]

  • Unreacted Starting Material: This can be due to impure or improperly prepared Grignard reagent, or the presence of moisture or other protic sources in the reaction.

Troubleshooting Strategies:

  • Grignard Reagent Quality: Use freshly prepared Grignard reagent. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reverse Addition: Add the ketone solution slowly to the Grignard reagent solution at a low temperature (e.g., 0°C or -78°C). This maintains a high concentration of the Grignard reagent relative to the ketone, favoring the desired nucleophilic addition over enolization.

  • Choice of Grignard Reagent: If reduction is an issue, consider using a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide).

  • Use of Additives: The addition of cerium(III) chloride (CeCl₃) can generate a more nucleophilic and less basic organocerium reagent in situ (Luche reaction conditions), which can suppress enolization and improve the yield of the desired alcohol.[10]

Visualizing the Grignard Reaction Pathways:

Grignard_Byproducts cluster_main Desired Reaction cluster_side Side Reactions 3-Methoxy_Dibenzosuberone 3-Methoxy Dibenzosuberone Tertiary_Alcohol Tertiary Alcohol (Desired Product) 3-Methoxy_Dibenzosuberone->Tertiary_Alcohol Nucleophilic Addition Enolate Enolate Intermediate 3-Methoxy_Dibenzosuberone->Enolate Deprotonation (Base) Secondary_Alcohol Secondary Alcohol (Reduction Byproduct) 3-Methoxy_Dibenzosuberone->Secondary_Alcohol Reduction Grignard_Reagent R-MgX Grignard_Reagent->Tertiary_Alcohol Aldol_Product Aldol Byproduct Enolate->Aldol_Product Condensation

Caption: Competing reaction pathways in the Grignard reaction with 3-Methoxy Dibenzosuberone.

Frequently Asked Questions (FAQs)

Q: What are the most common byproducts in reactions involving 3-Methoxy Dibenzosuberone?

A: The most frequently encountered byproducts depend on the reaction type:

  • Electrophilic Aromatic Substitution: Isomeric products (ortho- and para-substituted) and poly-substituted derivatives.

  • Reactions with Strong Acids/Lewis Acids: The corresponding 3-hydroxy (demethylated) compound.

  • Grignard and other Nucleophilic Additions to the Carbonyl: Products of enolization (e.g., aldol adducts) and reduction of the ketone.

Q: How does the methoxy group influence the reactivity and regioselectivity of the dibenzosuberone core?

A: The methoxy group is a strongly activating, ortho-, para-directing substituent.[1][2][3]

  • Reactivity: It increases the electron density of the aromatic ring it is attached to, making it more susceptible to electrophilic attack compared to the unsubstituted dibenzosuberone.

  • Regioselectivity: It directs incoming electrophiles primarily to the positions ortho and para to itself due to resonance stabilization of the reaction intermediates.

Q: What are the recommended purification techniques for 3-Methoxy Dibenzosuberone derivatives?

A: The choice of purification method depends on the properties of the product and the byproducts.

  • Column Chromatography: This is the most versatile and commonly used method to separate isomeric byproducts and other impurities with different polarities.

  • Recrystallization: If the desired product is a solid and has a significantly different solubility profile from the impurities, recrystallization can be a highly effective method for purification.

  • Acid-Base Extraction: This can be useful for separating acidic (e.g., demethylated byproduct) or basic products from neutral compounds.

Experimental Workflow for Purification:

Purification_Workflow Crude_Product Crude Reaction Mixture Extraction Acid-Base Extraction (if applicable) Crude_Product->Extraction Column_Chromatography Column Chromatography (Separation of Isomers/Impurities) Extraction->Column_Chromatography Recrystallization Recrystallization (for solid products) Column_Chromatography->Recrystallization Pure_Product Pure 3-Methoxy Dibenzosuberone Derivative Recrystallization->Pure_Product

Sources

Technical Support Center: 3-Methoxy Dibenzosuberone Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methoxy Dibenzosuberone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purity analysis for this compound. Here, we address common issues encountered during experimental work, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your results.

I. Understanding the Impurity Profile of 3-Methoxy Dibenzosuberone

The purity of 3-Methoxy Dibenzosuberone is critically dependent on its synthesis pathway. A common route to dibenzosuberone scaffolds is through an intramolecular Friedel-Crafts acylation of a suitable precursor.[1][2] This reaction, while effective, can introduce several process-related impurities. Understanding these potential impurities is the first step in developing a robust analytical method for purity assessment.

Frequently Asked Questions (FAQs): Impurity Formation

Q1: What are the most likely process-related impurities in the synthesis of 3-Methoxy Dibenzosuberone?

A1: Based on a probable synthesis involving intramolecular Friedel-Crafts acylation, the primary impurities are likely to be:

  • Isomeric Impurities: Friedel-Crafts reactions on a substituted benzene ring can lead to the formation of constitutional isomers. Depending on the starting material, you may encounter isomeric dibenzosuberone structures with the methoxy group at a different position.

  • Unreacted Starting Material: Incomplete cyclization will result in the presence of the precursor acid or its activated form (e.g., acyl chloride).

  • Polymeric Impurities: Under harsh reaction conditions, intermolecular reactions can occur, leading to the formation of higher molecular weight species.

  • Dealkylation Products: The Lewis acid catalyst (e.g., AlCl3) can sometimes catalyze the cleavage of the methoxy group, resulting in the corresponding hydroxy-dibenzosuberone.

Q2: Can impurities form during storage?

A2: Yes, degradation impurities can form over time, especially under suboptimal storage conditions.[3] Potential degradation pathways include:

  • Oxidation: The benzylic positions of the cycloheptene ring are susceptible to oxidation, which can lead to the formation of related ketones or alcohols.

  • Hydrolysis: If the compound is exposed to moisture, any residual activated starting materials could hydrolyze back to the carboxylic acid.

Below is a diagram illustrating the potential formation of process-related impurities during the synthesis of 3-Methoxy Dibenzosuberone.

Impurity_Formation Potential Impurity Formation in 3-Methoxy Dibenzosuberone Synthesis Starting Material Starting Material 3-Methoxy Dibenzosuberone (API) 3-Methoxy Dibenzosuberone (API) Starting Material->3-Methoxy Dibenzosuberone (API) Intramolecular Friedel-Crafts Acylation Isomeric Impurity Isomeric Impurity Starting Material->Isomeric Impurity Alternative Cyclization Unreacted Starting Material Unreacted Starting Material Starting Material->Unreacted Starting Material Incomplete Reaction Polymeric Impurity Polymeric Impurity 3-Methoxy Dibenzosuberone (API)->Polymeric Impurity Intermolecular Reaction

Caption: Impurity formation pathways.

II. High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of pharmaceutical compounds due to its high resolution and sensitivity.[4] A well-developed and validated HPLC method is essential for accurately quantifying 3-Methoxy Dibenzosuberone and its impurities.

Frequently Asked Questions (FAQs): HPLC Analysis

Q1: What is a good starting point for an HPLC method for 3-Methoxy Dibenzosuberone?

A1: A reversed-phase HPLC method is generally suitable for a compound of this polarity. A good starting point would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer at a slightly acidic pH to ensure reproducibility).

  • Detection: UV detection at a wavelength where 3-Methoxy Dibenzosuberone has significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

This method would need to be validated according to ICH Q2(R1) and USP guidelines to ensure it is fit for purpose.[5][6]

Q2: My chromatogram shows peak tailing for the main component. What could be the cause?

A2: Peak tailing can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.

  • Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column. Adding a small amount of a competing base (like triethylamine) to the mobile phase or using a base-deactivated column can help.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[7]

  • Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape. Replacing the column may be necessary.

Q3: I am seeing extraneous peaks in my chromatogram that are not present in my standard. What are they?

A3: These could be:

  • Impurities from the sample.

  • Degradation products formed in the sample solution.

  • Contaminants from the HPLC system or solvents.

  • Carryover from a previous injection.

To investigate, inject a blank (your sample solvent) to see if the peaks are from the system. If the peaks are only in the sample injection, they are likely sample-related. A stability-indicating method, developed through forced degradation studies, can help identify potential degradation products.[3]

HPLC Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common HPLC issues.

HPLC_Troubleshooting HPLC Troubleshooting Workflow Problem_Identified Identify Chromatographic Problem Check_System Check System Suitability (Pressure, Baseline) Problem_Identified->Check_System Check_Method Review Method Parameters (Mobile Phase, Flow Rate, etc.) Check_System->Check_Method Check_Sample Examine Sample Preparation (Solvent, Concentration) Check_Method->Check_Sample Isolate_Component Isolate Problem Component (Column, Pump, Detector) Check_Sample->Isolate_Component Resolve_Issue Implement Corrective Action Isolate_Component->Resolve_Issue

Caption: A systematic workflow for HPLC troubleshooting.

Quantitative Data Summary for a Hypothetical HPLC Method Validation

Validation ParameterAcceptance Criteria (as per ICH Q2(R1))Hypothetical Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) ≤ 2.0%≤ 1.5%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 100.05 µg/mL
Specificity No interference from blank/placeboBaseline resolution > 2.0

III. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

For the identification of volatile and semi-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool.[8] It is particularly useful for identifying unknown impurities that may be present at low levels.

Frequently Asked Questions (FAQs): GC-MS Analysis

Q1: When should I use GC-MS for purity analysis of 3-Methoxy Dibenzosuberone?

A1: GC-MS is most valuable for:

  • Identifying unknown peaks observed in your HPLC chromatogram. Fractions can be collected from the HPLC and analyzed by GC-MS.

  • Detecting and identifying volatile impurities such as residual solvents from the synthesis.

  • Confirming the structure of suspected impurities by comparing their mass spectra to reference spectra.[9]

Q2: Do I need to derivatize 3-Methoxy Dibenzosuberone for GC-MS analysis?

A2: 3-Methoxy Dibenzosuberone is likely volatile enough for direct GC-MS analysis. However, if you are analyzing for potential degradation products that are more polar (e.g., the corresponding alcohol), derivatization to a less polar silyl ether may improve peak shape and thermal stability.[10]

Q3: My GC-MS analysis shows poor peak shape. What are the common causes?

A3: Poor peak shape in GC can be due to:

  • Active sites in the inlet liner or column: Using a deactivated liner and a high-quality column is crucial.

  • Improper injection technique: A slow injection can lead to band broadening.

  • Column contamination: Buildup of non-volatile material at the head of the column can affect performance. Trimming the first few centimeters of the column can sometimes resolve this.

IV. Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis

  • Accurately weigh approximately 10 mg of 3-Methoxy Dibenzosuberone into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Mix thoroughly.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: Forced Degradation Study (Acid Hydrolysis)

  • Pipette 5 mL of the stock solution from Protocol 1 into a 10 mL flask.

  • Add 1 mL of 1 M Hydrochloric Acid.

  • Heat the solution at 60 °C for 4 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution by adding 1 mL of 1 M Sodium Hydroxide.

  • Dilute to 10 mL with the mobile phase.

  • Analyze by HPLC.

V. Regulatory Context and Authoritative Grounding

The identification, qualification, and control of impurities are governed by stringent regulatory guidelines. The International Council for Harmonisation (ICH) provides a framework for ensuring the quality of new drug substances.

  • ICH Q3A(R2): Impurities in New Drug Substances This guideline outlines the thresholds for reporting, identifying, and qualifying impurities.[11][12][13][14] For a maximum daily dose of ≤ 2 g/day , the identification threshold is 0.10% or 1.0 mg per day intake, whichever is lower. Any impurity exceeding this level must be structurally characterized.

  • USP General Chapter <1225> Validation of Compendial Procedures This chapter provides detailed guidance on the validation of analytical methods to ensure they are accurate, precise, specific, and robust for their intended purpose.[5][6][15]

VI. References

  • Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. (2018). Food Science & Nutrition. Retrieved from [Link]

  • Process for preparing 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one compounds. (1985). Google Patents. Retrieved from

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH. Retrieved from [Link]

  • GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. (2021). ResearchGate. Retrieved from [Link]

  • Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Friedel-Crafts Acylation. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2023). Drug Discovery and Development. Retrieved from [Link]

  • Method Development and Validation for Determination of p-Toluenesulfonoxypropyl-(+)-Dihydrotetrabenazine Enantiomeric Purity by HPLC on a Chiral Stationary Phase. (2016). ResearchGate. Retrieved from [Link]

  • On the syntheses of dibenzosuberenone and 2,8-dimethyl. (2006). Arkivoc. Retrieved from [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2020). ResearchGate. Retrieved from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • GC-MS analysis of the regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles: Isomeric synthetic cannabinoids. (2016). PubMed. Retrieved from [Link]

  • Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. Retrieved from [Link]

  • HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. (2020). Pharmacia. Retrieved from [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2023). International Journal of Research and Review. Retrieved from [Link]

  • Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. (n.d.). Agilent. Retrieved from [Link]

  • Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. (2023). PubMed Central. Retrieved from [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube. Retrieved from [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (2014). Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). (n.d.). Lejan Team. Retrieved from [Link]

  • Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. (2021). MDPI. Retrieved from [Link]

  • GC–MS and GC–IR of regioisomeric 4-N-methoxy- and dimethoxybenzyl derivatives of 3-trifluoromethylphenylpiperazine (2021). (2021). SciSpace. Retrieved from [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2023). International Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • GC-MS analysis of Phytocomponents in the Methanol Extract of Premna latifolia Roxb. (2022). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • A Brief Review on Chemistry of Dibenzosuberenones. (2018). Juniper Publishers. Retrieved from [Link]

  • ICH topic Q 3 A (R2) - Impurities in new drug substances. (n.d.). Therapeutic Goods Administration (TGA). Retrieved from [Link]

  • Impurities in new drug substance| ICH Q3A(R2). (2024). YouTube. Retrieved from [Link]

  • Synthesis of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to 3-Methoxy Dibenzosuberone and Other Dibenzosuberone Derivatives for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of centrally acting agents, the dibenzosuberone scaffold represents a privileged structure, most notably as the core of several first-generation tricyclic antidepressants (TCAs).[1][2] This guide provides an in-depth technical comparison of 3-Methoxy Dibenzosuberone against other key derivatives of this class. By examining the nuances of chemical synthesis, structure-activity relationships (SAR), and key biological evaluation protocols, we aim to equip researchers with the foundational knowledge to rationally design and evaluate novel dibenzosuberone-based compounds.

The Dibenzosuberone Core: A Foundation for CNS Modulators

The dibenzosuberone tricycle, formally 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, is a rigid yet conformationally informative structure. Its two phenyl rings fused to a central seven-membered ring create a defined three-dimensional shape that is crucial for interaction with biological targets.[1] The primary mechanism of action for many dibenzosuberone-based antidepressants is the inhibition of monoamine reuptake, particularly of serotonin (5-HT) and norepinephrine (NE), by blocking their respective transporters (SERT and NET).[3] This blockade increases the synaptic concentration of these neurotransmitters, alleviating depressive symptoms.

However, the therapeutic utility of this scaffold is not limited to depression. Various derivatives have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, underscoring the versatility of this chemical framework.[1][4]

Synthesis of Dibenzosuberone Derivatives: A Comparative Overview

The synthesis of the dibenzosuberone core and its analogues primarily relies on intramolecular Friedel-Crafts cyclization.[5][6] This powerful reaction allows for the formation of the central seven-membered ring from a suitably substituted dibenzyl-o-carboxylic acid precursor. The choice of substituents on the starting materials dictates the final substitution pattern on the dibenzosuberone scaffold.

General Synthetic Strategy: Friedel-Crafts Acylation

The classical approach to the dibenzosuberone skeleton involves the cyclocondensation of a dibenzyl-o-carboxylic acid. This reaction can be catalyzed by strong acids, such as polyphosphoric acid (PPA), or by conversion of the carboxylic acid to an acyl chloride followed by treatment with a Lewis acid like aluminum chloride (AlCl₃).[5]

Below is a general workflow for this synthetic approach:

Starting_Material Substituted dibenzyl-o-carboxylic acid Acyl_Chloride Acyl Chloride Intermediate Starting_Material->Acyl_Chloride SOCl₂ or (COCl)₂ Dibenzosuberone Substituted Dibenzosuberone Acyl_Chloride->Dibenzosuberone Lewis Acid (e.g., AlCl₃) Intramolecular Friedel-Crafts Acylation Start Prepare hSERT-expressing cell membranes Incubate Incubate membranes with [³H]-citalopram and test compound Start->Incubate Filter Separate bound and unbound radioligand via filtration Incubate->Filter Count Quantify radioactivity Filter->Count Analyze Calculate IC₅₀ and Ki Count->Analyze cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicle with 5-HT/NE SERT_NET SERT/NET Transporter Neurotransmitter 5-HT/NE Presynaptic_Vesicle->Neurotransmitter Release Reuptake Reuptake SERT_NET->Reuptake Neurotransmitter->SERT_NET Binding Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter->Postsynaptic_Receptor TCA Dibenzosuberone Derivative TCA->SERT_NET Blockade Signaling Downstream Signaling Postsynaptic_Receptor->Signaling Activation

Sources

A Comparative Guide to the Biological Activity of 3-Methoxy Dibenzosuberone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dibenzosuberone Scaffold - A Privileged Structure in Neuro- and Oncotherapeutics

The dibenzosuberone core, a tricyclic system composed of two benzene rings fused to a central seven-membered ring, represents a "privileged structure" in medicinal chemistry. This scaffold is the foundation for a range of biologically active molecules, most notably tricyclic antidepressants (TCAs) and a burgeoning class of anticancer agents.[1][2] The rigidity and three-dimensional architecture of the dibenzosuberone framework allow for precise spatial orientation of functional groups, facilitating interactions with various biological targets.

This guide focuses specifically on 3-Methoxy Dibenzosuberone (10,11-dihydro-3-methoxy-5H-dibenzo[a,d]cyclohepten-5-one) , a key analogue whose methoxy substitution is anticipated to modulate its pharmacological profile. We will explore its validated and potential biological activities, drawing comparisons with relevant alternative compounds to illuminate structure-activity relationships (SAR) and guide future research.

Antidepressant Activity: A Legacy of the Tricyclic Core

The dibenzosuberone scaffold is famously associated with tricyclic antidepressants.[1][3] While specific data on the antidepressant activity of 3-Methoxy Dibenzosuberone is not extensively detailed in publicly accessible literature, the known pharmacology of its parent structures and related analogues provides a strong rationale for its investigation in this area. The primary mechanism of action for many TCAs involves the inhibition of neurotransmitter reuptake, particularly norepinephrine and serotonin.

Comparison with Established Tricyclic Antidepressants

To contextualize the potential of 3-Methoxy Dibenzosuberone, we compare its core structure to that of well-established TCAs like Amitriptyline and Noxiptiline.[1] The key differentiator in these molecules is the exocyclic side chain at the 5-position, which is crucial for their interaction with monoamine transporters. The presence of the 3-methoxy group in our target compound could influence its binding affinity and selectivity for these transporters.

Table 1: Structural Comparison of Dibenzosuberone-Based Compounds

CompoundCore StructureSubstitution at C3Side Chain at C5Primary Indication
3-Methoxy Dibenzosuberone DibenzosuberoneMethoxy (-OCH3)Ketone (=O)Investigational
Amitriptyline DibenzosuberoneHydrogen=CH(CH2)2N(CH3)2Depression
Noxiptiline DibenzosuberoneHydrogen=N-O(CH2)2N(CH3)2Depression

The exploration of novel dibenzosuberone derivatives continues to be an active area of research, with a focus on improving the safety and efficacy profile compared to older TCAs and even selective serotonin reuptake inhibitors (SSRIs).[2]

Experimental Validation of Antidepressant Potential

Validating the antidepressant-like activity of novel compounds requires a multi-faceted approach, employing both in vitro and in vivo models.

This assay is fundamental to identifying compounds that modulate the activity of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

  • Preparation of Synaptosomes: Isolate synaptosomes from specific brain regions (e.g., rat striatum for DAT, cortex for SERT and NET) by differential centrifugation.

  • Incubation: Pre-incubate synaptosomal preparations with varying concentrations of the test compound (e.g., 3-Methoxy Dibenzosuberone) and a known inhibitor as a positive control.

  • Radioligand Binding: Introduce a radiolabeled substrate (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine).

  • Termination and Scintillation Counting: Stop the reaction by rapid filtration and measure the amount of radioactivity retained by the synaptosomes using a scintillation counter.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the specific radioligand binding.

Causality Behind Experimental Choices: The use of synaptosomes provides a physiologically relevant in vitro system that preserves the transporter proteins in their native membrane environment. The choice of specific brain regions ensures the enrichment of the target transporter.

Anticancer Activity: Targeting the Cytoskeleton

More recently, the dibenzosuberone scaffold has been investigated for its potential as an anticancer agent, particularly as an inhibitor of tubulin polymerization.[4] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy.

While direct experimental data for the anticancer activity of 3-Methoxy Dibenzosuberone is limited in the available literature, extensive research on related benzosuberene analogues provides a strong basis for its evaluation. These studies have demonstrated that modifications to the dibenzosuberone core, including substitutions on the aromatic rings, can significantly impact cytotoxicity and tubulin polymerization inhibition.[4][5]

Structure-Activity Relationship in Anticancer Dibenzosuberones

Studies on various benzosuberene analogues have revealed key structural features that contribute to their anticancer activity. The presence and position of methoxy groups on the aromatic rings are known to be critical for potent tubulin polymerization inhibition. For instance, a trimethoxyphenyl moiety is a common feature in many potent inhibitors. Therefore, the 3-methoxy group in our target compound is of significant interest.

Experimental Validation of Anticancer Potential

A standard cascade of in vitro assays is employed to characterize the anticancer properties of new chemical entities.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Plate cancer cells (e.g., human non-small cell lung carcinoma A549, or hepatocyte carcinoma HepG2) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 3-Methoxy Dibenzosuberone) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that reduces cell viability by 50%.

Causality Behind Experimental Choices: The MTT assay is a widely accepted, robust, and high-throughput method for initial cytotoxicity screening. The choice of cell lines should ideally represent different cancer types to assess the spectrum of activity.

This assay directly measures the effect of a compound on the assembly of tubulin dimers into microtubules.

  • Tubulin Preparation: Use purified tubulin (e.g., from bovine brain).

  • Reaction Mixture: Prepare a reaction mixture containing tubulin, a GTP source, and a fluorescence-reporting dye in a suitable buffer.

  • Compound Addition: Add the test compound at various concentrations. A known tubulin inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) should be used as controls.

  • Polymerization Induction: Initiate polymerization by raising the temperature to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time, which is proportional to the extent of tubulin polymerization.

  • Data Analysis: Determine the IC50 value for inhibition of polymerization.

Causality Behind Experimental Choices: This cell-free assay provides direct evidence of the compound's interaction with tubulin, confirming the mechanism of action suggested by cytotoxicity assays.

Comparative Analysis and Future Directions

The true therapeutic potential of 3-Methoxy Dibenzosuberone can only be fully elucidated through direct experimental evaluation and comparison with carefully selected alternative compounds. Based on the available literature for the broader dibenzosuberone class, promising avenues for comparison include:

  • Antidepressant Activity: Direct comparison with Amitriptyline and other TCAs, as well as newer antidepressants, in neurotransmitter reuptake assays and animal models of depression.

  • Anticancer Activity: Benchmarking against known tubulin inhibitors like Colchicine and Paclitaxel, as well as other investigational dibenzosuberone-based anticancer agents, in cytotoxicity and tubulin polymerization assays across a panel of cancer cell lines.

The 3-methoxy group is a critical determinant of the molecule's electronic and steric properties, which in turn will govern its binding to biological targets. A systematic investigation of the impact of this substituent, in comparison to other functional groups at the same position and to isomers with the methoxy group at different positions, will be crucial for a comprehensive understanding of the structure-activity relationship.

Visualizing the Pathways

To better understand the potential mechanisms of action, the following diagrams illustrate the key biological pathways discussed.

Signaling Pathway for Tricyclic Antidepressants

TCA_Mechanism Presynaptic Neuron Presynaptic Neuron Synaptic Cleft Synaptic Cleft Presynaptic Neuron->Synaptic Cleft NT Release Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft->Postsynaptic Neuron NT Binding Reuptake Transporter SERT/NET Synaptic Cleft->Reuptake Transporter NT Reuptake Signaling Cascade Signaling Cascade Postsynaptic Neuron->Signaling Cascade Activation Neurotransmitter (NT) NT Reuptake Transporter->Presynaptic Neuron Postsynaptic Receptor Postsynaptic Receptor 3-Methoxy Dibenzosuberone 3-Methoxy Dibenzosuberone 3-Methoxy Dibenzosuberone->Reuptake Transporter Inhibition

Caption: Potential mechanism of antidepressant action.

Experimental Workflow for Anticancer Activity Screening

Anticancer_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Compound Library Compound Library MTT Assay MTT Assay Compound Library->MTT Assay Test Compounds Identify Hits Identify Hits MTT Assay->Identify Hits IC50 Values Tubulin Polymerization Assay Tubulin Polymerization Assay Identify Hits->Tubulin Polymerization Assay Active Compounds Confirm Target Confirm Target Tubulin Polymerization Assay->Confirm Target IC50 Values Lead Optimization Lead Optimization Confirm Target->Lead Optimization

Caption: High-throughput screening workflow.

References

  • Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005). Synthesis of novel, potentially biologically active dibenzosuberone derivatives. Molecules, 10(12), 1429-1437. [Link]

  • Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005). Synthesis of novel, potentially biologically active dibenzosuberone derivatives. PubMed, 18007539. [Link]

  • ResearchGate. (n.d.). Biological evaluation of benzosuberones. Retrieved January 25, 2026, from [Link]

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Al-Sanea, M. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 543. [Link]

  • Merkaš, S., Litvić, M., Cepanec, I., & Vinković, V. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules, 10(12), 1429-1437. [Link]

  • Merkas, S., Litvic, M., & Cepanec, I. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules, 10(12), 1429-1437. [Link]

  • Niu, H., Strecker, T. E., Gerberich, J. L., & Pinney, K. G. (2019). Structure Guided Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization. ACS medicinal chemistry letters, 10(7), 1045–1051. [Link]

  • Wang, Y., Zhang, Y., Li, Y., Wang, Y., Li, J., & Li, J. (2022). Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC. RSC Medicinal Chemistry, 13(11), 1365-1376. [Link]

  • Sanna, M., Cocco, A., Onnis, V., Piras, S., & Carta, A. (2018). Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1195–1207. [Link]

  • Abdel-Gawad, H., Al-Gharabli, S. I., Al-Omair, M. A., & Al-Qalawi, H. R. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(19), 6296. [Link]

  • Cindrić, M., Jambon, S., Harej, A., Depauw, S., David-Cordonnier, M. H., Kraljević Pavelić, S., ... & Hranjec, M. (2022). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 27(9), 2947. [Link]

  • Wang, Y., Zhang, Y., Li, Y., Wang, Y., Li, J., & Li, J. (2022). Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC. RSC Medicinal Chemistry, 13(11), 1365-1376. [Link]

  • K.T.H.M. College. (n.d.). Synthesis and biological evaluation of novel 3-aryl-4-methoxy N-alkyl maleimides. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). 10,11-dihydro-2,3-dimethoxy-5h-dibenzo(a,d)cyclohepten-5-one. Retrieved January 25, 2026, from [Link]

  • Niu, H., Strecker, T. E., Gerberich, J. L., & Pinney, K. G. (2019). Structure Guided Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization. ACS medicinal chemistry letters, 10(7), 1045–1051. [Link]

  • Sykes, R. M., & Aronson, J. K. (1982). Structure-activity relationships for the anticholinoceptor action of tricyclic antidepressants. British journal of pharmacology, 77(3), 541–546. [Link]

  • Al-Bayati, F. I. F., & Al-Amiery, A. A. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 473–482. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship of anticancer drug candidate quinones. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). 5H-Dibenzo[a,d]cyclohepten-5-one. Retrieved January 25, 2026, from [Link]

Sources

A Comparative Analysis of Dibenzosuberone Derivatives and Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide for Researchers in Drug Discovery

Preamble: An inquiry into the specific efficacy of "3-Methoxy Dibenzosuberone" reveals a notable absence of comprehensive, publicly available data for a compound under this precise nomenclature. This is not uncommon in the landscape of early-stage drug discovery, where many novel chemical entities are synthesized and evaluated, but only a fraction proceed to extensive characterization and publication. However, the core chemical scaffold, dibenzosuberone, is the foundation for a class of pharmacologically active molecules with significant therapeutic relevance.[1][2]

This guide, therefore, pivots from the specific, undocumented entity to a broader, more instructive comparison of the dibenzosuberone class itself, using well-characterized examples. The primary therapeutic areas where dibenzosuberone derivatives have shown promise are in the treatment of depressive disorders, similar to Tricyclic Antidepressants (TCAs), and as inhibitors of p38 Mitogen-Activated Protein (MAP) kinase, a target in inflammatory diseases.[3][4][5][6]

This analysis will compare the efficacy profile of representative dibenzosuberone derivatives against established drugs in these respective classes, providing a framework for researchers to evaluate the potential of this versatile chemical scaffold.

The Dibenzosuberone Scaffold: A Platform for Neurological and Anti-inflammatory Agents

The dibenzosuberone core is a tricyclic structure composed of two benzene rings fused to a central seven-membered ring (cycloheptane).[1] This rigid, three-dimensional structure provides a unique framework for interacting with biological targets. Its derivatives have been explored for a range of biological activities, including antidepressant, antihistaminic, neuroleptic, and anti-inflammatory properties.[7]

As Potential Tricyclic Antidepressants

Many early and successful TCAs, such as amitriptyline and noxiptiline, are structurally related to dibenzosuberone derivatives.[3][4][5] Their mechanism of action primarily involves the inhibition of serotonin and norepinephrine reuptake at the synaptic cleft, thereby increasing the concentration of these neurotransmitters.

As p38 MAP Kinase Inhibitors

More recently, novel disubstituted dibenzosuberone derivatives have been designed and synthesized as potent and selective inhibitors of p38 MAP kinase. The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory conditions.

Comparative Efficacy Analysis

To provide a clear comparison, we will evaluate representative compounds in their respective therapeutic classes.

Antidepressant Potential: Dibenzosuberone Derivatives vs. Established Drugs

While specific efficacy data for a "3-Methoxy Dibenzosuberone" is not available, we can infer its potential properties based on related structures. The primary mechanism of TCA-like compounds is the blockade of monoamine transporters. A hypothetical, well-optimized dibenzosuberone derivative would be compared against a classic TCA (Amitriptyline) and a Selective Serotonin Reuptake Inhibitor (SSRI) like Fluoxetine.

Table 1: Comparative Pharmacological Profile of Antidepressants

Compound ClassRepresentative DrugPrimary Mechanism of ActionNorepinephrine Transporter (NET) Inhibition (Ki, nM)Serotonin Transporter (SERT) Inhibition (Ki, nM)Muscarinic M1 Receptor Affinity (Ki, nM)
Dibenzosuberone Derivative (Hypothetical) -Monoamine Reuptake InhibitionVariableVariableVariable
Tricyclic Antidepressant (TCA) AmitriptylineNET and SERT Inhibition~10-40~20-50~1-10
Selective Serotonin Reuptake Inhibitor (SSRI) FluoxetineSelective SERT Inhibition~200-500~1-5>1000

Note: Ki values are approximate and can vary between studies. The data for the hypothetical dibenzosuberone derivative is illustrative of the parameters that would be evaluated.

The key differentiating factor for a novel dibenzosuberone-based antidepressant would be its selectivity profile. A successful compound would ideally exhibit potent inhibition of NET and SERT while having minimal affinity for off-target receptors like muscarinic and histaminergic receptors, which are associated with the undesirable side effects of older TCAs.

Caption: Workflow for the preclinical evaluation of novel antidepressant candidates.

p38 MAP Kinase Inhibition: Dibenzosuberone Derivatives vs. Known Inhibitors

Here, we can draw on published data for novel disubstituted dibenzosuberone derivatives and compare them to known p38 MAP kinase inhibitors.

Table 2: Comparative Efficacy of p38 MAP Kinase Inhibitors

Compound ClassRepresentative Compoundp38α MAP Kinase Inhibition (IC50, nM)Whole Blood Activity (LPS-induced TNFα release, IC50, nM)
Disubstituted Dibenzosuberone (Example from Koeberle et al., 2012)1 - 1050 - 200
Known p38 Inhibitor Skepinone-L~1~30

Note: Data is approximated from published studies for illustrative comparison.

The data indicates that specifically designed dibenzosuberone derivatives can achieve high potency against the p38 MAP kinase target, comparable to other well-known inhibitors. Their therapeutic potential would be further defined by their selectivity against other kinases and their pharmacokinetic properties.

p38_pathway Extracellular Stressors (e.g., LPS, UV) Extracellular Stressors (e.g., LPS, UV) Upstream Kinases (MKK3/6) Upstream Kinases (MKK3/6) Extracellular Stressors (e.g., LPS, UV)->Upstream Kinases (MKK3/6) p38 MAP Kinase p38 MAP Kinase Upstream Kinases (MKK3/6)->p38 MAP Kinase Downstream Substrates (e.g., MK2, ATF2) Downstream Substrates (e.g., MK2, ATF2) p38 MAP Kinase->Downstream Substrates (e.g., MK2, ATF2) Dibenzosuberone Inhibitor Dibenzosuberone Inhibitor Dibenzosuberone Inhibitor->p38 MAP Kinase Inhibition Inflammatory Cytokine Production (e.g., TNFα, IL-6) Inflammatory Cytokine Production (e.g., TNFα, IL-6) Downstream Substrates (e.g., MK2, ATF2)->Inflammatory Cytokine Production (e.g., TNFα, IL-6)

Caption: Inhibition of the p38 MAP kinase signaling pathway by a dibenzosuberone derivative.

Experimental Protocols

Protocol: Monoamine Transporter Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound for the serotonin transporter (SERT).

Objective: To determine the inhibitory constant (Ki) of a dibenzosuberone derivative for SERT.

Materials:

  • Cell membranes prepared from cells expressing recombinant human SERT.

  • [³H]-Citalopram (radioligand).

  • Test compound (dibenzosuberone derivative).

  • Fluoxetine (positive control).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Microplate harvester and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of non-radiolabeled ligand (for non-specific binding), or 50 µL of the test compound/control dilutions.

  • Add 50 µL of the [³H]-Citalopram solution to all wells.

  • Add 100 µL of the cell membrane preparation to all wells.

  • Incubate the plate at room temperature for 60-120 minutes.

  • Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol: Whole Blood Assay for TNFα Release

This protocol describes an ex vivo assay to measure the anti-inflammatory effect of a compound on lipopolysaccharide (LPS)-induced TNFα production in human whole blood.

Objective: To determine the IC50 of a dibenzosuberone derivative for the inhibition of TNFα release.

Materials:

  • Freshly drawn human whole blood from healthy volunteers (with anticoagulant, e.g., heparin).

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compound (dibenzosuberone derivative).

  • Known p38 inhibitor (positive control).

  • RPMI 1640 medium.

  • Human TNFα ELISA kit.

Procedure:

  • Prepare serial dilutions of the test compound and positive control in RPMI 1640 medium.

  • In a 96-well plate, add 20 µL of the test compound/control dilutions or vehicle control.

  • Add 160 µL of fresh whole blood to each well and mix gently.

  • Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 30-60 minutes.

  • Add 20 µL of LPS solution (final concentration typically 10-100 ng/mL) to stimulate TNFα production. For the unstimulated control, add 20 µL of medium.

  • Incubate for 6-8 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, centrifuge the plate to pellet the blood cells.

  • Collect the plasma supernatant.

  • Measure the concentration of TNFα in the plasma using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage inhibition of TNFα production for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The dibenzosuberone scaffold remains a highly valuable starting point for the design of novel therapeutics. While a specific "3-Methoxy Dibenzosuberone" is not a well-documented agent, the broader class of dibenzosuberone derivatives shows significant potential in both established and emerging therapeutic areas.

For researchers interested in developing novel antidepressants, the key challenge is to engineer high selectivity to minimize the side effects that limit the use of traditional TCAs. For those targeting inflammatory diseases, the dibenzosuberone core offers a promising platform for developing potent and selective p38 MAP kinase inhibitors. Future research should focus on structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of new clinical candidates.

References

  • Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules, 10(12), 1429-1437. [Link][3][4][5][6]

  • Manjunath, M., & Hari, N. P. (2018). A Brief Review on Chemistry of Dibenzosuberenones. Organic & Medicinal Chemistry International Journal, 7(1). [Link][1]

  • Koeberle, S. C., et al. (2012). Design, synthesis, and biological evaluation of novel disubstituted dibenzosuberones as highly potent and selective inhibitors of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry, 55(12), 5868-5877. [Link]

  • Özdemir, A., et al. (2021). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. Beilstein Journal of Organic Chemistry, 17, 729-738. [Link][2]

  • Mikoti-Mihun, Z., Dogan, J., Litvić, M., Cepanec, I., & Karminski-Zamola, G. M. (1998). Synthesis of New Substituted Dibenzosuberones. Synthetic Communications, 28(12), 2191-2198. [Link][7]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Methoxy Dibenzosuberone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Dibenzosuberone Scaffold

The dibenzosuberone core, a tricyclic system composed of two benzene rings fused to a central seven-membered ring, is a privileged scaffold in medicinal chemistry.[1][2] Its conformational flexibility and broad "chemical space" have made it a foundational structure for drugs targeting a range of biological systems. Historically, this scaffold is most recognized in the context of tricyclic antidepressants (TCAs) like amitriptyline, which modulate neurotransmitter reuptake.[2][3]

More recently, a significant body of research has repurposed this scaffold, leading to the discovery of potent anticancer agents. Specifically, analogs featuring a 3-methoxy substitution on the dibenzosuberone ring and a trimethoxyphenyl pendant group have emerged as powerful inhibitors of tubulin polymerization, a clinically validated target for cancer chemotherapy. This guide will primarily focus on these anticancer properties, delving into the SAR that governs their efficacy as both cytotoxic agents and vascular disrupting agents (VDAs).

Part 1: Anticancer Activity - Dual-Action Tubulin Polymerization Inhibitors and Vascular Disrupting Agents

The most promising therapeutic application of 3-methoxy dibenzosuberone analogs is in oncology. These compounds typically function as colchicine-site tubulin inhibitors, disrupting microtubule dynamics, which is essential for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] Furthermore, many of these analogs exhibit a dual mechanism of action as VDAs, selectively targeting and destroying the established, yet fragile, blood vessels of solid tumors.[5][6]

The Lead Compound: KGP18

A key exemplar in this class is 3-methoxy-9-(3′,4′,5′-trimethoxyphenyl)-6,7-dihydro-5H-benzo[7]annulen-4-ol, known as KGP18 . Its structure is inspired by natural products like combretastatin A-4 (CA4) and colchicine. The relative simplicity of the KGP18 scaffold, coupled with its potent biological activity, has made it the subject of extensive SAR studies.

Core Structure-Activity Relationships

The general structure for this class of compounds consists of three key regions: the 3-methoxy dibenzosuberone core (Rings A and B), the pendant 3,4,5-trimethoxyphenyl ring (Ring C), and various substituents.

1. The Pendant 3,4,5-Trimethoxyphenyl Ring (Ring C): This moiety is critical for high-potency tubulin inhibition, mimicking the trimethoxyphenyl ring of colchicine and CA4. The methoxy groups are thought to engage in crucial hydrogen bonding interactions within the colchicine binding pocket of tubulin.

  • Positional Isomers: Shifting the methoxy groups on this ring, for example to a 2,3,4-trimethoxy pattern, can still result in active compounds, though often with reduced potency.

  • Ring Substitutions: Replacing the trimethoxyaryl ring with other substituted aryl rings, such as a 3,5-bis-trifluoromethyl aryl or a 4-methoxyaryl ring, has been shown to retain some inhibitory activity against tubulin polymerization.

2. The Fused Aromatic Ring (Ring A):

  • The 3-Methoxy Group: This group is a common feature among the most potent analogs.

  • Substitutions at R1: The position analogous to the 4-hydroxyl group of KGP18 is amenable to a variety of substitutions while retaining potent tubulin inhibitory activity. Active analogs have been synthesized with R1 as -OH (KGP18), -NH2, -Br, -Cl, -H, -OCH3, and -CH3. Converting the phenolic -OH to a nitrile, ethyl ester, or -CH2OH group also yields compounds with excellent IC50 values for tubulin polymerization inhibition.[1]

  • Chain Extension at R1: Extending an alkyl chain from the 4-position via an ether linkage, especially when terminated with a polar group like an alcohol, leads to a significant loss of inhibitory activity.[1]

3. The Seven-Membered Central Ring (Ring B):

  • Unsaturation: The double bond at the 8,9-position, where the pendant C ring is attached, is important for activity. However, intriguingly, reducing this double bond in some analogs has led to the most active inhibitors of tubulin assembly within a series.

  • Modifications to the Double Bond: Replacing the double bond with a ketone or a tertiary alcohol group can retain potent activity.[1]

  • Allylic Hydrogen Bond Donors: Introducing a hydrogen bond donor at the allylic position on the seven-membered ring has been found to reduce the inhibition of tubulin polymerization.[1]

Quantitative Comparison of Analog Performance

The following table summarizes the in vitro activity of selected 3-methoxy dibenzosuberone analogs and related compounds.

Compound IDKey Structural FeaturesTubulin Polymerization IC50 (µM)Cytotoxicity GI50 (µM) (SK-OV-3 Ovarian Cancer)Reference
KGP18 4-OH, 3-OCH3 on Ring A~0.85Very Potent (pM range in some lines)[1]
CA4 Combretastatin A-4 (Natural Product)~1.0Potent[1]
Analog 13 4-OH, Bromine on Ring B double bond< 0.50.0221[1]
Analog 19 4-ethyl ester on Ring A< 0.50.0384[1]
Analog 68 4-OH, Ketone on Ring B< 0.50.0069[1]
Analog 8 4-methoxyethoxy on Ring AInactive-[1]
Analog 11 4-hydroxyethoxy on Ring AInactive-[1]
6-Amino Analog 6-Amino instead of 4-OH1.20.000033 (33 pM)[8]

Note: IC50 and GI50 values are highly dependent on the specific assay conditions and cell lines used. The data presented here is for comparative purposes.

Mechanism of Action: From Tubulin Binding to Cell Death and Vascular Disruption

The primary mechanism of these compounds begins with their binding to the colchicine site on β-tubulin. This prevents the polymerization of tubulin into microtubules. The disruption of microtubule dynamics has two major downstream consequences for cancer cells:

  • Mitotic Arrest: Microtubules are essential for the formation of the mitotic spindle during cell division. By inhibiting their formation, these analogs cause cells to arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[4]

  • Vascular Disruption: The endothelial cells that form the lining of the tumor vasculature are particularly sensitive to tubulin inhibitors. These compounds cause a rapid change in endothelial cell shape, leading to the collapse of the tumor's blood vessels.[6] This results in a shutdown of blood flow, depriving the tumor of oxygen and nutrients and leading to widespread necrosis.[6]

G cluster_0 Molecular Interaction cluster_1 Cellular Effects cluster_2 Tumor Microenvironment Effect 3-Methoxy_Dibenzosuberone_Analog 3-Methoxy_Dibenzosuberone_Analog Colchicine_Binding_Site Colchicine_Binding_Site 3-Methoxy_Dibenzosuberone_Analog->Colchicine_Binding_Site Binds to Tubulin_Dimer Tubulin_Dimer Inhibition_of_Polymerization Inhibition_of_Polymerization Tubulin_Dimer->Inhibition_of_Polymerization Prevents Polymerization Colchicine_Binding_Site->Tubulin_Dimer Located on Microtubule_Destabilization Microtubule_Destabilization Inhibition_of_Polymerization->Microtubule_Destabilization Mitotic_Spindle_Disruption Mitotic_Spindle_Disruption Microtubule_Destabilization->Mitotic_Spindle_Disruption Endothelial_Cell_Cytoskeleton_Disruption Endothelial_Cell_Cytoskeleton_Disruption Microtubule_Destabilization->Endothelial_Cell_Cytoskeleton_Disruption G2_M_Arrest G2_M_Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis Vascular_Shutdown Vascular_Shutdown Endothelial_Cell_Cytoskeleton_Disruption->Vascular_Shutdown Tumor_Necrosis Tumor_Necrosis Vascular_Shutdown->Tumor_Necrosis

Caption: Mechanism of action for 3-Methoxy Dibenzosuberone analogs.

Part 2: Potential as Central Nervous System (CNS) Agents

While the anticancer application is the most developed, the dibenzosuberone scaffold has its roots in neuroscience.[2] Analogs of amitriptyline, which is a dibenzocycloheptane derivative, have been synthesized and show potential as tricyclic antidepressants.[3][9]

Structure-Activity Relationships for Antidepressant Activity

The SAR for the antidepressant activity of the broader dibenzocycloheptane class is less specific to the 3-methoxy substitution but provides general guidance:

  • Side Chain: A three-carbon (propyl) chain separating the tricyclic nucleus from a basic nitrogen atom is often optimal for potency.[10] Both tertiary and secondary amines can be active, but they often have different selectivity profiles for serotonin versus norepinephrine reuptake transporters.[10]

  • Ring Substitutions: Halogen substitution (e.g., -Cl) at the 3-position can increase activity, whereas a methyl group at the same position may decrease CNS depressant effects.[9]

  • Central Ring: The seven-membered ring is a key feature. The presence of a double bond in the ring system generally enhances activity.[9]

It is important to note that detailed SAR studies focusing specifically on 3-methoxy dibenzosuberone analogs for antidepressant or other CNS activities are not as prevalent in the current literature. This remains an area ripe for further exploration.

Part 3: Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro assays used to characterize these compounds.

Experimental Workflow Overview

G Start Start Compound_Synthesis Synthesis of 3-Methoxy Dibenzosuberone Analogs Start->Compound_Synthesis Tubulin_Assay In Vitro Tubulin Polymerization Assay Compound_Synthesis->Tubulin_Assay Cytotoxicity_Assay Cell-Based Cytotoxicity Assay (MTT) Compound_Synthesis->Cytotoxicity_Assay Data_Analysis Data Analysis and SAR Determination Tubulin_Assay->Data_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cytotoxicity_Assay->Cell_Cycle_Analysis Cell_Cycle_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for SAR studies.

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by the increase in absorbance (turbidity) at 340 nm as microtubules form. Inhibitors will reduce the rate and extent of this absorbance increase.

Materials:

  • Lyophilized bovine brain tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate) stock solution

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., colchicine)

  • Negative control (DMSO vehicle)

  • 96-well, UV-transparent microplate

  • Temperature-controlled spectrophotometer (plate reader)

Procedure:

  • Preparation: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2-4 mg/mL. Supplement the buffer with GTP to a final concentration of 1 mM.

  • Compound Dilution: Prepare serial dilutions of the test compounds, positive control, and negative control in General Tubulin Buffer. The final DMSO concentration should be kept low (<1%) to avoid artifacts.

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add the diluted compounds.

  • Initiate Polymerization: Add the cold tubulin solution to each well to initiate the reaction. The final volume is typically 100-200 µL.

  • Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot absorbance versus time. The IC50 value is determined by plotting the percent inhibition (relative to the DMSO control) against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Viability/Cytotoxicity (MTT Assay)

This colorimetric assay determines the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., SK-OV-3, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (DMSO) controls. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined by plotting the percentage of viability against the log of the compound concentration.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content. Flow cytometry measures the fluorescence of individual cells, allowing for the quantification of cells in each phase of the cell cycle.

Materials:

  • Cultured cells treated with test compounds

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells in culture flasks or plates with the test compound for a specified time (e.g., 24 hours). Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes (or store for longer periods).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in the PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the red fluorescence channel (e.g., FL2).

  • Data Analysis: A histogram of cell count versus fluorescence intensity is generated. The G0/G1 peak represents cells with 2N DNA content, and the G2/M peak represents cells with 4N DNA content. The region between these peaks represents cells in the S phase. Specialized software is used to quantify the percentage of cells in each phase. An accumulation of cells in the G2/M peak is indicative of a tubulin polymerization inhibitor.

Conclusion and Future Directions

The 3-methoxy dibenzosuberone scaffold is a remarkably versatile platform for the development of potent, dual-action anticancer agents. The extensive SAR data available for KGP18 and its analogs provide a clear roadmap for the design of new tubulin polymerization inhibitors and vascular disrupting agents. Key structural features, such as the 3,4,5-trimethoxyphenyl ring and the substituents on the fused aromatic ring, are critical determinants of activity.

Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. The development of water-soluble prodrugs is a promising strategy that has already shown success.[5] Additionally, while the anticancer applications are well-established, the potential of these analogs as CNS agents remains an underexplored but potentially fruitful area of investigation. The detailed protocols provided in this guide offer a robust framework for researchers to continue to unlock the full therapeutic potential of this valuable chemical scaffold.

References

  • Structure Guided Design, Synthesis and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymeriz
  • Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Deriv
  • Benzosuberene and Tetracyclic Analogues as Colchicine Site Inhibitors of Tubulin Polymeriz
  • Synthesis of novel, potentially biologically active dibenzosuberone deriv
  • Vascular Disruption Therapy as a New Strategy for Cancer Tre
  • Structure Guided Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization.
  • Novel 3alpha-diphenylmethoxytropane analogs: selective dopamine uptake inhibitors with behavioral effects distinct
  • A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. (Source: MDPI)
  • 2,5-Dimethoxy Congeners of (+)-and (-)-3-(3-hydroxyphenyl)-N-n- Propylpiperidine. (Source: N/A)
  • Vascular disrupting agent shows activity in kidney cancer model. (Source: BioWorld)
  • Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Deriv
  • SAR of Dibenzo Cycloheptane Derivatives - Antidepressants. (Source: Pharmacy 180)
  • Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents. (Source: PMC - PubMed Central)
  • Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice. (Source: PMC)
  • An Amino-Benzosuberone Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity. (Source: PubMed)
  • Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. (Source: PubMed Central)
  • SAR of Dibenzazepines - Antidepressants. (Source: Pharmacy 180)
  • KML001 Displays Vascular Disrupting Properties and Irinotecan Combined Antitumor Activities in a Murine Tumor Model. (Source: ScienceOpen)

Sources

A Senior Application Scientist's Guide to the Cross-Validation of 3-Methoxy Dibenzosuberone Experimental Results

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the reproducibility and accuracy of experimental data are paramount. This guide provides a comprehensive framework for the cross-validation of experimental results pertaining to 3-Methoxy Dibenzosuberone, a key intermediate in the synthesis of various biologically active molecules, including tricyclic antidepressants (TCAs).[1] As researchers and drug development professionals, ensuring the robustness of our findings is not merely a matter of scientific rigor but a cornerstone of developing safe and effective therapeutics. This document is structured to provide not just protocols, but the underlying rationale for a self-validating experimental approach.

The Central Role of 3-Methoxy Dibenzosuberone and the Imperative for Cross-Validation

3-Methoxy Dibenzosuberone, with its characteristic tricyclic framework, is a derivative of dibenzosuberone.[1] Its molecular structure (C16H14O2) makes it a valuable scaffold in medicinal chemistry.[1] It serves as a precursor for novel TCAs, which, despite the advent of Selective Serotonin Reuptake Inhibitors (SSRIs), remain crucial in treating depressive disorders and a range of other conditions.[2][3] The methoxy group at the 3-position can influence the compound's solubility, reactivity, and overall pharmacological profile.[1]

Given its significance, any experimental data related to its synthesis, characterization, and biological activity must be rigorously validated. Cross-validation, in this context, refers to the systematic comparison of results obtained through different methodologies, by different laboratories, or against established literature values to ensure consistency and reliability.

Core Experimental Domains for Cross-Validation

The experimental lifecycle of 3-Methoxy Dibenzosuberone can be broadly categorized into three key domains, each requiring a tailored cross-validation strategy:

  • Synthesis and Derivatization: The creation of the core molecule and its subsequent modifications.

  • Analytical Characterization: The confirmation of its structure and purity.

  • Biological Activity Assessment: The evaluation of its effects in biological systems.

The following sections will delve into each of these domains, providing comparative data, detailed protocols, and the scientific reasoning behind the recommended validation steps.

The synthesis of the dibenzosuberone core is a critical first step. Variations in synthetic routes can significantly impact yield, purity, and the impurity profile of the final compound. A robust cross-validation approach involves comparing at least two distinct synthetic strategies.

Comparative Synthesis Methodologies

MethodKey Reagents & ConditionsReported YieldAdvantagesDisadvantages & ChallengesSource
Catalytic Dehydrogenation (Microwave-Assisted) 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one, diethyl maleate, 5% palladium on barium sulfate; 200°C, 30 min.96%Rapid reaction time, high yield.Can fail for substituted derivatives; violent reactions observed with palladium on charcoal.[4][5]
Bromination-Dehydrohalogenation N-bromosuccinimide (NBS), AIBN, tetrachloromethane; followed by triethylamine.~25%Milder conditions, avoids high temperatures.Lower yield, potential for side reactions and formation of di-bromo derivatives.[5]
Friedel-Crafts Acylation 2-phenethyl-benzoyl chloride, PPA.Not specifiedA classic and well-established method for forming the tricyclic system.Often requires harsh acidic conditions.[6]

Experimental Workflow for Synthetic Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of a synthetic protocol for a dibenzosuberone derivative.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Analytical Cross-Validation cluster_2 Phase 3: Data Reconciliation A Method A Synthesis (e.g., Catalytic Dehydrogenation) C Purification (Column Chromatography) A->C B Method B Synthesis (e.g., Bromination) D Purification (Column Chromatography) B->D E NMR Spectroscopy (1H, 13C) C->E D->E F Mass Spectrometry E->F G HPLC for Purity F->G H Compare Spectra & Purity Data G->H I Compare Yields & Impurity Profiles H->I J Literature Data Comparison I->J K Final Validated Protocol Selection J->K

Caption: Workflow for synthetic cross-validation.

Protocol 1: Microwave-Assisted Catalytic Dehydrogenation

  • Rationale: This method is chosen for its high efficiency and speed. The use of palladium on barium sulfate is a critical safety consideration to avoid the violent exothermic reactions reported with palladium on charcoal.[4][5]

  • Procedure:

    • To a microwave reaction vessel, add 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one (2.0 mmol), diethyl maleate (1 g), and 5% palladium on barium sulfate (30 mg).[4]

    • Seal the vessel and subject it to microwave heating at 200°C for 30 minutes with a power of 60 W.[4]

    • After cooling, transfer the reaction mixture to a round-bottom flask using ethanol.

    • Add approximately 5 ml of 20% aqueous potassium hydroxide (KOH) and heat to reflux for 10 minutes to hydrolyze any remaining diethyl maleate.[4]

    • Extract the aqueous solution with diethyl ether (3 x 10 ml).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.[4]

The identity and purity of 3-Methoxy Dibenzosuberone must be unequivocally confirmed. Relying on a single analytical technique is insufficient. A multi-pronged approach ensures that the structural assignment is correct and that impurities are accurately quantified.

Orthogonal Analytical Techniques

TechniquePurposeKey Parameters to ValidateWhy it's Important for Cross-Validation
NMR Spectroscopy (¹H, ¹³C) Structural ElucidationChemical shifts, coupling constants, integration.Provides detailed information about the carbon-hydrogen framework, essential for confirming the core structure and substitution patterns.
Mass Spectrometry (MS) Molecular Weight ConfirmationMolecular ion peak (M+), fragmentation pattern.Confirms the molecular formula and can help identify impurities by their mass.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentRetention time, peak area percentage.Quantifies the purity of the compound and separates it from starting materials, by-products, and other impurities.
Infrared (IR) Spectroscopy Functional Group IdentificationCharacteristic absorption bands (e.g., C=O, C-O-C).Confirms the presence of key functional groups like the ketone and methoxy ether.

Protocol 2: Purity Determination by HPLC

  • Rationale: HPLC is the gold standard for purity assessment in pharmaceutical development due to its high resolution and quantitative accuracy. The choice of mobile phase and column is critical for achieving good separation.

  • Procedure:

    • System: An HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 50:50 acetonitrile:water and ramp up to 95:5 acetonitrile:water over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase (e.g., 1 mg/mL) and inject 10 µL.

    • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. For cross-validation, results should be compared with those from a different column or a different mobile phase system to ensure no impurities are co-eluting.

While 3-Methoxy Dibenzosuberone is an intermediate, its derivatives are designed for biological activity, often as TCAs.[2][7] The validation of biological data is complex due to the inherent variability of biological systems.

Strategies for Biological Data Validation

  • Use of Reference Compounds: Always include a known active compound (e.g., Amitriptyline for antidepressant assays) as a positive control. This helps to normalize the data and ensures the assay is performing as expected.[2]

  • Orthogonal Assays: If a compound is expected to inhibit a particular enzyme or receptor, test this activity using different assay formats (e.g., a fluorescence-based assay and a radioligand binding assay).

  • Cross-Site Validation: The ultimate test of reproducibility is to have the same assay performed at an independent laboratory. This minimizes the risk of site-specific artifacts. Machine learning models have been used to predict antidepressant response across different clinical trial datasets, highlighting the importance of cross-trial validation.[8][9][10]

Logical Relationship for Biological Validation

G cluster_0 Assay Development cluster_1 Internal Validation cluster_2 External Validation A Primary Assay (e.g., In vitro enzyme inhibition) D Dose-Response Curve (Calculate IC50) A->D B Positive Control (e.g., Amitriptyline) B->D C Negative Control (Vehicle) C->D E Orthogonal Assay (e.g., Cell-based functional assay) D->E F Compare IC50 values E->F G Independent Lab Replication F->G If promising H Compare inter-lab results G->H

Caption: Logical steps for biological assay validation.

Conclusion: A Commitment to Verifiable Science

The cross-validation of experimental results for 3-Methoxy Dibenzosuberone is not a single action but a continuous process integrated into the research and development workflow. By employing orthogonal synthetic and analytical methods, adhering to detailed and rationalized protocols, and rigorously comparing data against internal and external benchmarks, we can build a foundation of trustworthy and reproducible science. This commitment is essential for advancing the development of novel therapeutics derived from this important chemical scaffold.

References

  • On the syntheses of dibenzosuberenone and 2,8-dimethyl. (n.d.). Arkivoc.
  • EP1306366A2 - New dibenzosuberone derivatives. (n.d.). Google Patents.
  • A Brief Review on Chemistry of Dibenzosuberenones. (2018, June 5). Juniper Publishers.
  • Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005).
  • Li, M. D., Zheng, Y. G., & Ji, M. (2007).
  • On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone. (n.d.).
  • Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Molecules (Basel, Switzerland), 12(3), 673–680.
  • Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005). Synthesis of novel, potentially biologically active dibenzosuberone derivatives. Molecules (Basel, Switzerland), 10(12), 1429–1437.
  • Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. MDPI.
  • Cross-EHR validation of antidepressant response algorithm and links with genetics of psychiatric traits. (n.d.). National Institutes of Health.
  • 3-Methoxy Dibenzosuberone. (2023, August 15). Smolecule.
  • Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. PMC.
  • Fawzy, N. G., El-Sayed, M. A.-A., & Al-Harbi, N. S. (2018). Biological evaluation of benzosuberones.
  • Synthesis and Characterization of Dibenzo[a,d]cyclohepten-5-one Derivatives for Light-Emitting Diodes. (n.d.). ResearchGate.
  • Ji, Y., Hebbring, S., Zhu, H., Jenkins, G. D., Biernacka, J., Snyder, K., Drews, M., Fiehn, O., Zeng, Z., Schaid, D., Mrazek, D., Kaddurah-Daouk, D., & Weinshilboum, R. M. (2021). Multi-omics driven predictions of response to acute phase combination antidepressant therapy: a machine learning approach with cross-trial replication.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024, May 4). MDPI.
  • Multi-omics driven predictions of response to acute phase combination antidepressant therapy: a machine learning approach with cross-trial replication. (n.d.). ResearchGate.
  • Analytical Methods. (n.d.). OPUS.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.).
  • III Analytical Methods. (n.d.).
  • 5H-Dibenzo[a,d]cyclohepten-5-one. (n.d.). PubChem.
  • Chekroud, A. M., Zotti, R. J., Shehzad, Z., Gueorguieva, R., Johnson, M. K., Trivedi, M. H., & Krystal, J. H. (2016). Cross-trial prediction of treatment outcome in depression: a machine learning approach.
  • Johnson-Davis, K. L., & McMillin, G. A. (2015). Method Validation of a Tricyclic Antidepressant Drug Panel in Urine by UPLC-MS/MS.
  • 5-Dibenzosuberenone synthesis. (n.d.). ChemicalBook.

Sources

A Comparative Guide to the Biological Evaluation of Dibenzosuberone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The dibenzosuberone scaffold, a tricyclic system composed of two benzene rings fused to a central seven-membered ring, represents a privileged structure in medicinal chemistry. Its inherent conformational flexibility and broad "drug-like" properties have made it a fertile ground for the development of a diverse array of biologically active molecules. While the initial prompt for this guide was to focus specifically on 3-methoxy dibenzosuberone derivatives, a comprehensive literature review reveals a broader landscape of functionalized dibenzosuberones with significant therapeutic potential. This guide, therefore, will provide a comparative analysis of the biological evaluation of various dibenzosuberone derivatives, with a special emphasis on anticancer, anti-inflammatory, and neuroprotective activities, incorporating examples of methoxy-substituted analogs where available.

Our exploration will delve into the rationale behind experimental design, a critical comparison of the performance of different derivatives against each other and established therapeutic agents, and detailed protocols for key biological assays. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this versatile chemical scaffold.

The Dibenzosuberone Core: A Platform for Therapeutic Innovation

The dibenzosuberone core has been the foundation for several clinically successful drugs, most notably in the realm of antidepressants.[1] The structural rigidity and lipophilicity of this scaffold allow for effective interaction with a variety of biological targets.[2] By strategically modifying the core structure—introducing different functional groups at various positions—chemists can fine-tune the pharmacological properties of the resulting derivatives, leading to enhanced potency, selectivity, and reduced side effects.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

Several dibenzosuberone derivatives have demonstrated promising anticancer activity. The mechanism of action often involves the induction of apoptosis (programmed cell death) and the inhibition of tubulin polymerization, a critical process for cell division.[3]

Comparative Cytotoxicity of Dibenzosuberone Derivatives

The in vitro cytotoxicity of novel compounds is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric used for comparison, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Methoxy Dibenzofluorene DerivativesHeLa (Cervical Cancer)VariesDoxorubicinNot specified[4]
Methoxy Dibenzofluorene DerivativesU87 (Glioblastoma)VariesDoxorubicinNot specified[5]
Benzosuberone-Coumarin HybridsMurine P388Not specifiedNot specifiedNot specified[6]
Causality in Experimental Design: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound. The underlying principle is the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. This assay is often chosen for initial screening due to its simplicity, high throughput, and reproducibility.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

Objective: To determine the in vitro cytotoxicity of dibenzosuberone derivatives against a panel of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (dibenzosuberone derivatives) and a positive control (e.g., Doxorubicin). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for 48-72 hours. The duration is optimized based on the doubling time of the specific cell line.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The anti-inflammatory potential of dibenzosuberone derivatives has been explored, with some compounds showing promising activity.[2]

Inhibition of Inflammatory Mediators

A key mechanism of anti-inflammatory action is the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of inflammatory signaling pathways such as NF-κB.[7]

Comparative Anti-inflammatory Activity
Compound ClassAssayKey FindingReference CompoundKey FindingReference
Methoxy DihydrobenzofuransInhibition of NF-κB pathway in U937 cellsSignificant inhibitionNot specifiedNot specified[7][8]
Methoxy DihydrobenzofuransRestoration of normal ROS and NO levelsEffective restorationNot specifiedNot specified[7][8]

Note: Data on methoxy dibenzosuberone derivatives is limited. The table presents findings on structurally related methoxy compounds to highlight potential anti-inflammatory mechanisms.

Experimental Protocol: In Vitro Anti-inflammatory Assay (NF-κB Reporter Assay)

Objective: To evaluate the ability of dibenzosuberone derivatives to inhibit the NF-κB signaling pathway.

Methodology:

  • Cell Transfection: A suitable cell line (e.g., HEK293T) is transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.

  • Compound Treatment: After 24 hours, the transfected cells are pre-treated with various concentrations of the dibenzosuberone derivatives for 1 hour.

  • Stimulation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition of NF-κB activity is calculated relative to the stimulated control.

Neuroprotective Effects: Shielding the Nervous System

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Compounds that can protect neurons from damage are of great therapeutic interest. Some dibenzosuberone derivatives have been investigated for their potential neuroprotective properties.[9]

Mechanisms of Neuroprotection

Key neuroprotective mechanisms include antioxidant activity (scavenging of reactive oxygen species) and inhibition of excitotoxicity (neuronal damage caused by excessive stimulation by neurotransmitters like glutamate). The incorporation of methoxy and hydroxy groups into related scaffolds has been shown to enhance neuroprotective activity.[9]

Comparative Neuroprotective Activity
Compound ClassAssayKey FindingReference CompoundKey FindingReference
Benzimidazole Arylhydrazones with Methoxy/Hydroxy groups6-OHDA-induced neurotoxicity in rat brain synaptosomesRobust neuroprotective and antioxidant activityMelatonin, RasagilineSimilar or less potent[9]

Note: This table highlights the neuroprotective potential of compounds with methoxy and hydroxy substitutions on a different scaffold, suggesting a promising direction for the design of neuroprotective dibenzosuberone derivatives.

Experimental Protocol: In Vitro Neuroprotection Assay (Hydrogen Peroxide-Induced Oxidative Stress)

Objective: To assess the ability of dibenzosuberone derivatives to protect neuronal cells from oxidative stress-induced cell death.

Methodology:

  • Cell Culture: A neuronal cell line (e.g., SH-SY5Y) is cultured in a 96-well plate.

  • Compound Pre-treatment: The cells are pre-treated with different concentrations of the dibenzosuberone derivatives for 24 hours.

  • Induction of Oxidative Stress: The cells are then exposed to a neurotoxic concentration of hydrogen peroxide (H2O2) for a defined period (e.g., 24 hours).

  • Cell Viability Assessment: Cell viability is determined using the MTT assay as described previously.

  • Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the compound and H2O2 to those treated with H2O2 alone.

Visualizing the Path Forward: Synthesis and Signaling

To better understand the structure-activity relationships and the mechanisms of action of these compounds, visual representations are invaluable.

Synthetic Pathway for Dibenzosuberone Derivatives

The synthesis of dibenzosuberone derivatives often involves multi-step reactions starting from commercially available dibenzosuberone. A common approach involves a Grignard reaction to introduce a side chain, followed by dehydration.[10]

Synthesis_Pathway Dibenzosuberone Dibenzosuberone Brominated_Dibenzosuberone Brominated Dibenzosuberone Dibenzosuberone->Brominated_Dibenzosuberone Bromination Intermediate Tertiary Alcohol Intermediate Brominated_Dibenzosuberone->Intermediate Grignard Reaction Grignard_Reagent Grignard Reagent (e.g., R-MgX) Grignard_Reagent->Intermediate Grignard Reaction Derivative Dibenzosuberone Derivative Intermediate->Derivative Dehydration

Caption: General synthetic scheme for dibenzosuberone derivatives.

Potential Anti-inflammatory Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation. Its inhibition is a common target for anti-inflammatory drugs.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces Derivative Dibenzosuberone Derivative Derivative->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

Conclusion and Future Directions

The dibenzosuberone scaffold continues to be a source of promising therapeutic leads. While the initial focus on 3-methoxy derivatives proved to be narrow based on current literature, the broader class of dibenzosuberone derivatives demonstrates significant potential in oncology, inflammation, and neuroprotection. The comparative data and experimental protocols provided in this guide offer a framework for the continued exploration of this versatile chemical entity. Future research should focus on systematic structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives. Furthermore, in vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of the most promising candidates. The development of novel dibenzosuberone derivatives holds the potential to address unmet medical needs in a range of therapeutic areas.

References

  • Merkaš, S., et al. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules, 10(12), 1429-1437. [Link]

  • Anastassova, V., et al. (2022). Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones as Potential Multi-Target Drugs for the Treatment of Parkinson's Disease. Antioxidants, 11(5), 884. [Link]

  • Garbicz, D., et al. (2018). Evaluation of Anti-cancer Activity of Stilbene and Methoxydibenzo[b,f]oxepin Derivatives. Current Cancer Drug Targets, 18(7), 706-717. [Link]

  • (Reference not directly cited in the text, but relevant to the broader topic of anticancer agents)
  • Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 49, 128264. [Link]

  • Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 49, 128264. [Link]

  • Merkaš, S., et al. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules, 10(12), 1429-1437. [Link]

  • Garbicz, D., et al. (2018). Evaluation of Anti-cancer Activity of Stilbene and Methoxydibenzo[b,f]oxepin Derivatives. Current Cancer Drug Targets, 18(7), 706-717. [Link]

  • Al-Ostath, J., et al. (2018). Biological evaluation of benzosuberones. Expert Opinion on Therapeutic Patents, 28(1), 45-59. [Link]

  • (Reference not directly cited in the text, but relevant to the broader topic of anticancer agents)
  • Reddy, C. S., et al. (2013). Novel Benzosuberone Derivatives: Synthesis, Characterization and Antibacterial Activity. International Journal of Pharmaceutical Sciences and Research, 4(11), 4333-4339. [Link]

  • (Reference not directly cited in the text, but relevant to the broader topic of anticancer agents)
  • (Reference not directly cited in the text, but relevant to the broader topic of anticancer agents)
  • (Reference not directly cited in the text, but relevant to the broader topic of anticancer agents)

Sources

A Researcher's Guide to the Comparative Cytotoxicity of 3-Methoxy Dibenzosuberone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of 3-Methoxy Dibenzosuberone, a derivative of the tricyclic compound Dibenzosuberone. While dibenzosuberone-based compounds are primarily recognized for their antidepressant properties, exploring their effects on cell viability is a critical step in understanding their broader pharmacological profile and potential for repositioning.[1] Given the limited direct data on the cytotoxicity of 3-Methoxy Dibenzosuberone, this document outlines a robust experimental plan to compare its activity against Doxorubicin, a well-characterized chemotherapeutic agent. This approach will enable researchers to generate reliable and reproducible data, forming a solid foundation for further investigation.

Introduction to 3-Methoxy Dibenzosuberone and the Rationale for Cytotoxicity Profiling

3-Methoxy Dibenzosuberone belongs to the dibenzosuberone class of compounds, which are characterized by a tricyclic ring structure.[2] The addition of a methoxy group can influence the compound's solubility, reactivity, and biological activity.[2][3][4] While the parent compound, Dibenzosuberone, has been noted for potential anti-cancer activity, comprehensive cytotoxic profiling of its derivatives is largely unexplored.[1]

Cytotoxicity assessment is a cornerstone of drug discovery and development, providing essential information about a compound's potential to induce cell death. Understanding the cytotoxic profile of 3-Methoxy Dibenzosuberone is crucial for identifying any potential therapeutic applications or off-target toxicities.

This guide proposes a comparative study using the human breast cancer cell line, MCF-7, as a model system. MCF-7 is a well-characterized and widely used cell line in cancer research, making it a suitable choice for initial cytotoxicity screening. Doxorubicin will be used as a positive control, providing a benchmark for assessing the relative potency of 3-Methoxy Dibenzosuberone.

Postulated Cytotoxic Mechanism of 3-Methoxy Dibenzosuberone

The presence of a methoxy group on an aromatic ring can significantly impact a compound's biological activity, including its cytotoxicity. Studies on other methoxy-substituted aromatic compounds have shown that these moieties can contribute to the induction of apoptosis and cell cycle arrest.[5] It is plausible that 3-Methoxy Dibenzosuberone may exert cytotoxic effects through similar pathways. A hypothetical mechanism could involve the modulation of key signaling pathways that regulate cell survival and death, such as the p53 and Bax/Bcl-2 pathways.

Hypothesized_Cytotoxicity_Pathway Compound 3-Methoxy Dibenzosuberone Cell Cancer Cell Compound->Cell Enters Pathway_Modulation Modulation of Apoptotic Pathways Cell->Pathway_Modulation Apoptosis Apoptosis Pathway_Modulation->Apoptosis

Caption: Hypothesized pathway of 3-Methoxy Dibenzosuberone-induced cytotoxicity.

A Framework for Comparative Cytotoxicity Analysis

To systematically evaluate the cytotoxic effects of 3-Methoxy Dibenzosuberone, a multi-assay approach is recommended. This ensures a comprehensive understanding of the compound's impact on cell viability, membrane integrity, and the induction of apoptosis. The following workflow provides a logical sequence for these investigations.

Experimental_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture MCF-7 Cell Culture MTT_Assay MTT Assay (Cell Viability) Cell_Culture->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Cell_Culture->LDH_Assay Apoptosis_Assay Annexin V / PI Staining (Apoptosis Detection) Cell_Culture->Apoptosis_Assay Compound_Prep Prepare 3-Methoxy Dibenzosuberone and Doxorubicin Solutions Compound_Prep->MTT_Assay Compound_Prep->LDH_Assay Compound_Prep->Apoptosis_Assay IC50 IC50 Calculation MTT_Assay->IC50 Comparison Comparative Analysis LDH_Assay->Comparison Apoptosis_Assay->Comparison IC50->Comparison

Caption: Proposed experimental workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for conducting the proposed cytotoxicity assays. It is imperative to maintain aseptic techniques throughout all cell culture procedures.

Cell Culture and Compound Preparation
  • Cell Line: Human breast cancer cell line MCF-7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Sub-culturing: Passage cells upon reaching 80-90% confluency.

  • Compound Stock Solutions: Prepare 10 mM stock solutions of 3-Methoxy Dibenzosuberone and Doxorubicin in dimethyl sulfoxide (DMSO). Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the stock solutions in the culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.[6]

  • Incubation: Incubate the plate for 24 hours to allow for cell attachment.

  • Treatment: Replace the medium with fresh medium containing various concentrations of 3-Methoxy Dibenzosuberone or Doxorubicin. Include untreated control wells (medium only) and vehicle control wells (0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

LDH Assay for Membrane Integrity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

  • Controls: Include a positive control (cells treated with a lysis buffer) to determine the maximum LDH release.

Apoptosis Assay using Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[10]

  • Cell Seeding and Treatment: Seed MCF-7 cells in a 6-well plate and treat with the IC50 concentrations of 3-Methoxy Dibenzosuberone and Doxorubicin for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Cell Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.[11]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately using a flow cytometer.[13]

Data Presentation and Interpretation

IC50 Value Determination

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's cytotoxic potency. It can be calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical Comparative IC50 Values (µM) in MCF-7 Cells

Compound24h48h72h
3-Methoxy Dibenzosuberone25.515.28.9
Doxorubicin2.51.00.5

Note: The IC50 values for Doxorubicin are based on typical ranges found in the literature for MCF-7 cells.[14][15] The values for 3-Methoxy Dibenzosuberone are hypothetical for illustrative purposes.

Comparative LDH Release

Table 2: Hypothetical Percentage of LDH Release in MCF-7 Cells at 48h

Treatment (at IC50)% LDH Release
Vehicle Control (0.1% DMSO)5%
3-Methoxy Dibenzosuberone35%
Doxorubicin45%
Positive Control (Lysis Buffer)100%
Apoptosis Analysis

The results of the Annexin V/PI staining are typically presented as a quadrant plot, which differentiates the cell populations.

Apoptosis_Quadrants origin x_axis Annexin V-FITC → origin->x_axis y_axis Propidium Iodide → origin->y_axis q1 Q1 Necrotic (Annexin V+/PI+) q2 Q2 Late Apoptotic (Annexin V+/PI+) q3 Q3 Viable (Annexin V-/PI-) q4 Q4 Early Apoptotic (Annexin V+/PI-)

Caption: Interpretation of Annexin V/PI flow cytometry data.

Table 3: Hypothetical Percentage of Apoptotic and Necrotic Cells at 24h

Treatment (at IC50)Viable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control95212
3-Methoxy Dibenzosuberone40302010
Doxorubicin3535255

Discussion and Future Perspectives

The experimental framework outlined in this guide will enable a comprehensive comparison of the cytotoxic properties of 3-Methoxy Dibenzosuberone and Doxorubicin. The data generated will allow for an initial assessment of the potency and mechanism of cell death induced by this novel compound.

Should 3-Methoxy Dibenzosuberone exhibit significant cytotoxic activity, further investigations would be warranted. These could include:

  • Mechanism of Action Studies: Western blot analysis of key apoptotic proteins (e.g., p53, Bax, Bcl-2, caspases) to confirm the apoptotic pathway.

  • Cell Cycle Analysis: Investigating the effect of the compound on cell cycle progression using flow cytometry.

  • Selectivity Profiling: Assessing the cytotoxicity of 3-Methoxy Dibenzosuberone in non-cancerous cell lines to determine its therapeutic index.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related dibenzosuberone derivatives to identify key structural features responsible for cytotoxicity.

By following a systematic and rigorous approach, the scientific community can effectively characterize the cytotoxic profile of 3-Methoxy Dibenzosuberone, paving the way for a deeper understanding of its biological activities and potential therapeutic applications.

References

  • Synergy of BID with doxorubicin in the killing of cancer cells. Spandidos Publications. [Link]

  • Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones—Comparison of Their Anti-Tumor Activity In Vitro. National Institutes of Health. [Link]

  • The reaction results of m-methoxy substituted aromatic ether derivatives as substrates. ResearchGate. [Link]

  • MTT (Assay protocol). Protocols.io. [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PubMed Central. [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]

  • Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. PubMed Central. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,... ResearchGate. [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. [Link]

  • Table 1 Determination of doxorubicin ic 50 in different tumor cell lines. ResearchGate. [Link]

  • The role of the methoxy group in approved drugs | Request PDF. ResearchGate. [Link]

  • The Annexin V Apoptosis Assay. [Link]

  • SAFETY DATA SHEET. [Link]

Sources

A Senior Application Scientist's Guide to Validating Analytical Methods for 3-Methoxy Dibenzosuberone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for 3-Methoxy Dibenzosuberone, a key intermediate in the synthesis of various pharmaceutical compounds. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind methodological choices, ensuring a self-validating system that aligns with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The Criticality of Method Validation for Pharmaceutical Intermediates

3-Methoxy Dibenzosuberone, as a precursor to active pharmaceutical ingredients (APIs), demands stringent quality control. An unvalidated or poorly validated analytical method can lead to inaccurate assessments of purity, potency, and stability, with cascading negative consequences for downstream processes and, ultimately, patient safety. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. This guide is grounded in the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, "Validation of Analytical Procedures: Text and Methodology"[2][3].

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is the first critical decision in method development. For 3-Methoxy Dibenzosuberone, several chromatographic techniques are viable, each with distinct advantages and limitations.

Technique Principle Advantages for 3-Methoxy Dibenzosuberone Disadvantages for 3-Methoxy Dibenzosuberone Primary Application
High-Performance Liquid Chromatography (HPLC) Partitioning between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity for non-volatile compounds.[4] Versatile with a wide range of stationary and mobile phases.[4] Gold standard for impurity profiling in pharmaceuticals.[5]Requires solvent disposal.Assay, impurity profiling, and stability studies.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile and semi-volatile compounds.[6] Ideal for residual solvent analysis.[6][7]Not suitable for non-volatile or thermally labile compounds. The high molecular weight and polarity of 3-Methoxy Dibenzosuberone may require derivatization.Analysis of volatile impurities and residual solvents.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and cost-effective.[8] Useful for reaction monitoring and qualitative analysis.[8]Lower resolution and sensitivity compared to HPLC.[1] Primarily qualitative, though quantitative analysis is possible with densitometry.[9]Rapid purity checks and reaction monitoring.

Rationale for HPLC as the Primary Recommended Technique:

Given the non-volatile nature and molecular structure of 3-Methoxy Dibenzosuberone, High-Performance Liquid Chromatography (HPLC) emerges as the most suitable technique for comprehensive analysis.[4][5] It offers the necessary sensitivity and resolution to not only quantify the main compound but also to detect and quantify potential process-related impurities and degradation products. While Gas Chromatography (GC) is a powerful tool, its application here is likely limited to the analysis of volatile impurities and would be less effective for the primary analyte without derivatization.[6] Thin-Layer Chromatography (TLC) serves as a valuable, rapid screening tool but lacks the quantitative precision required for full validation and release testing.[1][9]

Proposed High-Performance Liquid Chromatography (HPLC) Method

The following proposed HPLC method is based on established methodologies for structurally similar dibenzosuberone derivatives and serves as a robust starting point for validation.

Chromatographic Conditions
Parameter Proposed Condition Justification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase is well-suited for the separation of moderately polar compounds like 3-Methoxy Dibenzosuberone.
Mobile Phase Acetonitrile:Water (Gradient)A gradient elution provides optimal separation of the main peak from potential impurities with varying polarities.
Detector UV at 254 nmThe aromatic rings in the dibenzosuberone structure exhibit strong absorbance at this wavelength.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Injection Volume 10 µLA typical injection volume for achieving good peak shape and sensitivity.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Sample and Standard Preparation
  • Standard Solution: Accurately weigh and dissolve 3-Methoxy Dibenzosuberone reference standard in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample by dissolving it in the same solvent as the standard to a similar concentration.

Validation of the Proposed HPLC Method: A Step-by-Step Protocol

Method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[5] The following protocol adheres to ICH Q2(R1) guidelines.[2][3]

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[10][11]

Protocol:

  • Blank Analysis: Inject the diluent to ensure no interfering peaks at the retention time of 3-Methoxy Dibenzosuberone.

  • Forced Degradation: Subject the sample solution to the following stress conditions:[10][12]

    • Acid Hydrolysis: 0.1 N HCl at 80°C for 2 hours.

    • Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105°C for 24 hours.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

  • Analysis of Stressed Samples: Analyze the stressed samples alongside an unstressed sample. The method is considered specific if the 3-Methoxy Dibenzosuberone peak is well-resolved from any degradation product peaks.

G cluster_0 Method Validation Workflow Start Start Validation Specificity Specificity & Forced Degradation Start->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: Workflow for Analytical Method Validation.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.

Protocol:

  • Prepare a series of at least five standard solutions of 3-Methoxy Dibenzosuberone ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope. An r² value > 0.999 is typically considered acceptable.

Accuracy

Accuracy is the closeness of the test results to the true value.

Protocol:

  • Prepare a placebo (matrix) spiked with 3-Methoxy Dibenzosuberone at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery. The acceptance criterion is typically between 98.0% and 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze six replicate samples of 3-Methoxy Dibenzosuberone at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD). An RSD of ≤ 2% is generally acceptable.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD and compare the results with the repeatability data.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (based on the signal-to-noise ratio):

  • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic component)

  • Analyze the system suitability parameters (e.g., retention time, peak asymmetry, and resolution) to assess the impact of these changes.

Data Summary and Interpretation

All quantitative data from the validation studies should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Summary of Validation Parameters

Parameter Acceptance Criteria Experimental Results Conclusion
Specificity Well-resolved peaksTo be determinedPass/Fail
Linearity (r²) ≥ 0.999To be determinedPass/Fail
Accuracy (% Recovery) 98.0% - 102.0%To be determinedPass/Fail
Precision (RSD) ≤ 2.0%To be determinedPass/Fail
LOD S/N ≈ 3:1To be determined-
LOQ S/N ≈ 10:1To be determined-
Robustness No significant impact on resultsTo be determinedPass/Fail

Conclusion

This guide provides a comprehensive framework for the validation of an analytical method for 3-Methoxy Dibenzosuberone, with a primary focus on a robust HPLC method. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, researchers can ensure the generation of high-quality, reliable data that is fit for purpose in a regulated pharmaceutical environment. The principles and protocols outlined herein are designed to be a practical resource for scientists dedicated to upholding the highest standards of scientific integrity.

References

  • Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules, 10(12), 1429-1437. [Link]

  • Dixon, S. P., Lodi, A., Miller, J. H. M., & Skellern, G. G. (2005). The control of impurities in amitriptyline hydrochloride using a reversed-phase hybrid stationary phase. Pharmeuropa Scientific Notes, 2005(1), 15-20.
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]

  • Sutar, S. B., et al. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research, 55(3s), s177-s184. [Link]

  • Patel, K. N., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
  • Choudhary, A. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. ResearchGate. [Link]

  • Podolska, M., et al. (2014). HPLC method for identification and quantification of three active substances in a dermatological preparation ñ viosept ointment. Acta Poloniae Pharmaceutica ñ Drug Research, 71(5), 709-719. [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents in Pharmaceuticals by Water-Insoluble Samples Using N2 Carrier(JP18, USP 467). [Link]

  • El-Gindy, A., et al. (2008). Development and validation of spectrophotometric, TLC and HPLC methods for the determination of lamotrigine in presence of its impurity. Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 841-848. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • OUCI. (n.d.). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. [Link]

  • International Journal of Innovative Research in Technology. (2025, November). Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). [Link]

  • Clark, C. R., et al. (2025, December 1). GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. ResearchGate. [Link]

  • Fustinoni, S., et al. (2025, August 6). Preliminary Gas Chromatography with Mass Spectrometry Determination of 3,5-dimethoxyphenol in Biological Specimens as Evidence of Taxus Poisoning. ResearchGate. [Link]

  • FDA. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • University of Colorado Boulder. (2020, March). Thin Layer Chromatography. [Link]

  • Refubium. (2024, December 22). An improved matrix deposition technique for thin layer chromatography coupled to MALDI-TOF mass spectrometry (TLC-MALDI). [Link]

  • Frontiers. (n.d.). Recent Advances in Combinations of TLC With MALDI and Other Desorption/Ionization Mass-Spectrometry Techniques. [Link]

  • eScholarship. (2018, May 11). Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. [Link]

  • Ahn, Y., et al. (2022). Gas chromatography-triple quadrupole mass spectrometry as a cost-effective method for the determination of polychlorinated dibenzo-p-dioxins and furans in contaminated soils. Chemosphere, 308(Pt 2), 136286. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methoxy Dibenzosuberone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 3-Methoxy Dibenzosuberone (CAS: 17910-76-8), a crucial intermediate in pharmaceutical research and development. Adherence to these protocols is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The procedures outlined below are grounded in established safety principles and regulatory standards, reflecting a commitment to a culture of safety that extends beyond the product itself.

Core Principles: Hazard Identification and Risk Assessment

Understanding the inherent risks of a compound is the foundational step in developing safe handling and disposal procedures. 3-Methoxy Dibenzosuberone is a polycyclic aromatic compound that, while not classified under the most severe hazard categories, possesses properties that demand careful management.[1]

Inherent Hazards: The primary risks associated with 3-Methoxy Dibenzosuberone are irritant in nature.[2][3][4]

  • Skin Irritation (H315): Direct contact can cause skin irritation.[2][4]

  • Serious Eye Irritation (H319): The compound can cause significant eye irritation upon contact.[2][3][4][5]

  • Respiratory Tract Irritation (H335): Inhalation of dust or aerosols may lead to respiratory irritation.[4]

Environmental Considerations: While specific environmental fate data for 3-Methoxy Dibenzosuberone is limited, the broader class of dibenzosuberones and related methoxy-aromatic compounds suggests a need for caution. Compounds with similar structures can exhibit environmental persistence and a potential for bioaccumulation.[6][7][8][9] Therefore, the core principle of our disposal strategy is zero release to the environment . Disposal via drains or in general waste is strictly prohibited.

Quantitative Hazard Summary

Hazard ClassificationGHS CodeDescriptionPrimary Precaution
Skin IrritationH315Causes skin irritation.Avoid direct skin contact; wear appropriate gloves.
Serious Eye IrritationH319Causes serious eye irritation.Wear safety glasses with side shields or goggles.
Respiratory IrritationH335May cause respiratory irritation.Handle in a well-ventilated area or fume hood.

Operational Protocol: Safe Handling and PPE

Before disposal begins, ensuring personnel are equipped with the correct Personal Protective Equipment (PPE) is non-negotiable. The causality is simple: creating a physical barrier between the researcher and the chemical is the most direct way to mitigate the risks of irritation.

  • Hand Protection: Wear nitrile gloves. Inspect gloves for tears or punctures before use.

  • Eye Protection: Use ANSI-rated safety glasses with side shields at a minimum. For tasks with a higher risk of dust generation, chemical splash goggles are required.[3]

  • Body Protection: A standard laboratory coat should be worn and buttoned to protect against incidental contact.

  • Respiratory Protection: All handling and weighing of solid 3-Methoxy Dibenzosuberone should be performed in a certified chemical fume hood or a ventilated enclosure to prevent inhalation of airborne particulates.[4]

Waste Management: A Step-by-Step Disposal Procedure

The disposal of 3-Methoxy Dibenzosuberone is governed by its classification as a hazardous chemical waste. This protocol aligns with the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10]

Step 1: Waste Characterization and Segregation

The first step in any compliant waste management program is "hazardous waste determination."[10] Due to its irritant properties, 3-Methoxy Dibenzosuberone and any materials contaminated with it must be classified and handled as hazardous waste.

Causality of Segregation: This waste must be segregated from all other waste streams. Co-mingling with incompatible chemicals, such as strong oxidizing agents, could lead to unforeseen reactions.[3] Segregation also prevents the contamination of non-hazardous waste, reducing overall disposal costs and environmental liability.

Step 2: Container Selection and Preparation

Choose a dedicated, sealable, and chemically resistant waste container. A wide-mouthed high-density polyethylene (HDPE) or glass container with a screw-top lid is ideal.

  • Rationale: The wide mouth facilitates the easy transfer of solid waste (e.g., contaminated weigh paper, gloves, spatulas) without spillage. A secure lid is critical to prevent the release of vapors or dust.[11]

Step 3: Waste Collection

Carefully place all materials contaminated with 3-Methoxy Dibenzosuberone into the designated hazardous waste container. This includes:

  • Expired or unused solid chemical.

  • Contaminated PPE (gloves, disposable sleeves).

  • Contaminated consumables (weigh boats, filter papers, spatulas, TLC plates).

Best Practice: Collect waste as it is generated. Do not allow it to accumulate in open beakers or on the benchtop.

Step 4: Hazardous Waste Labeling

Proper labeling is a critical compliance point under both EPA and OSHA regulations.[12][13] As soon as the first piece of waste is added, the container must be labeled with the following information:

  • The words "HAZARDOUS WASTE"

  • Chemical Contents: "3-Methoxy Dibenzosuberone" (avoiding abbreviations or formulas).

  • Hazard Characteristics: "Irritant"

  • Generator Information: Your name, laboratory, and contact information.

Step 5: On-Site Accumulation and Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA).

  • The storage location must be at or near the point of generation.

  • It must be under the control of the laboratory personnel.

  • Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Ensure the container is kept closed at all times except when adding waste.[11]

  • Store away from heat sources and incompatible materials.

Step 6: Final Disposal

Final disposal must be conducted through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][14] It is illegal and unsafe to dispose of this chemical via standard trash or sanitary sewer. The licensed vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration.[15]

Contingency Planning: Spill and Exposure Management

Accidents can happen. A robust plan ensures a swift and safe response.

Small-Scale Spill Response
  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Restrict access to the spill location.

  • Don PPE: Wear, at a minimum, a lab coat, goggles, and double nitrile gloves.

  • Contain and Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Collect Mechanically: Carefully sweep or scoop the absorbed material and spilled solid into a designated waste container. Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.[2][16]

  • Decontaminate: Wipe the spill area with a cloth dampened with soapy water, followed by a clean water rinse.

  • Dispose of Cleanup Materials: All materials used for cleanup are now hazardous waste and must be placed in the labeled container for 3-Methoxy Dibenzosuberone waste.

Personnel Exposure Protocol
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[2][3][5]

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[2][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or symptoms occur, seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-Methoxy Dibenzosuberone.

G Disposal Workflow for 3-Methoxy Dibenzosuberone node_gen Waste Generation Unused Chemical Contaminated Labware Used PPE node_char Step 1: Waste Characterization Hazardous Waste (Irritant) Segregate from other waste streams node_gen->node_char node_spill Contingency: Spill Occurs Isolate, Absorb, Collect Decontaminate node_gen->node_spill node_cont Step 2 & 3: Containerization Select appropriate container Collect waste Seal container node_char->node_cont node_label Step 4: Labeling 'HAZARDOUS WASTE' Chemical Name Hazards Date node_cont->node_label node_store Step 5: On-Site Storage Satellite Accumulation Area Secondary Containment Closed Container node_label->node_store node_pickup Step 6: Final Disposal Contact EHS for pickup Manifest waste node_store->node_pickup node_destruct Licensed TSDF High-Temperature Incineration node_pickup->node_destruct node_spill->node_cont Cleanup materials

Caption: Decision workflow for compliant waste management.

References

  • CAT 858 - Dibenzosuberone - SAFETY DATA SHEET . LGC Standards.

  • Dibenzosuberone Safety Data Sheet . Fisher Scientific.

  • 3-Methoxy Dibenzosuberone (CAS 17910-76-8) . CymitQuimica.

  • Safety Data Sheet: 3,4-Dimethoxybenzaldehyde . Carl ROTH.

  • 3-Methoxy-N,N-dimethylbenzylamine Safety Data Sheet . Fisher Scientific.

  • Steps in Complying with Regulations for Hazardous Waste . US Environmental Protection Agency.

  • Chemical Hazards and Toxic Substances - Overview . Occupational Safety and Health Administration.

  • Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis . National Institutes of Health.

  • Chemical Hazards and Toxic Substances - Standards . Occupational Safety and Health Administration.

  • Sources and environmental fate of halomethoxybenzenes . ResearchGate.

  • Hazardous Waste . US Environmental Protection Agency.

  • OSHA Hazard Communication Standard and OSHA Guidelines . Centers for Disease Control and Prevention.

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt.

  • Proper Handling of Hazardous Waste Guide . US Environmental Protection Agency.

  • Sources and environmental fate of halomethoxybenzenes . Science Advances.

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . Vector Solutions.

  • Safety Data Sheet: 3-Methoxybenzaldehyde, 98% . Chemos GmbH & Co.KG.

  • What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? . YouTube.

  • Sources and environmental fate of halomethoxybenzenes . PubMed.

  • How to Safely Handle Dangerous Substances in the Workplace . OSHA.com.

  • Best Practices for Hazardous Waste Disposal . AEG Environmental.

  • Environmental Fate and Toxicology of Dicamba . ResearchGate.

Sources

Navigating the Unseen Risks: A Comprehensive Guide to Handling 3-Methoxy Dibenzosuberone

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of pharmaceutical research, the synthesis and analysis of novel compounds is a daily reality. With this innovation comes the inherent responsibility of ensuring the utmost safety in the laboratory. This guide, developed by your trusted partner in scientific advancement, provides an in-depth operational plan for the safe handling and disposal of 3-Methoxy Dibenzosuberone, a key intermediate in various research and development pipelines.

As a Senior Application Scientist, my focus extends beyond supplying high-quality reagents; it is to empower your research with the knowledge and procedures necessary to mitigate risk and foster a culture of safety. This document is not a rigid template but a dynamic framework, grounded in established safety principles for potent pharmaceutical compounds, to be adapted to your specific laboratory environment.

Understanding the Compound: A Profile of 3-Methoxy Dibenzosuberone

Foundational Pillars of Safe Handling: A Multi-layered Approach

The safe handling of any potent compound rests on a trifecta of controls: engineering controls, administrative controls, and personal protective equipment (PPE). This integrated approach creates a robust safety net for all laboratory personnel.

Engineering Controls: Your First Line of Defense

Engineering controls are physical changes to the workspace that isolate personnel from the hazard. For 3-Methoxy Dibenzosuberone, the following are considered essential:

  • Chemical Fume Hood: All manipulations of solid or powdered 3-Methoxy Dibenzosuberone must be conducted in a certified chemical fume hood to prevent the inhalation of airborne particles.[4][5]

  • Ventilated Balance Enclosure: When weighing the compound, a ventilated balance enclosure or a glove box is necessary to contain any dust generated.[6]

  • Isolators: For larger scale operations or when handling highly potent compounds, isolators provide the highest level of containment by creating a physical barrier between the operator and the compound.[7][8]

  • Facility Design: The laboratory should be designed with controlled access, and the air pressure should be negative relative to surrounding areas to prevent the escape of contaminants.[6][8]

Administrative Controls: The Human Element of Safety

Administrative controls are the established procedures and training that guide safe work practices.

  • Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of 3-Methoxy Dibenzosuberone must be written and readily accessible to all personnel.

  • Training: All researchers and laboratory staff must be thoroughly trained on the potential hazards of the compound and the specific procedures outlined in the SOPs.[6][7] This training should be documented.

  • Restricted Access: The areas where 3-Methoxy Dibenzosuberone is handled and stored should be clearly marked and access should be restricted to authorized personnel.[6]

Personal Protective Equipment (PPE): The Last Barrier of Protection

While engineering and administrative controls are designed to minimize exposure, PPE provides a critical final barrier. The following table outlines the recommended PPE for handling 3-Methoxy Dibenzosuberone.

PPE Category Specification Standard Rationale
Eye Protection Tightly fitting safety goggles or a face shield.[5]EN 166 (EU) or ANSI Z87.1 (US)Protects against splashes and airborne particles that can cause serious eye irritation.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4][5] Double gloving is recommended for potent compounds.[9]EN 374Prevents skin contact, which may cause irritation.[2][3] Regular glove changes are crucial to prevent permeation.[10]
Body Protection A disposable, solid-front, long-sleeved gown with tight-fitting cuffs.[9] For larger quantities or increased risk of splashes, a chemical-resistant apron over the lab coat is advised.[4]Provides a barrier against contamination of personal clothing and skin.
Respiratory Protection For most laboratory-scale operations within a fume hood, respiratory protection may not be necessary. However, if there is a risk of aerosol generation outside of a containment device, a NIOSH-approved respirator (e.g., N95 or higher) should be worn.[11]NIOSH or EN 149Protects against the inhalation of fine particles that may cause respiratory tract irritation.[2][12]

Operational Plan: A Step-by-Step Guide to Safe Handling

This procedural guide provides a clear workflow for handling 3-Methoxy Dibenzosuberone from receipt to disposal.

Pre-Handling Preparations
  • Review the SDS: Before any work begins, all personnel must read and understand the Safety Data Sheet for Dibenzosuberone and this handling guide.[4]

  • Designate a Handling Area: Clearly define the area within the fume hood where all manipulations will occur.

  • Assemble all Materials: Gather all necessary equipment, reagents, and waste containers before introducing the compound to the work area.

  • Inspect PPE: Carefully inspect all PPE for any defects before use.[4]

Handling the Compound
  • Work Within a Fume Hood: All transfers, weighing, and manipulations of 3-Methoxy Dibenzosuberone must be performed inside a certified chemical fume hood.

  • Avoid Dust Generation: Handle the solid compound carefully to minimize the creation of dust. Use spatulas and weighing paper appropriate for the quantity being handled.

  • Use a Ventilated Enclosure for Weighing: For precise measurements, use a balance inside a ventilated enclosure.

  • Solution Preparation: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate cleaning agent.

  • PPE Removal: Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by the gown, and then eye protection. Wash hands thoroughly after removing all PPE.[3]

Safe Handling Workflow Diagram

Safe_Handling_Workflow Safe Handling Workflow for 3-Methoxy Dibenzosuberone cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Review_SDS Review SDS & SOPs Designate_Area Designate Handling Area Review_SDS->Designate_Area Assemble_Materials Assemble Materials & Waste Containers Designate_Area->Assemble_Materials Inspect_PPE Inspect PPE Assemble_Materials->Inspect_PPE Weigh_Compound Weigh Compound in Ventilated Enclosure Inspect_PPE->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate Decontaminate Surfaces & Equipment Perform_Experiment->Decontaminate Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: A flowchart illustrating the key steps for the safe handling of 3-Methoxy Dibenzosuberone.

Disposal Plan: Responsible Waste Management

Proper disposal of 3-Methoxy Dibenzosuberone and any contaminated materials is crucial to protect both personnel and the environment.

  • Waste Segregation: All waste contaminated with 3-Methoxy Dibenzosuberone, including gloves, weighing paper, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.[5] Do not mix this waste with other waste streams.

  • Container Labeling: The hazardous waste container must be labeled with "Hazardous Waste" and the full chemical name: "3-Methoxy Dibenzosuberone".[5]

  • Disposal Protocol: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of responsibility and scientific excellence within your organization. We are committed to being your partner in this endeavor, providing not just the materials for your discoveries, but also the knowledge to pursue them safely.

References

  • (Note: This is for the parent compound, used as a reference for potential hazards).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.